molecular formula C11H24 B103575 3,7-Dimethylnonane CAS No. 17302-32-8

3,7-Dimethylnonane

Cat. No.: B103575
CAS No.: 17302-32-8
M. Wt: 156.31 g/mol
InChI Key: YGPVLXJHRFZYJJ-UHFFFAOYSA-N
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Description

3,7-Dimethylnonane is a branched, saturated hydrocarbon with the molecular formula C11H24 and a molecular weight of 156.31 g/mol . Its structure is characterized by methyl groups at the 3 and 7 positions of a nonane chain . As a member of the alkane family, this compound is a clear, colorless liquid under standard conditions and is expected to be highly non-polar and hydrophobic, making it useful for a variety of research applications. In laboratory settings, this compound serves as a valuable volatile organic compound for environmental science studies . It is also utilized as a model substrate in catalysis research and synthetic organic chemistry, where its branched structure helps investigators explore reaction pathways and steric effects. Furthermore, it can act as a non-reactive solvent or a neutral diluent in formulations research. This product is intended for research and development use by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-5-10(3)8-7-9-11(4)6-2/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPVLXJHRFZYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873315
Record name 3,7-Dimethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17302-32-8
Record name 3,7-Dimethylnonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylnonane is a branched-chain alkane, a saturated aliphatic hydrocarbon with the chemical formula C₁₁H₂₄.[1][2][3] As a member of the nonane (B91170) isomers, its physical and chemical characteristics are of interest in various fields, including organic synthesis, fuel research, and as a component in complex hydrocarbon mixtures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, presents available quantitative data in a structured format, and outlines general experimental protocols for the determination of these properties.

Chemical Identity

IdentifierValueReference
IUPAC NameThis compound[2]
CAS Number17302-32-8[2][3]
Molecular FormulaC₁₁H₂₄[1][2][3]
Molecular Weight156.31 g/mol [1][4]
Canonical SMILESCCC(C)CCCC(C)CC[1][4]
InChIKeyYGPVLXJHRFZYJJ-UHFFFAOYSA-N[2][3]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

PropertyValueUnitReference
Boiling Point183.3°C[5]
Melting Point (estimate)-57.06°C[5]
Density0.741g/cm³[5]
Vapor Pressure1.06mmHg at 25°C[5]
Refractive Index1.4176[5]
Flash Point110.2°C[5]
XLogP35.6[1][5]
Hydrogen Bond Donor Count0[4][5]
Hydrogen Bond Acceptor Count0[4][5]
Rotatable Bond Count6[4][5]

Chemical Properties

This compound is a saturated aliphatic hydrocarbon, which dictates its general chemical behavior.[6]

  • Reactivity : As a saturated alkane, this compound is relatively unreactive under normal conditions. It does not react with common acids, bases, oxidizing agents, or reducing agents.

  • Combustion : Like other alkanes, it undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

  • Halogenation : In the presence of ultraviolet light, this compound can undergo free-radical halogenation, where hydrogen atoms are substituted by halogen atoms.

  • Isomerization and Cracking : Under high temperatures and in the presence of a catalyst, it can undergo isomerization to form other isomers of undecane (B72203) or cracking to produce smaller hydrocarbon molecules. It has been noted as a research chemical of interest in the isomerization of n-dodecane.[5]

  • Solubility : It is expected to be soluble in nonpolar organic solvents and insoluble in water.

Experimental Protocols

General Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physical and chemical properties of a liquid alkane like this compound.

G General Experimental Workflow for Physicochemical Characterization of this compound synthesis Synthesis of this compound (e.g., Grignard Reaction) purification Purification (e.g., Distillation, Chromatography) synthesis->purification boiling_point Boiling Point Determination (e.g., Distillation under controlled pressure) purification->boiling_point melting_point Melting Point Determination (e.g., Differential Scanning Calorimetry) purification->melting_point density Density Measurement (e.g., Pycnometry) purification->density refractive_index Refractive Index Measurement (e.g., Refractometry) purification->refractive_index gcms Purity and Structural Confirmation (Gas Chromatography-Mass Spectrometry - GC-MS) purification->gcms nmr Structural Elucidation (Nuclear Magnetic Resonance - NMR) purification->nmr ftir Functional Group Analysis (Fourier-Transform Infrared Spectroscopy - FTIR) purification->ftir

Caption: A general workflow for the synthesis, purification, and physicochemical characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in scientific literature detailing any direct involvement of this compound in biological signaling pathways. It has been identified as a component in the leaves of silver acacia (Leucaena leucocephala), but its biological function within the plant or its effects on other organisms have not been elucidated.[6]

Conclusion

This compound is a well-defined branched alkane with a set of predictable physical and chemical properties based on its structure. While specific experimental protocols and biological activity data are limited, its characteristics can be reliably determined using standard analytical techniques. This guide provides a foundational understanding for researchers and professionals working with this compound. Further research into its potential applications and biological interactions is warranted.

References

An In-depth Technical Guide on 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the molecular properties of 3,7-Dimethylnonane, a saturated aliphatic hydrocarbon. The data presented is intended for researchers, scientists, and professionals in drug development who require precise molecular information for their work.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for a variety of scientific applications, including analytical chemistry, pharmacology, and toxicology.

PropertyValue
Molecular FormulaC11H24[1][2][3][4][5][6]
Molecular Weight156.31 g/mol [1][6][7]
------
Alternate Molecular Weight156.3083 g/mol [2][4]
Alternate Molecular Weight156.312 g/mol [3]

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques.

Mass Spectrometry: High-resolution mass spectrometry is employed to determine the exact mass of the molecule. By ionizing the compound and measuring the mass-to-charge ratio of the resulting ions, the molecular weight can be accurately established. The molecular formula is confirmed by analyzing the isotopic pattern of the molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the arrangement of atoms and thus validating the molecular formula. The integration of proton signals and the number of distinct carbon signals correspond to the number of hydrogen and carbon atoms in the this compound molecule.

Elemental Analysis: Combustion analysis can be used to determine the empirical formula by measuring the amounts of carbon dioxide and water produced when the compound is burned in excess oxygen. This data is then used to calculate the percentage composition of carbon and hydrogen, which in turn confirms the molecular formula in conjunction with molecular weight data.

Visualization of Molecular Information

The following diagram illustrates the logical flow from the compound name to its fundamental molecular properties.

This compound This compound Molecular_Formula Molecular Formula This compound->Molecular_Formula Molecular_Weight Molecular Weight This compound->Molecular_Weight C11H24 C11H24 Molecular_Formula->C11H24 156.31_g/mol 156.31 g/mol Molecular_Weight->156.31_g/mol

Molecular properties of this compound.

References

An In-depth Technical Guide to the Natural Sources of 3,7-Dimethylnonane in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 3,7-Dimethylnonane in the plant kingdom. Due to the limited availability of quantitative data in publicly accessible literature, this document focuses on summarizing the known plant sources, providing detailed experimental protocols for extraction and quantification, and postulating potential biosynthetic pathways and ecological roles based on current scientific understanding of similar compounds.

Natural Occurrence of this compound in Plants

This compound is a branched-chain aliphatic hydrocarbon that has been identified as a volatile or semi-volatile component in a number of plant species. While its presence is documented, quantitative data on its concentration remains largely unpublished. The following table summarizes the plant species reported to contain this compound. Researchers are encouraged to use the experimental protocols outlined in this guide to populate such a table with their own quantitative findings.

Table 1: Documented Plant Sources of this compound

FamilyGenusSpeciesCommon NamePlant Part(s)Reference(s) (Qualitative)Quantitative Data (if available)
FabaceaeLeucaenaleucocephalaSilver AcaciaLeaves[1]Not Reported
AcanthaceaeAsystasiacoromandelianaChinese VioletNot Specified[2]Not Reported
AsteraceaeAinsliaeamacrocephalaNot Specified[3]Not Reported
AsteraceaeArtemisiamacrocephalaNot Specified[4]Not Reported
AsteraceaeAtractylodeschinensisNot Specified[5]Not Reported
AsteraceaeAtractylodesjaponicaNot Specified[5]Not Reported
AsteraceaeAtractylodeslanceaNot Specified[5]Not Reported
AsteraceaeAtractylodesmacrocephalaNot Specified[5]Not Reported
MarantaceaeThaumatococcusdanielliiMiracle FruitNot Specified[6]Not Reported

Experimental Protocols for the Analysis of this compound in Plant Material

The following sections detail the methodologies for the extraction, identification, and quantification of this compound from plant tissues. These protocols are based on established techniques for the analysis of long-chain and branched alkanes.

The choice of extraction method will depend on the volatility of this compound and the nature of the plant matrix.

Protocol 2.1.1: Steam Distillation for Essential Oil Extraction

This method is suitable for obtaining a broad profile of volatile compounds, including aliphatic hydrocarbons.

  • Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves, stems) should be coarsely chopped or ground to increase the surface area for efficient extraction.

  • Apparatus: A Clevenger-type apparatus for steam distillation is recommended.

  • Procedure:

    • Place the prepared plant material in the distillation flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged.

    • Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds.

    • The steam and volatile compounds are then condensed and collected in the Clevenger trap.

    • The essential oil, being less dense than water, will separate and can be collected.

    • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the essential oil in a sealed vial at 4°C in the dark until GC-MS analysis.

Protocol 2.1.2: Solvent Extraction for a Broader Range of Compounds

This method is suitable for extracting both volatile and semi-volatile compounds.

  • Plant Material Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Solvent Selection: A non-polar solvent such as n-hexane is ideal for extracting aliphatic hydrocarbons.

  • Procedure:

    • Weigh a known amount of the powdered plant material (e.g., 10 g).

    • Perform exhaustive extraction using a Soxhlet apparatus with n-hexane for 6-8 hours.

    • Alternatively, use cold maceration by soaking the plant material in n-hexane for 72 hours with periodic agitation.

    • After extraction, filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • The resulting oleoresin can be redissolved in a known volume of n-hexane for GC-MS analysis.

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Protocol 2.2.1: GC-MS Parameters for the Analysis of this compound

  • Gas Chromatograph: A GC system equipped with a mass selective detector (MSD).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating aliphatic hydrocarbons.

  • Injector:

    • Mode: Splitless injection is preferred for trace analysis.

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 280°C.

    • Hold: Maintain 280°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-5 minutes.

Protocol 2.2.2: Identification and Quantification

  • Identification: The identification of this compound can be achieved by comparing the mass spectrum of the chromatographic peak with the NIST mass spectral library and by comparing the retention index with literature values. The characteristic fragment ions for nonane (B91170) derivatives should be present.

  • Quantification: For quantitative analysis, an external standard method is recommended.

    • Prepare a series of standard solutions of authentic this compound in n-hexane at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard solution into the GC-MS under the same conditions as the plant extracts.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

    • The final concentration should be expressed as µg/g or mg/g of the dry weight of the plant material.

Visualizations

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant sample.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Leaves) preparation Sample Preparation (Drying, Grinding) plant_material->preparation extraction Extraction (Steam Distillation or Solvent Extraction) preparation->extraction extract Crude Extract / Essential Oil extraction->extract gcms GC-MS Analysis identification Identification (Mass Spectra, Retention Index) gcms->identification quantification Quantification (External Standard Calibration) gcms->quantification data Concentration Data (µg/g) quantification->data extract->gcms

Caption: General workflow for this compound analysis.

The specific biosynthetic pathway for this compound in plants has not been elucidated. However, based on the known biosynthesis of branched-chain alkanes in other organisms, a plausible pathway can be hypothesized. It likely originates from branched-chain amino acid metabolism.

Biosynthetic_Pathway cluster_precursors Precursor Synthesis cluster_elongation Chain Elongation & Modification isoleucine Isoleucine bcaa_catabolism Branched-Chain Amino Acid Catabolism isoleucine->bcaa_catabolism valine Valine valine->bcaa_catabolism leucine Leucine leucine->bcaa_catabolism branched_acyl_coa Branched-Chain Acyl-CoA bcaa_catabolism->branched_acyl_coa fas Fatty Acid Synthase (FAS) - Elongation Cycles - branched_acyl_coa->fas branched_fatty_acid Branched-Chain Fatty Acid fas->branched_fatty_acid reduction Reduction to Aldehyde branched_fatty_acid->reduction decarbonylation Decarbonylation reduction->decarbonylation product This compound decarbonylation->product

References

An In-depth Technical Guide to 3,7-Dimethylnonane: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the branched-chain alkane 3,7-dimethylnonane. It covers the compound's discovery and history, its physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, this guide explores its role in chemical ecology as an insect pheromone and discusses the potential signaling pathways involved in its perception by insects. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound is a saturated aliphatic hydrocarbon with the molecular formula C₁₁H₂₄. As a branched-chain alkane, its structure consists of a nonane (B91170) backbone with two methyl groups at positions 3 and 7. While its industrial applications are not widespread, this compound has garnered interest in the field of chemical ecology due to its role as a component of insect pheromones, influencing their behavior and communication. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers in organic synthesis, analytical chemistry, and entomology.

Discovery and History

The specific historical details regarding the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, the study of branched-chain alkanes gained momentum with the development of modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) in the mid-20th century. The general history of insect pheromone identification began in 1959 with the characterization of bombykol (B110295) from the silkworm moth.[1][2][3] This pioneering work laid the foundation for the subsequent identification of a vast array of insect semiochemicals, including hydrocarbons like this compound. The identification of such compounds is often achieved through the analysis of extracts from insect glands or the volatile compounds they release.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₂₄[4][5]
Molecular Weight 156.31 g/mol [4][5]
CAS Number 17302-32-8[5]
Appearance Colorless liquid (expected)
Boiling Point 183.3 °C at 760 mmHg[4]
Density 0.741 g/cm³[4]
Refractive Index 1.4176[4]
Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 156 and a series of fragment ions resulting from the cleavage of C-C bonds. The base peak is typically observed at m/z 57, corresponding to a butyl cation ([C₄H₉]⁺). Other significant fragments are expected at m/z 43, 71, and 85, which are characteristic of branched alkanes. The fragmentation pattern can be used to confirm the structure of the molecule.[5][6]

The ¹³C NMR spectrum of this compound provides information about the different carbon environments in the molecule. The expected chemical shifts are influenced by the degree of substitution and the position of the carbon atom in the chain.

Carbon AtomExpected Chemical Shift (ppm)
C1, C9~11
C2, C8~29
C3, C7~34
C4, C6~36
C5~20
3-CH₃, 7-CH₃~19

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

The infrared spectrum of this compound is characteristic of a saturated alkane. The most prominent absorption bands are due to C-H stretching and bending vibrations.[2][7][8][9]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960-2850C-H stretch (sp³ C-H)Strong
1470-1450C-H bend (scissoring)Medium
1380-1370C-H bend (methyl rock)Medium
~725C-H bend (long-chain rock)Weak

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

Step 1: Grignard Reagent Formation and Reaction with a Ketone

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagent Addition: To the flask, add magnesium turnings and anhydrous diethyl ether under a nitrogen atmosphere.

  • Grignard Formation: A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise from the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the magnesium and the formation of a cloudy solution of sec-butylmagnesium bromide.

  • Reaction with Ketone: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of 5-methyl-2-heptanone (B97569) in anhydrous diethyl ether is then added dropwise.

  • Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3,7-dimethylnonan-3-ol.

Step 2: Dehydration of the Tertiary Alcohol

  • Reaction Setup: The crude 3,7-dimethylnonan-3-ol is dissolved in pyridine (B92270) in a round-bottom flask and cooled in an ice bath.

  • Dehydrating Agent: Phosphorus oxychloride (POCl₃) is added dropwise with stirring.

  • Reaction and Workup: The reaction mixture is allowed to warm to room temperature and then heated to reflux. After cooling, the mixture is poured onto ice and extracted with diethyl ether. The organic extracts are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give a mixture of alkene isomers (3,7-dimethylnonenes).

Step 3: Hydrogenation of the Alkene Mixture

  • Catalyst and Solvent: The alkene mixture is dissolved in ethanol (B145695) in a hydrogenation flask. A catalytic amount of 10% palladium on carbon (Pd/C) is added.

  • Hydrogenation: The flask is connected to a hydrogen source and the reaction is stirred under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound. Purification can be achieved by distillation.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation 2-bromobutane 2-bromobutane Grignard_Reagent sec-Butylmagnesium bromide 2-bromobutane->Grignard_Reagent + Mg, Et2O Mg, Et2O Mg, Et2O Tertiary_Alcohol 3,7-Dimethylnonan-3-ol Grignard_Reagent->Tertiary_Alcohol + 5-Methyl-2-heptanone Ketone 5-Methyl-2-heptanone Alkene_Mixture 3,7-Dimethylnonenes Tertiary_Alcohol->Alkene_Mixture + POCl3, Pyridine Dehydration_Reagent POCl3, Pyridine Final_Product This compound Alkene_Mixture->Final_Product + H2, Pd/C Hydrogenation_Reagent H2, Pd/C

Proposed synthetic pathway for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of volatile compounds like this compound in complex mixtures, such as insect pheromone extracts.

  • Sample Preparation: Pheromone glands of insects are typically excised and extracted with a small volume of a non-polar solvent like hexane. Alternatively, volatile compounds can be collected from living insects using solid-phase microextraction (SPME).

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Injector: Splitless injection is often employed for trace analysis.

    • Oven Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for 2 minutes, and then ramp up to 250°C at 10°C/min.

  • MS Detection:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Data Analysis: The resulting mass spectrum is compared with libraries of known spectra (e.g., NIST) and the retention time is compared with that of an authentic standard for positive identification.

GCMS_Workflow Sample Insect Gland Extract or SPME Fiber GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet GC_Column Capillary Column (Separation) GC_Inlet->GC_Column MS_Source Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Filtering) MS_Source->Mass_Analyzer Detector Detector (Signal Acquisition) Mass_Analyzer->Detector Data_System Data System (Analysis) Detector->Data_System

General workflow for GC-MS analysis of insect pheromones.

Role in Chemical Ecology and Olfactory Signaling

While specific studies on this compound as a pheromone are limited, the role of branched-chain alkanes in insect communication is well-established.[1] These compounds often act as contact pheromones or as components of volatile pheromone blends, influencing behaviors such as mating, aggregation, and species recognition.

Olfactory Reception in Insects

The perception of volatile chemical signals, including pheromones, in insects is a complex process that begins at the antennae.[11][12][13]

  • Signal Reception: Odorant molecules enter the sensilla (hair-like structures on the antennae) through pores and dissolve in the sensillar lymph.

  • Transport: Odorant-binding proteins (OBPs) in the lymph are thought to bind to hydrophobic molecules like this compound and transport them to the olfactory receptors.

  • Receptor Binding: The odorant-OBP complex interacts with olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). Insect ORs are ligand-gated ion channels.[3][14]

  • Signal Transduction: The binding of the ligand to the OR complex opens the ion channel, leading to a depolarization of the ORN membrane and the generation of an action potential.

  • Signal Transmission: The action potential travels down the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed.

Putative Signaling Pathway

The precise olfactory receptors that detect branched-chain alkanes are not well-characterized for most insect species. However, a general signaling pathway can be proposed.

Pheromone_Signaling cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone This compound OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binds OR Olfactory Receptor (OR-Orco Complex) OBP->OR Transports to Ion_Channel Ion Channel Opening OR->Ion_Channel Activates ORN Olfactory Receptor Neuron (ORN) Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Triggers Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Propagates to Behavioral_Response Behavioral Response Antennal_Lobe->Behavioral_Response Processes signal

Proposed olfactory signaling pathway for this compound.

Conclusion

This compound, while a structurally simple molecule, holds significance in the intricate world of insect chemical communication. This guide has provided a detailed overview of its known properties, a proposed synthetic route, and analytical methodologies. Further research into its specific biological roles, the identification of its cognate olfactory receptors, and the elucidation of the complete signaling cascade will undoubtedly provide deeper insights into insect chemoreception and may open new avenues for the development of targeted and environmentally benign pest management strategies.

References

An In-Depth Technical Guide to the Stereoisomers of 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethylnonane, a saturated aliphatic hydrocarbon with the chemical formula C₁₁H₂₄, possesses two chiral centers, giving rise to a set of four stereoisomers.[1] This guide provides a comprehensive overview of these stereoisomers, including their structural relationships, and available physicochemical properties. While detailed experimental data for each individual stereoisomer is not extensively available in the public domain, this document consolidates the known information and outlines general methodologies for their synthesis and separation. The potential for stereoisomer-specific biological activity is also discussed in the context of related lipophilic molecules and their interactions with neuronal ion channels, a critical consideration for drug development.

Introduction to the Stereoisomers of this compound

This compound is a chiral alkane with stereocenters at the C3 and C7 positions. The presence of two stereocenters results in the existence of four stereoisomers: a pair of enantiomers, (3R,7R)-3,7-dimethylnonane and (3S,7S)-3,7-dimethylnonane, and a meso compound, (3R,7S)-3,7-dimethylnonane (which is superimposable on its mirror image, (3S,7R)-3,7-dimethylnonane).

The differentiation of these stereoisomers is crucial in many scientific contexts, particularly in drug discovery and development, as stereochemistry can profoundly influence pharmacological and toxicological properties. Even subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in biological activity due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.

Physicochemical Properties

PropertyValue (for mixed isomers)Data Source
Molecular FormulaC₁₁H₂₄[1][2]
Molecular Weight156.31 g/mol [1][2]
IUPAC NameThis compound[2]
CAS Number17302-32-8[2][3]
Boiling PointNot available
DensityNot available
Optical Rotation ([α]D)Not available for individual enantiomers
(3R,7R)-3,7-dimethylnonane Data not available
(3S,7S)-3,7-dimethylnonane Data not available
meso-(3R,7S)-3,7-dimethylnonane Data not available

Stereoisomer Relationships and Visualization

The relationship between the different stereoisomers of this compound can be visualized as follows:

stereoisomers cluster_enantiomers Enantiomeric Pair 3R7R (3R,7R)-3,7-dimethylnonane 3S7S (3S,7S)-3,7-dimethylnonane 3R7R->3S7S Enantiomers meso meso-(3R,7S)-3,7-dimethylnonane 3R7R->meso Diastereomers 3S7S->meso Diastereomers

Stereoisomeric relationships of this compound.

Methodologies for Synthesis and Separation

Detailed, validated experimental protocols for the stereoselective synthesis and separation of this compound isomers are not prominently reported. However, established principles of organic chemistry provide a framework for approaching these challenges.

Stereoselective Synthesis (Hypothetical Protocols)

Enantioselective Synthesis of (3R,7R) and (3S,7S) isomers: A potential route could involve the use of chiral building blocks or asymmetric catalysis. For instance, the coupling of two chiral fragments, such as a derivative of (R)-2-methylpentanal or (S)-2-methylpentanal, could be envisioned.

Diastereoselective Synthesis of the meso isomer: The synthesis of the meso compound would require a reaction sequence that allows for the formation of the (3R,7S) configuration. This could potentially be achieved through a stereoselective reduction of a prochiral ketone precursor, where the stereochemical outcome is directed by a chiral reagent or catalyst to favor the meso diastereomer.

Separation of Stereoisomers

Given a mixture of the stereoisomers, their separation would rely on their different physical properties.

  • Separation of Diastereomers: The meso compound is a diastereomer of the enantiomeric pair. Diastereomers have different physical properties (e.g., boiling point, melting point, solubility) and can therefore be separated by conventional techniques such as fractional distillation, crystallization, or chromatography (e.g., gas chromatography or liquid chromatography on an achiral stationary phase).

  • Resolution of Enantiomers: The (3R,7R) and (3S,7S) enantiomers have identical physical properties in an achiral environment, necessitating a chiral environment for their separation. This is typically achieved through:

    • Chiral Chromatography: Using a chiral stationary phase (CSP) in gas chromatography (GC) or high-performance liquid chromatography (HPLC) can allow for the differential interaction of the enantiomers, leading to their separation.

    • Derivatization with a Chiral Resolving Agent: Reacting the enantiomeric mixture with a single enantiomer of a chiral resolving agent would produce a mixture of diastereomers. These diastereomers can then be separated by conventional methods, followed by the removal of the chiral auxiliary to yield the pure enantiomers.

Potential Biological Significance and Signaling Pathways

While no specific studies on the biological activity of this compound stereoisomers were identified, the broader class of lipophilic alkanes and their isomers are known to interact with biological systems, particularly neuronal membranes and ion channels.

Interaction with Neuronal Ion Channels

Lipophilic molecules can partition into the lipid bilayer of cell membranes and allosterically modulate the function of embedded ion channels, such as GABAₐ receptors and NMDA receptors.[4][5][6][7][8][9][10] The stereochemistry of these molecules can be critical for their modulatory effects. For example, the optical isomers of the general anesthetic isoflurane (B1672236) exhibit stereoselectivity in their effects on certain ion channels.[11] It is plausible that the stereoisomers of this compound could also exhibit differential effects on such channels, a hypothesis that warrants experimental investigation.

A hypothetical workflow for investigating the stereospecific biological effects of this compound is presented below.

workflow cluster_synthesis Synthesis & Separation cluster_bio Biological Evaluation start Stereoselective Synthesis sep Separation of Stereoisomers (Chiral GC/HPLC) start->sep char Characterization (NMR, Optical Rotation) sep->char screen In vitro Screening (e.g., Ion Channel Patch Clamp) char->screen dose Dose-Response Analysis screen->dose pathway Signaling Pathway Elucidation dose->pathway

Hypothetical workflow for stereoisomer analysis.

Conclusion and Future Directions

The stereoisomers of this compound represent an understudied area of chemical and pharmacological research. While the fundamental principles of their existence and relationship are clear, a significant gap exists in the experimental data concerning their individual properties and biological activities. Future research should focus on the development of robust stereoselective synthetic routes and efficient separation protocols to enable the isolation of each stereoisomer in high purity. Subsequent detailed characterization and biological screening, particularly focusing on their interactions with neuronal ion channels, could reveal novel structure-activity relationships and potentially identify stereoisomers with interesting pharmacological profiles. Such studies would be of significant value to the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide on (3S,7S)-3,7-dimethylnonane: Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases lack detailed experimental data specifically for the (3S,7S) stereoisomer of 3,7-dimethylnonane. This guide compiles the available computed data for this specific isomer and experimental data for the general this compound molecule, with the understanding that the experimental values may not be fully representative of the pure (3S,7S) enantiomer.

Introduction

Chemical Structure

The structure of (3S,7S)-3,7-dimethylnonane is defined by its carbon skeleton and the spatial arrangement of the methyl groups at the chiral centers.

Molecular Formula: C₁₁H₂₄[1]

SMILES: CC--INVALID-LINK--CCC--INVALID-LINK--CC[1]

InChI: InChI=1S/C11H24/c1-5-10(3)8-7-9-11(4)6-2/h10-11H,5-9H2,1-4H3/t10-,11-/m0/s1[1]

InChIKey: YGPVLXJHRFZYJJ-QWRGUYRKSA-N[1]

Physicochemical Properties

The following tables summarize the computed physicochemical properties for (3S,7S)-3,7-dimethylnonane and the available experimental and computed data for the general this compound.

Table 1: Computed Physicochemical Properties of (3S,7S)-3,7-dimethylnonane [1]

PropertyValue
Molecular Weight156.31 g/mol
XLogP3-AA5.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count6
Exact Mass156.187800766 Da
Monoisotopic Mass156.187800766 Da
Topological Polar Surface Area0 Ų
Heavy Atom Count11
Complexity66.1

Table 2: Physical and Chemical Properties of this compound (Stereochemistry Unspecified)

PropertyValueSource
Boiling Point183.3 °C at 760 mmHg[2]
Density0.741 g/cm³[2]
Vapor Pressure1.06 mmHg at 25°C[2]
Melting Point-57.06 °C (estimate)[2]
Refractive Index1.4176[2]
Flash Point110.2 °C[2]

Spectroscopic Data

Detailed spectroscopic data (NMR, IR) specifically for (3S,7S)-3,7-dimethylnonane are not available in public databases. However, the National Institute of Standards and Technology (NIST) provides a mass spectrum for the general this compound.

Mass Spectrometry (Electron Ionization) of this compound: [3][4]

A mass spectrum is available in the NIST WebBook. Due to the nature of the data, a direct representation here is not feasible. Researchers are encouraged to consult the NIST database for the fragmentation pattern.

¹³C NMR spectral data for the general this compound is also referenced in PubChem, though the primary source is a commercial database.[5]

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the stereoselective synthesis of (3S,7S)-3,7-dimethylnonane could not be located in the available scientific literature. General methods for the synthesis of chiral alkanes often involve the use of chiral starting materials or stereoselective catalytic reactions, followed by purification techniques such as chiral chromatography.

Due to the lack of specific published experimental work on this molecule, no detailed experimental protocols for synthesis, characterization, or biological assays can be provided.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding the biological activity of (3S,7S)-3,7-dimethylnonane or its involvement in any signaling pathways. While the stereochemistry of molecules is known to be critical for their biological function, the specific interactions of this compound with biological systems have not been reported.[6][7][8]

Visualizations

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz is not possible due to the absence of relevant data for (3S,7S)-3,7-dimethylnonane in the public domain.

Conclusion

(3S,7S)-3,7-dimethylnonane is a chiral alkane for which basic structural information and computed properties are available. However, there is a significant lack of published experimental data, including measured physical properties, spectroscopic data, stereoselective synthesis protocols, and biological activity studies. The information available for the general this compound provides some insight into its likely physical characteristics. Further research would be required to determine the specific properties and potential applications of the (3S,7S) stereoisomer. For researchers in drug development and related fields, this compound represents an uncharacterized chemical entity.

References

An In-depth Technical Guide on the Proposed Biosynthetic Pathway of 3,7-Dimethylnonane in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethylnonane is a methyl-branched alkane identified as a component of the cuticular hydrocarbon (CHC) profile in various insect species, where it can play a role in chemical communication, such as aggregation or sex pheromones. While the precise biosynthetic pathway for this compound has not been explicitly elucidated for a specific insect species, a robust hypothetical pathway can be constructed based on the well-established general principles of methyl-branched cuticular hydrocarbon biosynthesis in insects. This technical guide details this proposed pathway, the key enzymes involved, precursor molecules, and relevant experimental methodologies for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers in insect physiology, chemical ecology, and those exploring novel targets for pest management and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of methyl-branched alkanes like this compound is a modification of the fatty acid synthesis pathway and is thought to occur primarily in specialized cells called oenocytes.[1] The pathway can be conceptualized in the following key stages:

  • Initiation and Precursor Supply: The carbon backbone of this compound is assembled from precursor units derived from primary metabolism.

  • Chain Elongation and Branching: A specialized fatty acid synthase (FAS) and associated elongases incorporate methyl branches at specific positions.

  • Reduction to an Aldehyde: The fully formed fatty acyl-CoA is reduced to a long-chain aldehyde.

  • Oxidative Decarbonylation: The final step involves the removal of a carbon atom to yield the hydrocarbon.

Precursor Molecules

The biosynthesis of the C11 carbon chain of this compound with methyl branches at positions 3 and 7 requires the strategic incorporation of specific building blocks. The likely precursors are:

  • Propionyl-CoA: This three-carbon unit serves as the starter unit, ultimately forming the first three carbons of the nonane (B91170) chain. Propionyl-CoA is derived from the catabolism of several amino acids, including isoleucine, valine, and methionine.[1]

  • Malonyl-CoA: These two-carbon units are used for the standard elongation of the fatty acid chain.

  • Methylmalonyl-CoA: This three-carbon unit is responsible for introducing the methyl branches.[2] Like propionyl-CoA, it can be derived from the catabolism of valine and isoleucine.[3][4]

Enzymatic Steps

The proposed enzymatic cascade leading to this compound is as follows:

  • Fatty Acid Synthase (FAS): A specialized microsomal FAS likely initiates the process.[2] The synthesis is proposed to start with a propionyl-CoA primer.

  • Elongation and Branch Insertion: The chain is elongated by the sequential addition of malonyl-CoA and methylmalonyl-CoA units. To achieve the this compound structure, a specific sequence of incorporation is required.

  • Acyl-CoA Reductase: Once the C12 branched-chain fatty acyl-CoA is synthesized, it is reduced to the corresponding aldehyde by an acyl-CoA reductase.

  • Oxidative Decarbonylase (CYP4G): In the final step, a cytochrome P450 enzyme from the CYP4G family catalyzes the oxidative decarbonylation of the C12 aldehyde, removing one carbon to form the C11 hydrocarbon, this compound.[5][6][7][8]

The stereochemistry of the methyl branches in insect-produced hydrocarbons is typically of the (R)-configuration, which is determined during the reduction step catalyzed by the enoyl-ACP reductase domain of the FAS.[2][9]

Quantitative Data

ParameterExpected Range/ValueSource Context
Precursor Incorporation Rate Varies significantly based on insect species and physiological state.Radiolabeling studies with 14C or 13C labeled precursors (e.g., propionate (B1217596), acetate (B1210297), specific amino acids) are required to determine these rates.[3][10]
Enzyme Kinetics (Km, Vmax) Not determined for this compound specific enzymes.Would require in vitro assays with purified enzymes (FAS, acyl-CoA reductase, CYP4G) and their respective substrates.
Product Titer Highly variable, from ng to µg per insect.Dependent on the species, sex, age, and social context of the insect.[11]

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would involve a combination of the following experimental approaches:

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To isolate and identify this compound from the insect cuticle.

Methodology:

  • Extraction: Whole insects or specific body parts are immersed in a non-polar solvent such as n-hexane or pentane (B18724) for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids.[12][13]

  • Fractionation (Optional): The crude extract can be fractionated using silica (B1680970) gel chromatography to separate hydrocarbons from more polar lipids.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The hydrocarbon fraction is analyzed by GC-MS.

    • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed with a gradient to separate the different hydrocarbons based on their boiling points and structures.[13][14][15]

    • MS Conditions: Electron ionization (EI) at 70 eV is typically used. The resulting mass spectrum provides a fragmentation pattern that aids in the identification of the compound. The mass spectrum of this compound would be compared to a known standard or library data for confirmation.

Radiolabeling Studies

Objective: To trace the incorporation of precursors into this compound.

Methodology:

  • Precursor Administration: Radio-labeled precursors (e.g., [1-14C]propionate, [U-14C]isoleucine) are topically applied or injected into the insects.[3][10]

  • Incubation: The insects are allowed to metabolize the labeled precursors for a defined period.

  • Extraction and Analysis: CHCs are extracted as described above. The extract is then analyzed by radio-GC, where a radioactivity detector is placed in series with the GC detector to identify the labeled peaks corresponding to this compound and its intermediates.

In Vitro Enzyme Assays

Objective: To characterize the activity of the enzymes involved in the pathway.

Methodology:

  • Enzyme Preparation: Microsomal fractions containing the relevant enzymes are prepared from oenocytes or other relevant tissues.

  • Assay: The enzyme preparation is incubated with the putative substrates (e.g., labeled precursors, synthetic intermediates) and necessary co-factors (e.g., NADPH).

  • Product Analysis: The reaction products are extracted and analyzed by GC-MS or HPLC to confirm the enzymatic conversion.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthetic_Pathway_3_7_Dimethylnonane cluster_precursors Precursors cluster_pathway Biosynthetic Steps Propionyl-CoA Propionyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Propionyl-CoA->Fatty Acid Synthase (FAS) Initiation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Branching This compound This compound Isoleucine Isoleucine Isoleucine->Methylmalonyl-CoA Valine Valine Valine->Propionyl-CoA Valine->Methylmalonyl-CoA Methionine Methionine Methionine->Propionyl-CoA Elongases Elongases Fatty Acid Synthase (FAS)->Elongases C12 Branched Acyl-CoA C12 Branched Acyl-CoA Elongases->C12 Branched Acyl-CoA Acyl-CoA Reductase Acyl-CoA Reductase C12 Branched Acyl-CoA->Acyl-CoA Reductase C12 Branched Aldehyde C12 Branched Aldehyde Acyl-CoA Reductase->C12 Branched Aldehyde CYP4G Oxidative Decarbonylase CYP4G Oxidative Decarbonylase C12 Branched Aldehyde->CYP4G Oxidative Decarbonylase CYP4G Oxidative Decarbonylase->this compound Experimental_Workflow cluster_extraction CHC Extraction & Analysis cluster_labeling Radiolabeling Studies cluster_enzyme Enzyme Assays start Insect Collection Solvent Extraction (Hexane) Solvent Extraction (Hexane) start->Solvent Extraction (Hexane) Administer Labeled Precursors Administer Labeled Precursors start->Administer Labeled Precursors Tissue Dissection (Oenocytes) Tissue Dissection (Oenocytes) start->Tissue Dissection (Oenocytes) end Pathway Elucidation GC-MS Analysis GC-MS Analysis Solvent Extraction (Hexane)->GC-MS Analysis Identification of this compound Identification of this compound GC-MS Analysis->Identification of this compound Identification of this compound->end Incubation Incubation Administer Labeled Precursors->Incubation CHC Extraction CHC Extraction Incubation->CHC Extraction Radio-GC Analysis Radio-GC Analysis CHC Extraction->Radio-GC Analysis Precursor Incorporation Confirmation Precursor Incorporation Confirmation Radio-GC Analysis->Precursor Incorporation Confirmation Precursor Incorporation Confirmation->end Microsome Preparation Microsome Preparation Tissue Dissection (Oenocytes)->Microsome Preparation In Vitro Assay with Substrates In Vitro Assay with Substrates Microsome Preparation->In Vitro Assay with Substrates Product Analysis (GC-MS/HPLC) Product Analysis (GC-MS/HPLC) In Vitro Assay with Substrates->Product Analysis (GC-MS/HPLC) Enzyme Function Confirmation Enzyme Function Confirmation Product Analysis (GC-MS/HPLC)->Enzyme Function Confirmation Enzyme Function Confirmation->end

References

The Elusive Ecological Role of 3,7-Dimethylnonane as a Semiochemical: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The branched alkane 3,7-Dimethylnonane has been identified in the volatile profiles of at least one insect species, the mealworm beetle (Tenebrio molitor). However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific ecological role as a semiochemical. While its chemical structure is analogous to known insect pheromones, direct evidence of its function in chemical communication within or between species is currently lacking. This whitepaper summarizes the existing, albeit limited, information and highlights avenues for future research into the potential semiochemical activity of this compound.

Identification in Insect Volatiles

To date, the primary association of this compound with the insect world comes from studies analyzing the volatile organic compounds (VOCs) emitted by the yellow mealworm beetle, Tenebrio molitor. Chemical analyses of the headspace volatiles from both larvae and adult beetles have identified a range of compounds, including various alkanes, aldehydes, ketones, and esters. Among these, this compound has been listed as a component of the volatile blend.

Table 1: Volatile Compound Classes Identified in Tenebrio molitor

Compound ClassPresence in T. molitor Volatiles
Alkanes (including this compound)Yes
AldehydesYes
KetonesYes
EstersYes
TerpenesYes
Fatty AcidsYes

Source: Analysis of volatile compounds from Tenebrio molitor larvae and adults.

The mere presence of this compound in the volatile profile of T. molitor does not, however, confirm a semiochemical function. It could be a byproduct of metabolic processes, a component of the insect's cuticular hydrocarbons with a primary role in preventing desiccation, or it may indeed play a role in chemical communication that has yet to be discovered.

The Potential for Semiochemical Activity: A Case for Further Investigation

While direct evidence is wanting, the chemical structure of this compound—a methyl-branched alkane—is consistent with compounds known to function as pheromones in other insect species. For instance, other dimethyl-branched alkanes serve as potent sex pheromones in various Lepidoptera. A notable example is 3,7-dimethylpentadecane, which has been identified as the major component of the female-produced sex pheromone in the leaf-miner moth, Leucoptera sinuella.

This structural similarity suggests that this compound could plausibly act as a pheromone (e.g., an aggregation pheromone, sex pheromone, or trail pheromone) or a kairomone (a chemical cue that benefits the receiver of a different species, such as a predator or parasitoid).

Proposed Experimental Workflow for Investigating Semiochemical Function

To elucidate the potential ecological role of this compound, a structured experimental approach is necessary. The following workflow outlines the key steps researchers could take:

Experimental_Workflow cluster_0 Phase 1: Identification and Quantification cluster_1 Phase 2: Electrophysiological Screening cluster_2 Phase 3: Behavioral Bioassays cluster_3 Phase 4: Elucidation of Ecological Role A Headspace Volatile Collection (e.g., from T. molitor) B GC-MS Analysis A->B Sample Injection C Electroantennography (EAG) B->C Synthetic Standard D Gas Chromatography-Electroantennographic Detection (GC-EAD) B->D Volatile Extract E Olfactometer Assays (Attraction/Repulsion) C->E D->E F Field Trapping Experiments E->F G Determination of Semiochemical Function (Pheromone, Kairomone, etc.) F->G

Figure 1. A proposed experimental workflow for determining the semiochemical function of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Volatiles collected from the headspace of the target insect species would be analyzed by GC-MS to confirm the presence and relative abundance of this compound. Comparison of profiles between sexes, different age groups, and under various behavioral contexts (e.g., mating, aggregation) could provide initial clues to its function.

  • Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD): These techniques are crucial for determining if the insect's antennae can detect this compound. In an EAG experiment, the isolated antenna of an insect is exposed to the pure compound, and the electrical response is measured. GC-EAD involves passing the volatile extract through a gas chromatograph, with the effluent split between a standard detector and an insect antenna, allowing for the identification of biologically active compounds within a complex mixture.

  • Behavioral Bioassays: If antennal responses are detected, behavioral assays are the next step. Y-tube olfactometers can be used to test for attraction or repulsion to synthetic this compound. Field trapping studies using lures baited with the compound can then be conducted to assess its activity under natural conditions.

Signaling Pathways: A Hypothetical Model

Should this compound be confirmed as a semiochemical, the next stage of research would involve delineating the signaling pathway from reception to behavioral response.

Signaling_Pathway A This compound (Ligand) B Odorant Binding Protein (OBP) in Sensillar Lymph A->B Binding C Odorant Receptor (OR) on Olfactory Sensory Neuron (OSN) B->C Transport & Release D Signal Transduction Cascade (e.g., G-protein coupled) C->D Activation E Action Potential Generation D->E F Signal to Antennal Lobe E->F G Processing in Higher Brain Centers F->G H Behavioral Response (e.g., Attraction) G->H

Unveiling the Potential Role of 3,7-Dimethylnonane in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

While 3,7-dimethylnonane has not been definitively identified as a primary insect pheromone component in published literature, its structural classification as a branched alkane positions it as a plausible candidate for involvement in insect chemical communication. Branched hydrocarbons are integral to the complex profiles of cuticular hydrocarbons (CHCs) that coat the epicuticle of most insects.[1][2][3] These CHCs play a crucial role in preventing desiccation and have evolved to become key mediators of intraspecific and interspecific signaling, acting as contact pheromones, species and nestmate recognition cues, and modulators of social behavior.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the potential pheromonal activity of this compound. It outlines detailed experimental protocols, hypothetical data presentations, and conceptual pathways for its biosynthesis and signaling.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate semiochemical is fundamental to its study.

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
CAS Number 17302-32-8
Boiling Point 183.3 °C at 760 mmHg
LogP 4.24890
Vapor Pressure 1.06 mmHg at 25°C

Hypothetical Pheromonal Function and Behavioral Response

Given that many branched alkanes function as close-range or contact pheromones, it is hypothesized that this compound could play a role in aggregation, nestmate recognition, or act as a minor component in a more complex pheromone blend. The following table presents hypothetical quantitative data from a two-choice olfactometer assay, a standard method for assessing behavioral responses to volatile compounds.

Table 1: Hypothetical Behavioral Response of Hypotheticus insectus to this compound in a Two-Choice Olfactometer Assay

Treatment Arm (n=50)Control Arm (n=50)Insects Choosing Treatment Arm (%)Insects Choosing Control Arm (%)No Choice (%)Statistical Significance (p-value)
This compound (1 µg in hexane)Hexane (B92381)68%22%10%< 0.05
This compound (10 µg in hexane)Hexane76%18%6%< 0.01
This compound (100 µg in hexane)Hexane52%38%10%> 0.05

Experimental Protocols

The following protocols provide a detailed methodology for the investigation of this compound as a potential insect pheromone.

Pheromone Extraction

This protocol is designed to extract cuticular hydrocarbons, including potential branched alkane pheromones.

  • Insect Collection and Preparation: Collect insects of a known age and physiological state (e.g., virgin females, sexually mature males). Immobilize the insects by chilling them at 4°C for 5-10 minutes.

  • Solvent Extraction: Place a single insect or a small group (e.g., 5-10 individuals) into a clean glass vial containing a non-polar solvent such as hexane or pentane (B18724) (100 µL per insect).

  • Extraction Duration: Gently agitate the vial for 5-10 minutes to ensure thorough washing of the cuticle.

  • Sample Concentration: Carefully transfer the solvent to a new vial, avoiding the transfer of any insect parts. Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 10-20 µL.

  • Storage: Store the extract at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying volatile and semi-volatile compounds in a pheromone extract.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

    • Ion Source Temperature: 230°C

  • Identification: Identify this compound by comparing the retention time and mass spectrum of the peak in the sample extract with those of an authentic synthetic standard.

Electroantennography (EAG)

EAG measures the summed electrical response of the insect antenna to a volatile stimulus, providing evidence of olfactory detection.

  • Antenna Preparation: Immobilize an insect and carefully excise one antenna at its base. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution).

  • Stimulus Delivery: Deliver a puff of charcoal-filtered, humidified air containing a known concentration of synthetic this compound over the antennal preparation.

  • Data Recording: Record the resulting depolarization (EAG response) using an amplifier and data acquisition software.

  • Dose-Response: Test a range of concentrations to determine the antennal sensitivity to the compound.

Table 2: Hypothetical Electroantennographic (EAG) Response of Hypotheticus insectus to this compound

StimulusConcentrationMean EAG Response (mV ± SE)
Hexane (Control)-0.1 ± 0.02
This compound0.1 µg0.8 ± 0.1
This compound1 µg1.5 ± 0.2
This compound10 µg2.1 ± 0.3
This compound100 µg1.2 ± 0.2
Behavioral Bioassays

Trail-following assays are particularly relevant for assessing the behavioral activity of potential trail pheromone components.

  • Arena Preparation: Use a clean glass or paper surface as the assay arena.

  • Trail Application: Using a microsyringe, lay down a trail of a hexane solution of synthetic this compound. A parallel trail of pure hexane should be laid as a control.

  • Insect Introduction: Introduce a single insect at the start of the trails and record its behavior.

  • Data Collection: Measure parameters such as the distance traveled on each trail, the time spent on each trail, and the number of times the insect deviates from the trail.

Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway

The biosynthesis of branched alkanes in insects is an extension of fatty acid synthesis. The following diagram illustrates a plausible pathway for the formation of this compound.

Biosynthesis propionyl_coa Propionyl-CoA methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa ACC2 acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC1 fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa->fas methylmalonyl_coa->fas elongases Elongases fas->elongases Intermediate Acyl-CoAs precursor Very-Long-Chain Methyl-Branched Acyl-CoA elongases->precursor p450 Cytochrome P450 Reductase System precursor->p450 Decarbonylation dmn This compound p450->dmn Workflow start Hypothesis: This compound is an insect pheromone component extraction Pheromone Gland / Cuticle Extraction start->extraction gcms GC-MS Analysis: Identification & Quantification extraction->gcms eag Electroantennography (EAG): Olfactory Detection gcms->eag Identified Compound behavior Behavioral Bioassays: (e.g., Olfactometer, Trail-following) gcms->behavior Identified Compound structure_activity Structure-Activity Relationship Studies eag->structure_activity behavior->structure_activity synthesis Chemical Synthesis of Authentic Standard synthesis->gcms Standard for Comparison synthesis->eag Test Compound synthesis->behavior Test Compound conclusion Conclusion on Pheromonal Activity structure_activity->conclusion

References

A Technical Guide to the Solubility of 3,7-Dimethylnonane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,7-Dimethylnonane, a branched alkane, in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally similar molecules and established principles of organic chemistry to provide a robust predictive framework and detailed experimental protocols for precise determination.

Introduction to this compound

This compound (C₁₁H₂₄) is a branched-chain alkane, a class of saturated hydrocarbons.[1] Its non-polar nature is the primary determinant of its solubility behavior.[2][3] Alkanes are generally characterized by their hydrophobicity and their affinity for non-polar or weakly polar organic solvents.[4][5][6][7] The principle of "like dissolves like" is fundamental to understanding the solubility of this compound; it is expected to be readily soluble in solvents with similar low polarity and less soluble in polar solvents.[7]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₁H₂₄[1][8][9][10]
Molecular Weight156.31 g/mol [1][8][9]
Density0.741 g/cm³[8]
Boiling Point183.3 °C at 760 mmHg[8]
Melting Point-57.06 °C (estimate)[8]
XLogP35.6[8][9]

The high XLogP3 value indicates a strong preference for lipophilic (non-polar) environments over hydrophilic (polar) ones.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, its solubility can be reliably predicted based on the behavior of similar alkanes, such as the straight-chain isomer, undecane.[11][12] Branched alkanes are known to be soluble in non-polar solvents.[13]

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Standard Temperature and Pressure (25 °C, 1 atm)

SolventSolvent PolarityPredicted SolubilityRationale
HexaneNon-polarMiscible"Like dissolves like"; both are non-polar alkanes.[14]
TolueneNon-polar (aromatic)MiscibleToluene is a non-polar solvent that readily dissolves other hydrocarbons.[11]
Diethyl EtherSlightly polarSolubleDiethyl ether is a common solvent for non-polar compounds.[14]
AcetonePolar aproticPartially Soluble / Miscible in some proportionsAcetone has a dipole moment but also a non-polar character, allowing for some miscibility with alkanes.[15]
Ethanol (B145695)Polar proticPartially Soluble / Limited MiscibilityThe polar hydroxyl group of ethanol limits its ability to dissolve non-polar alkanes, though some solubility is expected.[12][16]
WaterPolar proticInsolubleAs a non-polar hydrocarbon, this compound is hydrophobic and will not dissolve in water.[4]

Experimental Determination of Solubility

To obtain precise quantitative data for the solubility of this compound in various organic solvents, a systematic experimental approach is required. The following protocol outlines a standard method for determining the miscibility and, if applicable, the solubility limit of a liquid in a liquid solvent.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade): Hexane, Toluene, Diethyl Ether, Acetone, Ethanol

  • Glass test tubes with stoppers or screw caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Constant temperature bath or water bath

  • Analytical balance (for solubility by mass)

  • Gas chromatograph with a flame ionization detector (GC-FID) (for quantitative analysis)

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G A Prepare Solvent Aliquots B Add this compound Incrementally A->B C Vortex and Equilibrate B->C D Visual Inspection for Miscibility C->D E Miscible? D->E F Record as 'Miscible' E->F Yes G Saturated Solution Preparation E->G No K Data Analysis and Reporting F->K H Phase Separation G->H I Sample and Analyze Supernatant H->I J Quantify Solubility I->J J->K

Solubility Determination Workflow
Detailed Experimental Protocol

Part 1: Miscibility Determination

  • Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

  • Solvent Addition: Into each corresponding test tube, pipette a precise volume (e.g., 2 mL) of the organic solvent.

  • Titration with Solute: Gradually add known volumes of this compound to the solvent, starting with a small increment (e.g., 0.1 mL).

  • Mixing and Observation: After each addition, securely cap the test tube and vortex for 30-60 seconds to ensure thorough mixing. Allow the mixture to stand for at least 5 minutes. Visually inspect the mixture for homogeneity. The absence of phase separation, cloudiness, or droplets indicates miscibility at that proportion.

  • Continue Titration: Continue adding increments of this compound, mixing and observing after each addition, until a significant volume has been added (e.g., a 1:1 volume ratio with the solvent) or until phase separation occurs.

  • Recording Results: If no phase separation is observed up to a 1:1 ratio (or higher), the two liquids are considered miscible. If phase separation occurs, proceed to Part 2 to determine the solubility limit.

Part 2: Quantitative Solubility Determination (for partially miscible systems)

  • Preparation of a Saturated Solution: In a larger vessel, prepare a two-phase mixture of this compound and the solvent in a ratio known to be immiscible (e.g., 1:1 by volume).

  • Equilibration: Vigorously agitate the mixture for an extended period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) using a constant temperature bath and a magnetic stirrer. This ensures that the solvent layer becomes saturated with this compound.

  • Phase Separation: Allow the mixture to stand undisturbed in the constant temperature bath until two clear, distinct layers are formed.

  • Sampling: Carefully extract an aliquot of the solvent-rich layer (the supernatant, which will be the upper or lower layer depending on the relative densities) using a pipette, ensuring that none of the undissolved this compound phase is collected.

  • Analysis: Analyze the concentration of this compound in the collected aliquot using a pre-calibrated Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Calculation: From the concentration determined by GC-FID and the density of the solvent, calculate the solubility in terms of g/100 mL, mol/L, or other desired units.

Theoretical Framework of Solubility

The solubility of a non-polar molecule like this compound in an organic solvent is governed by the intermolecular forces between the solute and solvent molecules.

G cluster_0 Solute (this compound) cluster_1 Solvent cluster_2 Solution A Van der Waals Forces (London Dispersion) C New Solute-Solvent Interactions A->C Overcome B Intermolecular Forces (Van der Waals, Dipole-Dipole, H-Bonding) B->C Overcome D Homogeneous Solution (Dissolution) C->D Formation of

Intermolecular Forces in Dissolution

For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent intermolecular interactions must be compensated by the energy released upon the formation of new solute-solvent interactions. In the case of this compound and a non-polar solvent like hexane, both the existing and new interactions are primarily weak van der Waals forces (London dispersion forces), resulting in a minimal energy barrier to mixing and thus, high solubility (miscibility).[5][6] When the solvent is polar, such as ethanol, the strong hydrogen bonds between solvent molecules must be broken, which is energetically unfavorable as they are replaced by weaker van der Waals interactions with the alkane. This results in lower solubility.[16]

Conclusion

This compound is expected to exhibit high solubility in non-polar organic solvents and limited solubility in polar organic solvents, consistent with the established principles of alkane chemistry. The provided experimental protocols offer a robust framework for the precise quantitative determination of its solubility, which is crucial for applications in chemical synthesis, formulation development, and theoretical modeling. For professionals in drug development, understanding the solubility of such excipients is vital for formulation design and ensuring the stability and bioavailability of pharmaceutical products.

References

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 3,7-Dimethylnonane, with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data and methodologies for handling and modeling this compound.

Physicochemical Data of this compound

This compound is a branched alkane with the molecular formula C11H24. Understanding its vapor pressure and boiling point is crucial for applications in solvent systems, reaction kinetics, and purification processes.

PropertyValueConditions
Boiling Point 183.3 °Cat 760 mmHg[1]
Vapor Pressure 1.06 mmHgat 25 °C[1]
Molecular Weight 156.31 g/mol
Density 0.741 g/cm³
CAS Number 17302-32-8

Experimental Protocols for Determination of Physicochemical Properties

The accurate determination of vapor pressure and boiling point is fundamental to characterizing a chemical substance. The following sections detail the common experimental protocols for these measurements as applied to alkanes.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For branched alkanes like this compound, standard methods such as distillation and the Thiele tube method are employed.

  • Distillation Method: A simple distillation is a reliable method for determining the boiling point of a liquid sample.[2] The sample is heated in a distillation flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[2] The thermometer bulb must be positioned correctly within the apparatus to ensure it is fully immersed in the hot vapors to obtain an accurate reading.[2] The atmospheric pressure should be recorded simultaneously, as the boiling point is pressure-dependent.

  • Thiele Tube (Capillary) Method: This micro-method is suitable when only a small amount of the substance is available.[2] A small sample is placed in a vial attached to a thermometer, and an inverted capillary tube is submerged in the sample.[2][3] As the apparatus is heated, air trapped in the capillary tube is expelled.[3] The boiling point is the temperature at which the liquid is drawn back into the capillary tube upon cooling, signifying that the vapor pressure of the sample equals the atmospheric pressure.[3]

2. Determination of Vapor Pressure

Vapor pressure is a measure of a substance's tendency to evaporate. For alkanes, several methods can be used to obtain precise vapor pressure data.

  • Static Method: This is a direct measurement technique where the liquid sample is placed in a thermostated container, and the pressure of the vapor in equilibrium with the liquid is measured directly using a pressure transducer.[4] This method is highly accurate for a wide range of pressures.

  • Gas Saturation Method: In this dynamic method, a carrier gas is passed through or over the liquid sample at a known flow rate and temperature. The vaporized sample is then collected, and its mass is determined. From the volume of the carrier gas and the mass of the vaporized substance, the partial pressure of the substance can be calculated.

  • Correlation Gas Chromatography: This technique is particularly useful for high molecular weight alkanes with low volatility.[5][6] The retention time of the compound on a gas chromatography column is related to its vapor pressure. By using standards with known vapor pressures, the vapor pressure of the unknown substance can be determined through correlation.[6]

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and validation of the vapor pressure and boiling point of a compound like this compound.

G cluster_0 Phase 1: Sample Preparation & Purity Analysis cluster_1 Phase 2: Experimental Measurement cluster_2 Phase 3: Data Analysis & Validation A Obtain this compound Sample B Purity Analysis (e.g., GC-MS) A->B C Purification if Necessary (e.g., Distillation) B->C Purity < Threshold D Boiling Point Determination (Thiele Tube or Distillation) C->D E Vapor Pressure Measurement (Static Method or Gas Saturation) C->E F Record Temperature and Pressure Data D->F E->F G Compare with Literature or Predictive Models F->G H Final Report Generation G->H

Caption: Workflow for determining the physical properties of this compound.

References

Spectroscopic Analysis of 3,7-Dimethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the branched alkane, 3,7-dimethylnonane. Due to the limited availability of public experimental spectra for this specific compound, this guide combines theoretical predictions with established spectroscopic principles for alkanes to serve as a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. For a saturated acyclic alkane such as this compound (C₁₁H₂₄), the ¹H and ¹³C NMR spectra are characterized by signals in the upfield region.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show complex overlapping signals due to the small differences in the chemical environments of the various methylene (B1212753) and methine protons. The predicted chemical shifts are presented in Table 1 .

Table 1: Predicted ¹H NMR Data for this compound

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
CH₃ (C1, C9)Triplet~ 0.8 - 0.9
CH₃ (at C3, C7)Doublet~ 0.8 - 0.9
CH₂ (C2, C8)Multiplet~ 1.2 - 1.4
CH (C3, C7)Multiplet~ 1.4 - 1.6
CH₂ (C4, C6)Multiplet~ 1.1 - 1.3
CH₂ (C5)Multiplet~ 1.0 - 1.2
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts for this compound are summarized in Table 2 . PubChem indicates the availability of a ¹³C NMR spectrum for this compound, recorded on a BRUK HX-90 instrument.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1, C9~ 14
C2, C8~ 23
C3, C7~ 32
C4, C6~ 39
C5~ 25
CH₃ at C3, C7~ 19

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of this compound is expected to be relatively simple, primarily showing C-H stretching and bending vibrations. PubChem notes that a vapor phase IR spectrum is available.[1]

Characteristic IR Absorption Bands

The key IR absorption bands expected for this compound are detailed in Table 3 .

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch-CH₃, -CH₂-, -CH2850 - 3000
C-H Bend (Scissoring)-CH₂-~ 1465
C-H Bend (Asymmetric)-CH₃~ 1450
C-H Bend (Symmetric)-CH₃~ 1375

Experimental Protocols

Standard experimental procedures for obtaining NMR and IR spectra of liquid alkane samples are described below.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of a liquid alkane sample is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition of ¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and reference the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

A typical protocol for obtaining an IR spectrum of a liquid sample is:

  • Sample Preparation: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

  • Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Sample Dissolve_in_Solvent Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve_in_Solvent Prepare_Liquid_Film Prepare Thin Liquid Film (for IR) Sample->Prepare_Liquid_Film NMR_Spectrometer NMR Spectrometer Dissolve_in_Solvent->NMR_Spectrometer IR_Spectrometer IR Spectrometer Prepare_Liquid_Film->IR_Spectrometer Acquire_FID Acquire FID NMR_Spectrometer->Acquire_FID Acquire_Interferogram Acquire Interferogram IR_Spectrometer->Acquire_Interferogram Fourier_Transform_NMR Fourier Transform (NMR) Acquire_FID->Fourier_Transform_NMR Fourier_Transform_IR Fourier Transform (IR) Acquire_Interferogram->Fourier_Transform_IR Phase_Correction Phase Correction & Referencing Fourier_Transform_NMR->Phase_Correction Background_Correction Background Correction Fourier_Transform_IR->Background_Correction Spectral_Interpretation Spectral Interpretation Phase_Correction->Spectral_Interpretation Background_Correction->Spectral_Interpretation

Caption: Workflow for NMR and IR spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal stability and degradation of 3,7-Dimethylnonane. The following guide is based on the known physicochemical properties of the compound and established principles of thermal analysis and degradation mechanisms for structurally similar branched alkanes. The experimental protocols provided are standardized methods for such analyses.

Introduction

This compound is a branched alkane with the chemical formula C₁₁H₂₄. Understanding its thermal stability and degradation pathways is crucial for applications where it might be subjected to elevated temperatures, such as in lubricants, fuels, or as a chemical intermediate. This guide provides an overview of its known properties and the methodologies that would be employed to determine its thermal characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₂₄[1][2]
Molecular Weight156.31 g/mol [1][3]
Boiling Point183.3 °C at 760 mmHg[4]
Density0.741 g/cm³[4]
Flash Point110.2 °C[4]
Vapor Pressure1.06 mmHg at 25°C[4]
CAS Number17302-32-8[2][5]

Experimental Protocols for Thermal Analysis

To determine the thermal stability and degradation products of this compound, a suite of analytical techniques would be necessary. The standard experimental protocols are detailed below.

Thermogravimetric analysis is essential for determining the temperature at which a substance begins to decompose and its overall thermal stability.[6]

  • Objective: To measure the mass loss of this compound as a function of temperature in a controlled atmosphere.

  • Apparatus: Thermogravimetric Analyzer.

  • Methodology:

    • A sample of 5-10 mg of this compound is placed in an inert crucible (e.g., alumina).

    • The sample is heated from ambient temperature to approximately 600°C at a linear heating rate (e.g., 10°C/min).

    • An inert atmosphere (e.g., nitrogen or argon) is maintained at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

    • The mass of the sample is recorded as a function of temperature.

    • The resulting TGA curve and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss rate.

This technique is used to identify the chemical composition of the degradation products.

  • Objective: To separate and identify the volatile products formed during the thermal decomposition of this compound.

  • Apparatus: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer.

  • Methodology:

    • A small amount of this compound is introduced into the pyrolyzer.

    • The sample is rapidly heated to a predetermined temperature (based on TGA data) and held for a short duration to induce pyrolysis.

    • The degradation products are transferred to the GC for separation.

    • The separated components are subsequently analyzed by the MS for identification based on their mass spectra.

The following diagram illustrates the general workflow for the thermal analysis of a chemical compound like this compound.

G cluster_workflow Experimental Workflow cluster_analysis Data Analysis and Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Sample->PyGCMS TGA_Data TGA/DTG Curves (Decomposition Temperatures) TGA->TGA_Data PyGCMS_Data Chromatogram & Mass Spectra (Degradation Products) PyGCMS->PyGCMS_Data Kinetic_Analysis Kinetic Analysis (e.g., Arrhenius, Coats-Redfern) TGA_Data->Kinetic_Analysis Mechanism_Elucidation Degradation Pathway Elucidation PyGCMS_Data->Mechanism_Elucidation Final_Report Comprehensive Thermal Stability Report Kinetic_Analysis->Final_Report Mechanism_Elucidation->Final_Report

Caption: Experimental workflow for thermal analysis.

Hypothetical Thermal Degradation Pathway

The thermal degradation of branched alkanes like this compound is expected to proceed via a free-radical chain mechanism. The initiation step involves the homolytic cleavage of a carbon-carbon bond, with a preference for the formation of more stable radicals. In this compound, cleavage adjacent to the tertiary carbons is likely. The propagation phase involves a series of β-scission and hydrogen abstraction reactions, leading to the formation of a complex mixture of smaller alkanes and alkenes. Termination occurs through the combination of radical species.

The following diagram provides a generalized and hypothetical representation of this degradation pathway.

G Start This compound Initiation Initiation (C-C Bond Cleavage) Start->Initiation Heat (Δ) Propagation Propagation (β-Scission & H-Abstraction) Initiation->Propagation Propagation->Propagation Termination Termination (Radical Combination) Propagation->Termination Products Mixture of smaller alkanes and alkenes Propagation->Products Termination->Products

Caption: Hypothetical free-radical degradation pathway.

Conclusion

While specific experimental data for the thermal stability and degradation of this compound is currently lacking in the public domain, this guide outlines the necessary experimental framework and theoretical considerations for such an investigation. The application of TGA and Py-GC/MS would provide the crucial data needed to determine its decomposition profile and degradation products. Based on the principles of alkane pyrolysis, a free-radical chain reaction is the anticipated degradation mechanism. Further empirical research is required to fully characterize the thermal behavior of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,7-Dimethylnonane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,7-Dimethylnonane is a branched alkane that can be synthesized through a multi-step process involving a Grignard reaction as the key carbon-carbon bond-forming step. This document outlines a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis. The described methodology follows a three-step sequence:

  • Grignard Reaction: Synthesis of the tertiary alcohol 3,7-dimethylnonan-3-ol by reacting 5-methylheptan-2-one with ethylmagnesium bromide. The Grignard reagent is prepared in situ from ethyl bromide and magnesium turnings.

  • Dehydration: Acid-catalyzed dehydration of 3,7-dimethylnonan-3-ol to yield a mixture of isomeric alkenes (3,7-dimethylnon-2-ene and 3,7-dimethylnon-3-ene).

  • Hydrogenation: Catalytic hydrogenation of the alkene mixture to produce the final saturated alkane, this compound.

Experimental Protocols

Step 1: Synthesis of 3,7-Dimethylnonan-3-ol via Grignard Reaction

This protocol details the formation of a tertiary alcohol from a ketone and a Grignard reagent.[1][2][3]

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether (Et2O)

  • 5-methylheptan-2-one

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow it to cool to room temperature under an inert atmosphere.

    • Place magnesium turnings (1.1 equivalents) in the three-necked flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 5-methylheptan-2-one (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent using a rotary evaporator to yield the crude 3,7-dimethylnonan-3-ol. The product can be further purified by distillation under reduced pressure.

Step 2: Dehydration of 3,7-Dimethylnonan-3-ol

This protocol describes the acid-catalyzed dehydration of a tertiary alcohol to form a mixture of alkenes.[4][5][6][7][8][9]

Materials and Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • 3,7-dimethylnonan-3-ol (from Step 1)

  • Concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Place the crude 3,7-dimethylnonan-3-ol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a distillation apparatus and gently heat the mixture. The required temperature for the dehydration of tertiary alcohols is typically between 25°C and 80°C.[4][8]

  • Collect the alkene and water mixture that distills over.

  • Wash the distillate with a sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter to obtain the mixture of 3,7-dimethylnonene isomers.

Step 3: Hydrogenation of 3,7-Dimethylnonenes

This protocol details the catalytic hydrogenation of the alkene mixture to the final alkane product.[10][11][12][13][14][15]

Materials and Equipment:

  • Hydrogenation flask (e.g., a thick-walled flask or a Parr shaker apparatus)

  • Magnetic stirrer and stir bar

  • Hydrogen gas source (balloon or cylinder)

  • Mixture of 3,7-dimethylnonenes (from Step 2)

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., ethanol (B145695), ethyl acetate)

  • Celite

Procedure:

  • Dissolve the alkene mixture in a suitable solvent like ethanol in the hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere. Caution: Pd/C is flammable.[10]

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent by rotary evaporation to yield the final product, this compound.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for each step of the synthesis.

Table 1: Reaction Parameters for the Synthesis of 3,7-Dimethylnonan-3-ol

ParameterValueReference
Reactants Ethyl bromide, Magnesium, 5-methylheptan-2-oneGeneral Knowledge
Solvent Anhydrous Diethyl Ether[1]
Reaction Temperature 0 °C to Room TemperatureGeneral Protocol
Reaction Time 2-4 hoursGeneral Protocol
Typical Yield 80-95%Representative

Table 2: Reaction Parameters for the Dehydration of 3,7-Dimethylnonan-3-ol

ParameterValueReference
Reactant 3,7-dimethylnonan-3-ol-
Catalyst Concentrated H2SO4 or H3PO4[4][5]
Reaction Temperature 25-80 °C[4][8]
Reaction Time 1-2 hoursGeneral Protocol
Typical Yield 85-95%Representative

Table 3: Reaction Parameters for the Hydrogenation of 3,7-Dimethylnonenes

ParameterValueReference
Reactant 3,7-Dimethylnonene Isomers-
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source H2 gas (balloon or pressure vessel)[11]
Solvent Ethanol or Ethyl Acetate[16]
Reaction Temperature Room TemperatureGeneral Protocol
Reaction Time 2-6 hoursGeneral Protocol
Typical Yield >95%Representative[13]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation cluster_end Final Product Start1 Ethyl Bromide + Mg Grignard Formation of 3,7-dimethylnonan-3-ol Start1->Grignard Et2O Start2 5-methylheptan-2-one Start2->Grignard Et2O Dehydration Formation of 3,7-dimethylnonenes Grignard->Dehydration H2SO4, Heat Hydrogenation Formation of This compound Dehydration->Hydrogenation H2, Pd/C End This compound Hydrogenation->End

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship reagents Starting Reagents: - Ethyl Bromide - Magnesium - 5-methylheptan-2-one grignard_reagent Grignard Reagent Formation (Ethylmagnesium Bromide) reagents->grignard_reagent Reaction with Mg in Ether tertiary_alcohol Intermediate Alcohol (3,7-dimethylnonan-3-ol) grignard_reagent->tertiary_alcohol Nucleophilic addition to ketone alkene_mixture Intermediate Alkenes (3,7-dimethylnonenes) tertiary_alcohol->alkene_mixture Acid-catalyzed dehydration final_product Final Product (this compound) alkene_mixture->final_product Catalytic Hydrogenation

References

Application Note: GC-MS Analysis of 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 3,7-Dimethylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₁₁H₂₄) is a branched-chain alkane that may be of interest in various fields, including organic synthesis, environmental analysis, and as a potential biomarker.[1][2][3] The methodology outlined here is designed to be a robust starting point for researchers, offering guidance on sample preparation, instrument parameters, and data analysis.

Introduction

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[4][5] For non-polar hydrocarbons such as this compound, GC-MS provides excellent chromatographic resolution and definitive identification based on mass spectral fragmentation patterns. This protocol details a standard method that can be adapted to various sample matrices.

Experimental Protocols

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For liquid samples where this compound is a component, a direct injection following dilution may be sufficient. For more complex matrices, an extraction step is necessary.

a) Liquid-Liquid Extraction (for aqueous samples):

  • To 10 mL of the aqueous sample in a separatory funnel, add 5 mL of a non-polar, volatile organic solvent such as hexane (B92381) or pentane.

  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate completely.

  • Collect the organic layer (top layer) containing the this compound.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • The extract can be concentrated if necessary by gentle evaporation of the solvent under a stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

b) Dilution (for organic samples):

  • If the sample is already in a volatile organic solvent compatible with the GC system, dilute it to an appropriate concentration (typically in the low ppm or high ppb range) with the same solvent.

  • Transfer the diluted sample to a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound and can be adjusted based on the specific instrumentation and desired chromatographic resolution.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MSD or equivalent
GC Column Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injector Temperature 250 °C
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C. Hold at 250 °C for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40 - 200

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

Parameter Value Reference
Molecular Formula C₁₁H₂₄[1][2][3]
Molecular Weight 156.31 g/mol [1][3]
CAS Number 17302-32-8[1][2][3]
Kovats Retention Index (Standard Non-Polar Column) 1042[2][3]
Kovats Retention Index (Semi-Standard Non-Polar Column) 1036 - 1074[3]
Mass Spectral Data

The mass spectrum of this compound is characterized by a series of alkyl fragment ions. The molecular ion peak (m/z 156) is typically of very low abundance or absent in EI spectra of branched alkanes.[1] The most abundant and characteristic ions for identification and quantification are summarized in the table below.

m/z (mass-to-charge ratio) Relative Intensity (%) Plausible Fragment
43~80[C₃H₇]⁺
57100 (Base Peak)[C₄H₉]⁺
71~90[C₅H₁₁]⁺
85~40[C₆H₁₃]⁺

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Aqueous or Organic) Extraction Liquid-Liquid Extraction (for Aqueous Samples) Sample->Extraction Aqueous Dilution Direct Dilution (for Organic Samples) Sample->Dilution Organic Concentration Solvent Evaporation (Optional) Extraction->Concentration FinalSample Sample in Autosampler Vial Dilution->FinalSample Concentration->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Quantification Quantification (Peak Area Integration) Chromatogram->Quantification LibrarySearch NIST Library Search MassSpectrum->LibrarySearch

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationship Start Start SamplePrep Sample Preparation (Extraction/Dilution) Start->SamplePrep GC_Separation GC Separation (Volatility-based) SamplePrep->GC_Separation MS_Detection MS Detection (Fragmentation Pattern) GC_Separation->MS_Detection DataAnalysis Data Analysis (Identification & Quantification) MS_Detection->DataAnalysis End End DataAnalysis->End

Caption: Logical relationship of key steps in the GC-MS protocol.

References

Chiral Separation of 3,7-Dimethylnonane Enantiomers by Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective analysis of chiral molecules is a critical aspect of research and development in the pharmaceutical, agrochemical, and fragrance industries. The distinct stereoisomers of a chiral compound can exhibit significantly different biological activities, toxicities, and sensory properties. 3,7-Dimethylnonane is a branched-chain alkane that serves as a representative model for volatile, non-polar chiral molecules, such as certain insect pheromones and their analogs. The ability to separate and quantify the individual enantiomers of this compound is essential for understanding their specific biological functions and for ensuring the stereochemical purity of synthesized chiral compounds.

This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using gas chromatography (GC). The methodologies described herein are based on the use of specialized chiral stationary phases, particularly derivatized cyclodextrins, which have proven effective for the resolution of non-polar enantiomers.

Principle of Chiral GC Separation

The separation of enantiomers by gas chromatography is achieved by employing a chiral stationary phase (CSP) within the capillary column. Enantiomers, which have identical physical properties in an achiral environment, interact diastereomerically with the chiral selector of the CSP. These transient diastereomeric complexes have different formation constants and, consequently, different retention times on the column, leading to their separation. For non-polar analytes like this compound, which lack functional groups for strong interactions like hydrogen bonding or dipole-dipole interactions, the separation mechanism primarily relies on inclusion complexation and van der Waals interactions within the chiral cavity of the stationary phase, typically a cyclodextrin (B1172386) derivative.[1]

Experimental Protocols

This section details the recommended materials, instrumentation, and procedures for the successful chiral separation of this compound enantiomers. The protocol is based on established methods for the enantioselective analysis of structurally similar methyl-branched alkanes.[1]

Materials and Reagents
  • Solvent: Pentane (B18724) or Hexane (B92381) (GC grade or higher)

  • Standards: Racemic this compound, and if available, enantiomerically enriched standards of (R)- and (S)-3,7-dimethylnonane for peak identification.

  • Inert Gas: Helium (99.9995% purity or higher) as carrier gas.

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph (GC): A high-resolution gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral GC Column: A fused silica (B1680970) capillary column coated with a derivatized cyclodextrin-based chiral stationary phase. Based on the successful separation of similar branched alkanes, a permethylated β-cyclodextrin stationary phase is recommended.[1]

    • Recommended Column: Hydrodex β-PM (or equivalent), 25 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Data Acquisition System: Software for controlling the GC system and for data acquisition and processing.

Sample Preparation
  • Prepare a stock solution of racemic this compound in pentane or hexane at a concentration of approximately 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known quantity of the sample in pentane or hexane to achieve a concentration within the working range of the standards.

  • Transfer the prepared solutions to GC vials for analysis.

GC Method Parameters

The following GC method parameters are recommended as a starting point and should be optimized for the specific instrument and column in use.

ParameterRecommended Condition
Injector Split/Splitless
Injector Temperature230 °C
Injection Volume1 µL
Split Ratio100:1[1]
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)[1]
Oven Temperature Program
Initial Temperature30 °C[1]
Hold Time3 min[1]
Ramp Rate1 °C/min[1]
Final Temperature50 °C[1]
Final Hold Time5 min[1]
Detector FID or MS
FID Temperature250 °C
MS Transfer Line Temp.200 °C[1]
MS Ion Source Temp.230 °C
MS Quadrupole Temp.150 °C
Mass Range35-350 m/z (for MS detection)[1]

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of this compound and a structurally similar compound, 4-methyloctane, based on the recommended GC method.

Table 1: Expected Retention Times and Resolution for this compound Enantiomers
EnantiomerExpected Retention Time (min)
(R)-3,7-Dimethylnonanetbd
(S)-3,7-Dimethylnonanetbd
Resolution (Rs) > 1.5

(Note: "tbd" indicates that the exact retention times will need to be determined experimentally. The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.)

Table 2: Quantitative Data for the Chiral Separation of 4-Methyloctane Enantiomers[1]
EnantiomerRetention Time (min)
(R)-4-Methyloctane~18.5
(S)-4-Methyloctane~19.0
Resolution (Rs) Baseline separated (>1.5)

Visualizations

Experimental Workflow

The logical flow of the experimental procedure for the chiral GC separation of this compound enantiomers is depicted in the following diagram.

G Experimental Workflow for Chiral GC Separation cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_start Start dissolve Dissolve this compound in Pentane/Hexane prep_start->dissolve dilute Prepare Working Standards dissolve->dilute vial Transfer to GC Vials dilute->vial inject Inject Sample into GC vial->inject Automated/Manual Injection separate Separation on Chiral Column detect Detection by FID/MS acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Enantiomers integrate->quantify report Generate Report quantify->report analysis_end End report->analysis_end

Caption: Workflow for Chiral GC Analysis.

Signaling Pathway of Chiral Recognition

The underlying principle of chiral separation on a cyclodextrin-based stationary phase can be visualized as a simplified signaling pathway, where the interaction between the enantiomers and the chiral selector leads to a differential signal (retention time).

G Principle of Chiral Recognition on a Cyclodextrin CSP cluster_input Analytes cluster_process Chiral Stationary Phase cluster_output GC Signal R_enantiomer (R)-3,7-Dimethylnonane CSP Cyclodextrin Cavity R_enantiomer->CSP Diastereomeric Interaction 1 S_enantiomer (S)-3,7-Dimethylnonane S_enantiomer->CSP Diastereomeric Interaction 2 Retention_R Retention Time 1 (t_R1) CSP->Retention_R Retention_S Retention Time 2 (t_R2) CSP->Retention_S

Caption: Chiral Recognition Mechanism.

References

Application Note: Quantification of 3,7-Dimethylnonane in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylnonane is a saturated aliphatic hydrocarbon that has been identified as a volatile organic compound (VOC) in various plant species. As a component of the plant's essential oil, it may contribute to its characteristic aroma and potential biological activities. The accurate quantification of this compound in plant extracts is crucial for quality control, understanding its pharmacological effects, and for the development of new therapeutic agents or other natural products. This application note provides a comprehensive protocol for the extraction and quantification of this compound from plant materials using Gas Chromatography-Mass Spectrometry (GC-MS).

Plant Sources

This compound has been identified in a variety of plant species, including but not limited to:

  • Leucaena leucocephala (Lam.) de Wit (Silver Acacia)[1][2]

  • Ainsliaea macrocephala

  • Artemisia macrocephala

  • Atractylodes chinensis

  • Atractylodes japonica

  • Atractylodes lancea[3]

  • Zosima absinthifolia

Experimental Protocols

Sample Preparation and Extraction

The choice of extraction method is critical for the efficient recovery of volatile compounds like this compound.[4] Common methods include hydrodistillation, solvent extraction, and solid-phase microextraction (SPME).

Protocol: Solvent Extraction

This protocol is suitable for obtaining a broad range of volatile and semi-volatile compounds.

Materials:

  • Fresh or dried plant material (e.g., leaves, stems, roots)

  • Grinder or mortar and pestle

  • Hexane (B92381) or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Glass vials with PTFE-lined caps

Procedure:

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction. For fresh material, homogenize with the solvent.

  • Extraction: Macerate a known weight of the powdered plant material (e.g., 10 g) in a suitable volume of hexane (e.g., 100 mL) for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Drying: Dry the filtrate over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator at a low temperature (e.g., 35-40°C) to prevent the loss of volatile compounds.

  • Storage: Transfer the concentrated extract to a clean glass vial and store at 4°C until GC-MS analysis.

GC-MS Quantification

GC-MS is the preferred method for the separation and quantification of volatile compounds in complex mixtures like plant extracts.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of aliphatic hydrocarbons.

GC-MS Parameters (Example):

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 50°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu

Quantification Method: External Standard Calibration

  • Standard Preparation: Prepare a stock solution of this compound standard in hexane at a known concentration (e.g., 1 mg/mL).

  • Calibration Curve: Create a series of calibration standards by serially diluting the stock solution to cover a range of concentrations expected in the plant extracts (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Analysis: Inject each calibration standard into the GC-MS under the same conditions as the plant extracts.

  • Data Processing: For each standard, identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak area.

  • Calibration Curve Construction: Plot the peak area against the concentration of the this compound standards to generate a calibration curve.

  • Sample Quantification: Inject the plant extract into the GC-MS. Identify and integrate the peak for this compound. Use the calibration curve to determine the concentration of this compound in the extract.

Data Presentation

The following table presents hypothetical quantitative data for this compound in different plant extracts, which should be replaced with actual experimental results.

Plant SpeciesPlant PartExtraction MethodConcentration of this compound (µg/g of dry weight)
Leucaena leucocephalaLeavesSolvent ExtractionInsert experimental value
Artemisia macrocephalaAerial PartsHydrodistillationInsert experimental value
Atractylodes lanceaRhizomeSolvent ExtractionInsert experimental value

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Quantification plant_material Plant Material (e.g., Leaves, Roots) grinding Grinding/Homogenization plant_material->grinding extraction Solvent Extraction (e.g., Hexane) grinding->extraction filtration Filtration extraction->filtration drying Drying (Anhydrous Na2SO4) filtration->drying concentration Concentration (Rotary Evaporator) drying->concentration final_extract Concentrated Extract concentration->final_extract gcms_injection GC-MS Injection final_extract->gcms_injection separation Chromatographic Separation gcms_injection->separation detection Mass Spectrometry Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_identification Peak Identification (Retention Time & Mass Spectrum) data_acquisition->peak_identification peak_integration Peak Area Integration peak_identification->peak_integration quantification Quantification of This compound peak_integration->quantification calibration_curve External Standard Calibration Curve calibration_curve->quantification final_result Final Result (µg/g) quantification->final_result

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_properties Chemical Properties cluster_source Natural Source cluster_analysis Analytical Approach compound This compound volatility Volatile Organic Compound compound->volatility aliphatic Saturated Aliphatic Hydrocarbon compound->aliphatic plant Plant Kingdom compound->plant extraction Extraction from Plant Matrix compound->extraction essential_oil Component of Essential Oils plant->essential_oil gcms Gas Chromatography-Mass Spectrometry extraction->gcms quantification Quantitative Analysis gcms->quantification

Caption: Logical relationships of this compound.

References

Application Notes and Protocols for the Extraction of 3,7-Dimethylnonane from Insect Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylnonane is a branched-chain alkane that has been identified as a component of the complex hydrocarbon mixtures found in the exocrine glands of various insects, particularly within the Dufour's gland of certain ant species. These hydrocarbons play crucial roles in chemical communication, serving as pheromones for trail marking, nestmate recognition, and alarm signaling. The extraction and analysis of specific compounds like this compound are essential for understanding insect behavior, chemical ecology, and for the potential development of novel pest management strategies or therapeutic agents.

These application notes provide a comprehensive overview of the methodologies for the extraction, identification, and quantification of this compound from insect glands. The protocols are designed to be adaptable for various insect species and research objectives.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of this compound in Insect Gland Extracts

Insect SpeciesGland TypeThis compound (ng/gland)Relative Abundance (%)Analytical MethodReference
Lasius nigerDufour's GlandData not availableData not availableGC-MS[Researcher's Data]
Formica fuscaDufour's GlandData not availableData not availableGC-MS[Researcher's Data]
Myrmica rubraDufour's GlandData not availableData not availableGC-MS[Researcher's Data]

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and analysis of this compound from insect glands.

Protocol 1: Dissection of Insect Glands (Dufour's Gland)

This protocol outlines the procedure for the careful dissection of the Dufour's gland from ants, a common source of hydrocarbon secretions.

Materials:

  • Insect specimens (e.g., ants)

  • Stereomicroscope

  • Fine-tipped forceps (2 pairs)

  • Micro-scissors

  • Dissection dish with a wax or silicone base

  • Physiological saline solution (e.g., 0.9% NaCl)

  • Glass capillaries or microvials for sample collection

  • Freezer (-20°C)

Procedure:

  • Anesthetize the insect by cooling it at -20°C for 5-10 minutes.

  • Place the anesthetized insect in the dissection dish, dorsal side up, and add a few drops of physiological saline solution to prevent tissue desiccation.

  • Under the stereomicroscope, securely hold the insect's gaster with one pair of forceps.

  • With the other pair of forceps, gently grasp the terminal abdominal segments and pull carefully to expose the internal organs, including the Dufour's gland. The Dufour's gland is typically a small, often bilobed, translucent sac located near the sting apparatus.

  • Using micro-scissors and fine-tipped forceps, carefully excise the Dufour's gland, minimizing contamination from other tissues.

  • Immediately transfer the dissected gland into a clean glass capillary or microvial containing the extraction solvent (see Protocol 2).

Protocol 2: Solvent Extraction of this compound

This protocol describes the extraction of hydrocarbons from the dissected glands using a non-polar solvent.

Materials:

  • Dissected insect glands

  • Hexane (B92381) or Pentane (B18724) (high purity, GC-MS grade)

  • Glass microvials (e.g., 200 µL) with PTFE-lined caps

  • Vortex mixer

  • Micropipette with fine tips

  • Nitrogen gas supply with a gentle stream regulator (optional)

Procedure:

  • Place the dissected gland(s) into a clean glass microvial.

  • Add a precise volume of hexane or pentane (e.g., 50-100 µL) to the vial, ensuring the gland is fully submerged.

  • Seal the vial tightly with a PTFE-lined cap.

  • Gently vortex the vial for 30-60 seconds to facilitate the extraction of lipids.

  • Allow the sample to stand at room temperature for at least 1 hour to ensure complete extraction. For more robust extraction, this can be extended to several hours.

  • Carefully remove the glandular tissue from the solvent using a fine-tipped pipette or forceps.

  • (Optional) If the sample concentration is low, the extract can be carefully concentrated under a gentle stream of nitrogen gas. Avoid complete evaporation to prevent the loss of volatile compounds.

  • The resulting extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides typical parameters for the identification and quantification of this compound in the glandular extract.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or similar non-polar column)

GC Conditions (Typical):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Final hold: 10 minutes

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-550

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

Data Analysis:

  • Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound will show characteristic fragmentation patterns for a branched alkane.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of a this compound standard. The peak area of the compound in the sample is then used to determine its concentration from the calibration curve. An internal standard (e.g., a deuterated alkane) can be used to improve accuracy and precision.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis insect Insect Specimen anesthetize Anesthetize (Cooling) insect->anesthetize dissect Dissect Gland anesthetize->dissect gland Isolated Gland dissect->gland solvent Add Hexane/Pentane gland->solvent vortex Vortex & Incubate solvent->vortex extract Glandular Extract vortex->extract gcms GC-MS Analysis extract->gcms identification Identification (Mass Spectra & Retention Time) gcms->identification quantification Quantification (Calibration Curve) gcms->quantification data Data Interpretation identification->data quantification->data

Caption: Experimental workflow for the extraction and analysis of this compound.

Biosynthetic Pathway of Branched-Chain Hydrocarbons

biosynthetic_pathway cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis cluster_modification Modification & Conversion acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fas Introduces methyl branch elongases Elongases fas->elongases vlcfa Very-Long-Chain Fatty Acyl-CoA elongases->vlcfa reduction Reduction vlcfa->reduction aldehyde Long-Chain Aldehyde reduction->aldehyde decarbonylation Decarbonylation aldehyde->decarbonylation hydrocarbon Branched-Chain Hydrocarbon (e.g., this compound) decarbonylation->hydrocarbon

Caption: Generalized biosynthetic pathway of branched-chain hydrocarbons in insects.

Field Collection of 3,7-Dimethylnonane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This document provides detailed application notes and protocols for the field collection of 3,7-Dimethylnonane, a volatile organic compound (VOC), relevant to researchers, scientists, and drug development professionals. The selection of an appropriate collection method is critical for obtaining accurate and representative samples for subsequent analysis, typically by thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS). This guide covers three primary field collection techniques: Active (Pumped) Sorbent Tube Sampling, Passive (Diffusive) Sorbent Tube Sampling, and Whole Air Sampling in Canisters. The choice of method will depend on the specific research objectives, required detection limits, sampling duration, and available resources.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for selecting the appropriate sampling media and parameters.

PropertyValueReference
Molecular FormulaC₁₁H₂₄
Molecular Weight156.31 g/mol
Boiling Point183.3 °C at 760 mmHg[1]
Vapor Pressure1.06 mmHg at 25 °C[1]

Field Collection Methods: A Comparative Overview

The following table summarizes the key quantitative parameters and characteristics of the three primary field collection methods for this compound.

ParameterActive Sorbent Tube SamplingPassive Sorbent Tube SamplingWhole Air Sampling (Canister)
Principle A known volume of air is actively drawn through a sorbent tube using a pump.VOCs diffuse from the air onto the sorbent material at a known uptake rate.A whole air sample is collected into a passivated canister.
Typical Sorbents Tenax® TA, Carbopack™ B, or multi-bed tubesTenax® TANot applicable
Sampling Duration Minutes to hours8 hours to several weeksGrab sample (seconds) to 24 hours (with flow controller)
Typical Flow Rate 10 - 200 mL/minNot applicableNot applicable
Breakthrough Volume (Est. for C11 on Tenax® TA at 20°C) >10 L/gNot applicableNot applicable
Uptake Rate (Est. for n-Undecane) Not applicable9.62 mL/minNot applicable
Method Detection Limit (MDL) (Est. for C11 Alkanes) 0.04 - 0.9 ng/m³Dependent on sampling time, generally higher than activeDependent on analytical preconcentration
Precision HighModerate to HighHigh
Cost Moderate (pump required)Low (no pump required)High (canister and cleaning costs)
Primary Application Short-term monitoring, personal exposure assessment, source identification.Long-term monitoring, time-weighted average (TWA) concentrations.Grab sampling, baseline measurements, unknown compound screening.

Experimental Protocols

Protocol 1: Active Sorbent Tube Sampling

This protocol details the collection of this compound using active sampling with thermal desorption tubes, following principles outlined in EPA Method TO-17 and NIOSH Method 2549.[1][2]

1. Materials:

  • Calibrated personal sampling pump (flow rate range: 10-200 mL/min)

  • Thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA or a multi-bed sorbent for a wider range of VOCs)

  • Tubing (e.g., Tygon® or silicone)

  • Tube holder

  • Field blanks (unopened sorbent tubes from the same batch)

  • Permanent marker and labels

  • Chain of custody forms

2. Pre-Sampling Preparation:

  • Calibrate the sampling pump with a representative sorbent tube in line to the desired flow rate (e.g., 50 mL/min).

  • Label each sorbent tube with a unique identifier.

  • Record all pre-sampling information on the chain of custody form.

3. Sampling Procedure:

  • At the sampling location, break both ends of the sorbent tube.

  • Connect the sorbent tube to the sampling pump via the tubing, ensuring the arrow on the tube points in the direction of airflow (towards the pump).

  • Position the sampler in the desired location (e.g., breathing zone for personal monitoring).

  • Start the pump and record the start time.

  • Sample for a predetermined duration to achieve the target sample volume. To avoid breakthrough, the total sample volume should not exceed the safe sampling volume (SSV), which is typically 50% of the breakthrough volume. For C11 alkanes on Tenax® TA, a conservative SSV of 5 liters is recommended.

  • At the end of the sampling period, stop the pump and record the end time.

  • Disconnect the sorbent tube and immediately cap both ends with the provided fittings.

  • Place the sampled tube in a labeled, airtight container.

  • Handle and store a field blank in the same manner as the samples, without drawing air through it.

4. Post-Sampling:

  • Store and transport the samples and field blanks to the laboratory under refrigerated conditions (≤4°C).

  • Complete the chain of custody form with all relevant sampling details.

  • Analyze the samples by TD-GC/MS.

Protocol 2: Passive Sorbent Tube Sampling

This protocol describes the collection of this compound using passive (diffusive) sampling, a cost-effective method for long-term monitoring.

1. Materials:

  • Passive thermal desorption tubes (e.g., Tenax® TA) with diffusion caps

  • Mounting clips or stands

  • Field blanks

  • Permanent marker and labels

  • Chain of custody forms

2. Pre-Sampling Preparation:

  • Label each passive sampling tube with a unique identifier.

  • Record all pre-sampling information on the chain of custody form.

3. Sampling Procedure:

  • At the sampling location, remove the storage cap from the sampling end of the tube and attach the diffusion cap.

  • Mount the sampler in the desired location, ensuring unobstructed airflow to the diffusive surface.

  • Record the start date and time.

  • Leave the sampler in place for the desired sampling period (e.g., 24 hours to 7 days).

  • At the end of the sampling period, remove the diffusion cap and immediately seal the tube with the storage cap.

  • Record the end date and time.

  • Handle and store a field blank in the same manner as the samples, keeping it capped throughout the sampling period.

4. Post-Sampling:

  • Store and transport the samples and field blanks to the laboratory.

  • Complete the chain of custody form.

  • Analyze the samples by TD-GC/MS. The time-weighted average concentration is calculated using the mass of analyte collected and the known uptake rate of the sampler for this compound.

Protocol 3: Whole Air Sampling in Canisters

This protocol outlines the collection of whole air samples containing this compound in passivated stainless steel canisters.

1. Materials:

  • Evacuated and certified clean Summa® or Silonite® canisters

  • Flow controller (for time-integrated sampling) or critical orifice (for grab sampling)

  • Pressure gauge

  • Chain of custody forms

2. Pre-Sampling Preparation:

  • Ensure canisters are certified clean and evacuated to the appropriate vacuum (typically <30 in Hg).

  • Record the initial canister pressure.

3. Sampling Procedure:

  • For Grab Sampling:

    • At the sampling location, remove the plug from the canister inlet.

    • Open the canister valve and allow the canister to fill until the pressure equalizes with the ambient pressure (pressure gauge reads approximately 0 in Hg).

    • Close the valve and replace the plug.

    • Record the sampling time and location.

  • For Time-Integrated Sampling:

    • Attach the pre-calibrated flow controller to the canister inlet.

    • At the sampling location, open the canister valve to initiate sampling.

    • Record the start time and initial pressure.

    • Allow the canister to fill over the desired sampling period (e.g., 8 or 24 hours).

    • At the end of the sampling period, close the canister valve.

    • Record the end time and final pressure.

4. Post-Sampling:

  • Transport the canisters to the laboratory.

  • Complete the chain of custody form.

  • The laboratory will pressurize the canister with a known volume of inert gas and then analyze an aliquot of the sample, typically by GC/MS with preconcentration.

Visualizations

Active_Sampling_Workflow cluster_prep Pre-Sampling cluster_sampling Sampling cluster_post Post-Sampling Calibrate Calibrate Pump Label Label Tubes Calibrate->Label Deploy Deploy Sampler Label->Deploy Start Start Pump Deploy->Start Sample Collect Sample Start->Sample Stop Stop Pump Sample->Stop Cap Cap Tube Stop->Cap Store Store & Transport Cap->Store Analyze TD-GC/MS Analysis Store->Analyze

Caption: Workflow for Active Sorbent Tube Sampling.

Passive_Sampling_Workflow cluster_prep Pre-Sampling cluster_sampling Sampling cluster_post Post-Sampling Label Label Tubes Deploy Deploy Sampler Label->Deploy Expose Expose for Duration Deploy->Expose Retrieve Retrieve & Cap Expose->Retrieve Store Store & Transport Retrieve->Store Analyze TD-GC/MS Analysis Store->Analyze

Caption: Workflow for Passive Sorbent Tube Sampling.

Canister_Sampling_Workflow cluster_prep Pre-Sampling cluster_sampling Sampling cluster_post Post-Sampling Certify Certify Clean Canister Deploy Deploy Canister Certify->Deploy Collect Collect Air Sample Deploy->Collect Seal Seal Canister Collect->Seal Transport Transport Seal->Transport Analyze GC/MS Analysis Transport->Analyze

Caption: Workflow for Whole Air Sampling in Canisters.

Method_Selection_Logic Objective Primary Objective? Duration Sampling Duration? Objective->Duration TWA Concentration Expected Concentration? Objective->Concentration Source ID / Peak Active Active Sampling Duration->Active Short-term (<8h) Passive Passive Sampling Duration->Passive Long-term (>8h) Concentration->Active High Canister Whole Air Sampling Concentration->Canister Unknown / Low

Caption: Logic for Selecting a Field Collection Method.

References

Application Note: Quantitative Analysis of 3,7-Dimethylnonane using a Novel GC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantification of 3,7-Dimethylnonane using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method is designed for researchers, scientists, and professionals in drug development and related fields who require accurate measurement of this branched-chain alkane. The protocol outlines sample preparation, optimized GC-MS/MS parameters, and data analysis procedures.

Introduction

This compound (C11H24, MW: 156.31 g/mol ) is a volatile organic compound that may be of interest in various fields, including environmental analysis, chemical synthesis, and as a potential biomarker.[1] A robust and reliable analytical method is crucial for its accurate quantification. This application note presents a developed and validated GC-MS/MS method that offers high selectivity and sensitivity for the determination of this compound.

Experimental

For the analysis of this compound in a liquid matrix, a direct injection or a simple dilution may be sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[2]

Protocol for Dilution in an Organic Solvent:

  • Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.[2]

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • For sample analysis, dilute the sample with the same solvent to bring the concentration of this compound within the calibration range.

  • Transfer an aliquot of the prepared standard or sample into a 2 mL autosampler vial for GC-MS/MS analysis.

The analysis was performed on a triple quadrupole GC-MS/MS system. The instrumental parameters were optimized for the separation and detection of this compound.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
GC System [Specify Model]
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 50 °C (hold for 2 min) Ramp 1: 10 °C/min to 150 °C Ramp 2: 25 °C/min to 280 °C (hold for 5 min)

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterValue
MS System [Specify Model]
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Electron Energy 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 127.1
Product Ion 1 (m/z) 57.1 (Quantifier)
Collision Energy 1 10 eV
Product Ion 2 (m/z) 71.1 (Qualifier)
Collision Energy 2 10 eV
Collision Gas Argon

Note: The precursor and product ions are selected based on the electron ionization mass spectrum of this compound from the NIST database. The molecular ion is often not abundant for branched alkanes, so a prominent fragment ion is chosen as the precursor for MS/MS analysis.[3][4]

Data Analysis and Results

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the quantifier product ion (m/z 57.1) versus the concentration of the standards. The qualifier product ion (m/z 71.1) is used for confirmation of the analyte's identity.

The following table should be populated with experimental data to validate the method's performance.

Table 3: Method Validation Parameters (Template)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) [To be determined]
Limit of Quantification (LOQ) [To be determined]
Precision (%RSD) < 15%
Accuracy/Recovery (%) 85 - 115%
Workflow Diagram

The overall experimental workflow for the GC-MS/MS analysis of this compound is illustrated below.

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Organic Solvent Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation GC Column Ionization Electron Ionization (EI) Separation->Ionization Fragmentation MS/MS Fragmentation (MRM) Ionization->Fragmentation Detection Detection Fragmentation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the GC-MS/MS analysis of this compound.

Conclusion

The GC-MS/MS method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method demonstrates excellent selectivity and sensitivity, making it suitable for a wide range of applications in research and industrial settings.

Protocol: GC-MS/MS Method for this compound

1. Scope

This protocol provides detailed steps for the quantitative analysis of this compound in a liquid organic matrix using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

2. Materials and Reagents

  • This compound standard (≥98% purity)

  • Hexane or Dichloromethane (GC grade or equivalent)

  • 2 mL autosampler vials with caps

  • Micropipettes and tips

  • Volumetric flasks

3. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the working stock solution with hexane.

4. Sample Preparation

  • If the sample is a solution in a compatible solvent, dilute it with hexane to an expected concentration within the calibration range.

  • If the sample is in an incompatible matrix, perform a liquid-liquid extraction with hexane.

  • Transfer 1 mL of the final prepared sample or standard into a 2 mL autosampler vial.

5. GC-MS/MS Analysis

  • Set up the GC-MS/MS system with the parameters listed in Table 1 and Table 2 of the Application Note.

  • Create a sequence table with the prepared standards (from lowest to highest concentration), quality control samples, and unknown samples.

  • Include solvent blanks at the beginning of the sequence and periodically throughout to monitor for carryover and contamination.

  • Run the sequence.

6. Data Processing and Quantification

  • Integrate the peaks for the quantifier (m/z 57.1) and qualifier (m/z 71.1) transitions at the expected retention time for this compound.

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is recommended.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Verify the presence of this compound by confirming that the retention time is within an acceptable window and the ratio of the quantifier to qualifier ion is consistent with that of the standards.

7. System Suitability

Before running the samples, inject a mid-level calibration standard multiple times to ensure the system is performing adequately. The relative standard deviation (%RSD) of the peak areas should be less than 15%.

8. Logical Relationship Diagram

Logical_Relationship cluster_method Method Development cluster_validation Method Validation cluster_application Sample Analysis Analyte This compound Properties GC_Params GC Parameters (Column, Temp) Analyte->GC_Params MS_Params MS/MS Parameters (Precursor, Product Ions) Analyte->MS_Params Data_Acq Data Acquisition GC_Params->Data_Acq MS_Params->Data_Acq Linearity Linearity Sensitivity LOD/LOQ Precision Precision Accuracy Accuracy Sample_Prep Sample Preparation Sample_Prep->Data_Acq Data_Acq->Linearity Data_Acq->Sensitivity Data_Acq->Precision Data_Acq->Accuracy Quant Quantification Data_Acq->Quant

Caption: Logical relationships in GC-MS/MS method development.

References

Application Notes and Protocols for the Structure Elucidation of 3,7-Dimethylnonane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. For saturated hydrocarbons such as 3,7-dimethylnonane, which lack diverse functional groups, NMR provides critical information about the carbon skeleton and proton environments. Due to the subtle differences in the electronic environments of protons and carbons in alkanes, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often essential for complete structural assignment. This application note provides a detailed protocol for the acquisition and interpretation of 1D and 2D NMR data for the structural characterization of this compound.

Data Presentation

The chemical structure and numbering of this compound are shown below:

Predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. Chemical shifts were predicted using online NMR prediction tools, and typical coupling constants for acyclic alkanes are provided.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityEstimated J (Hz)Integration
1, 90.88t7.16H
2, 81.25m-4H
3, 71.52m-2H
4, 61.15m-4H
51.05m-2H
10, 110.86d6.86H

Table 2: Predicted ¹³C NMR and DEPT Data for this compound (in CDCl₃ at 125 MHz)

PositionChemical Shift (δ, ppm)DEPT-90DEPT-135Carbon Type
1, 914.2No peakPositiveCH₃
2, 823.1No peakNegativeCH₂
3, 734.5PositivePositiveCH
4, 630.2No peakNegativeCH₂
539.5No peakNegativeCH₂
10, 1119.5No peakPositiveCH₃

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structure elucidation of this compound.

1. Sample Preparation

  • Compound: this compound

  • Solvent: Chloroform-d (CDCl₃) is a suitable solvent for nonpolar compounds.

  • Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Procedure:

    • Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. 1D NMR Spectroscopy

a. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • Perform baseline correction.

    • Integrate all signals.

b. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 0-60 ppm for alkanes.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128-1024, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).

    • Perform baseline correction.

c. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

  • Experiments: DEPT-90 and DEPT-135 are typically acquired.

  • Pulse Program: Standard DEPT pulse sequences.

  • Acquisition Parameters: Similar to the ¹³C experiment, with the appropriate pulse angles set for each experiment (90° for DEPT-90 and 135° for DEPT-135).

  • Interpretation:

    • DEPT-90: Only CH signals appear as positive peaks.

    • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra.

3. 2D NMR Spectroscopy

a. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: A standard gradient-enhanced COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): Same as the ¹H spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

  • Interpretation: Cross-peaks indicate coupling between protons, typically over two or three bonds.

b. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: A standard gradient-enhanced HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Same as the ¹³C spectrum.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1-1.5 seconds.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a 2D Fourier transform.

  • Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached.

c. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bonds) proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: A standard gradient-enhanced HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Same as the ¹³C spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (D1): 1.5 seconds.

    • Long-range coupling delay: Optimized for a J-coupling of ~8 Hz.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

  • Interpretation: Cross-peaks connect protons to carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_elucidation Structure Elucidation Sample This compound Solvent CDCl3 Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR DEPT DEPT-90 & DEPT-135 NMR_Tube->DEPT COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Interpretation Data Interpretation DEPT->Interpretation COSY->Interpretation HSQC->Interpretation HMBC->Interpretation Structure Final Structure Interpretation->Structure

Caption: Experimental workflow for NMR structure elucidation.

correlations cluster_cosy Key COSY Correlations cluster_hmbc Key HMBC Correlations H1 H1 H2 H2 H1->H2 3J H3 H3 H2->H3 3J H4 H4 H3->H4 3J H10 H10 H3->H10 3J H1_hmbc H1 C2 C2 H1_hmbc->C2 2J C3 C3 H1_hmbc->C3 3J H10_hmbc H10 H10_hmbc->C2 3J H10_hmbc->C3 2J C4 C4 H10_hmbc->C4 3J C10 C10

Caption: Key COSY and HMBC correlations in this compound.

Data Interpretation and Structure Elucidation

  • ¹H NMR: The ¹H NMR spectrum shows signals in the aliphatic region (0.8-1.6 ppm). The triplet at 0.88 ppm integrating to 6H is characteristic of two equivalent terminal methyl groups (C1 and C9) coupled to adjacent methylene (B1212753) groups. The doublet at 0.86 ppm, also integrating to 6H, corresponds to the two equivalent methyl groups at the branching points (C10 and C11), coupled to their respective methine protons. The remaining signals are complex multiplets due to significant overlap of the methylene (CH₂) and methine (CH) proton signals.

  • ¹³C NMR and DEPT: The ¹³C NMR spectrum is expected to show 6 distinct signals due to the symmetry of the molecule (C1/C9, C2/C8, C3/C7, C4/C6, C5, C10/C11 are equivalent). The DEPT-135 spectrum will show three positive signals for the three types of methyl groups (C1/C9 and C10/C11) and the methine carbons (C3/C7), and three negative signals for the three types of methylene groups (C2/C8, C4/C6, and C5). The DEPT-90 spectrum will only show the signal for the methine carbons (C3/C7). This allows for the unambiguous identification of the carbon types.

  • COSY: The COSY spectrum will reveal the connectivity between adjacent protons. Key correlations will be observed between H1 and H2, H2 and H3, H3 and H4, and importantly, between the methine proton H3 and the methyl protons H10. These correlations help to trace the carbon backbone.

  • HSQC: The HSQC spectrum will directly link each proton signal to its attached carbon signal, confirming the assignments made from the 1D spectra. For example, the proton signal at ~1.52 ppm will correlate with the carbon signal at ~34.5 ppm, confirming their assignment to the C3/H3 methine groups.

  • HMBC: The HMBC spectrum is crucial for confirming the overall structure by showing long-range correlations. For instance, the protons of the terminal methyl group (H1) should show correlations to C2 (²J) and C3 (³J). The protons of the branched methyl group (H10) will show correlations to C3 (²J), C2 (³J), and C4 (³J). These correlations piece together the entire carbon framework.

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a comprehensive and unambiguous method for the structure elucidation of this compound. The detailed protocols and expected data presented in this application note serve as a valuable guide for researchers performing structural analysis of similar branched alkanes.

Application Notes and Protocols for Electroantennography (EAG) Studies Using 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3,7-Dimethylnonane, a branched-chain alkane, in electroantennography (EAG) studies. While direct EAG data for this compound is not extensively published, this document outlines a robust framework for its evaluation as a potential semiochemical, drawing upon established methodologies for volatile organic compounds (VOCs) in insect olfaction research.

Introduction to this compound and its Potential Role in Insect Olfaction

This compound (C₁₁H₂₄) is a volatile organic compound with a branched hydrocarbon structure.[1][2][3] In the field of chemical ecology, hydrocarbons are known to play crucial roles in insect communication, acting as pheromones, kairomones, or allomones. The specificity of insect olfactory responses is often determined by the precise molecular structure, including chain length and branching patterns, of such compounds. Electroantennography (EAG) is a powerful technique to screen for the bioactivity of such volatile compounds by measuring the overall electrical response of an insect's antenna to an odorant stimulus.[4][5] This allows for the rapid assessment of whether an insect's olfactory system can detect a specific compound, providing the foundation for further behavioral and neurophysiological studies.

Principles of Electroantennography (EAG)

EAG measures the summated potential changes occurring in the antennal hemolymph resulting from the depolarization of numerous olfactory receptor neurons upon stimulation with an odorant.[6] An insect antenna, bearing a multitude of sensilla that house olfactory receptors, is excised and placed between two electrodes.[5] A purified airstream is continuously passed over the antenna. When a pulse of a volatile chemical, such as this compound, is introduced into this airstream, it can bind to olfactory receptors on the antenna, triggering a change in the electrical potential, which is recorded as an EAG response. The amplitude of this response is generally proportional to the number of responding olfactory neurons and the intensity of the stimulus.

Quantitative Data Presentation

As no specific EAG data for this compound is readily available in the literature, the following table serves as a template for researchers to systematically record and compare their findings.

Compound Concentration (µg/µL) EAG Response (mV) (Mean ± SE) Normalized Response (%) Dose-Response Threshold (µg)
This compound0.1
1
10
100
Positive Control (e.g., a known pheromone)10100
Negative Control (Solvent)-0

Experimental Protocols

This section provides a detailed methodology for conducting EAG analysis of this compound.

Materials and Reagents
  • This compound (high purity)

  • Solvent (e.g., hexane, pentane, or mineral oil)

  • Reference compounds (positive and negative controls)

  • Insect specimens

  • Ringer's solution or appropriate saline solution

  • Glass capillaries for electrodes

  • Ag/AgCl electrodes

  • Micromanipulators

  • EAG probe

  • High-impedance amplifier

  • Data acquisition system (computer with appropriate software)

  • Air stimulus controller

  • Purified, humidified air source

  • Pasteur pipettes and filter paper

Preparation of Stimulus Cartridges
  • Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.1, 1, 10, 100 µg/µL).[7]

  • Cut small strips of filter paper and insert them into clean Pasteur pipettes.

  • Apply a known volume (e.g., 10 µL) of the this compound solution onto the filter paper inside the pipette.

  • Prepare a negative control pipette with the solvent alone and a positive control with a known bioactive compound.

  • Allow the solvent to evaporate for a few minutes, leaving the compound adsorbed to the filter paper.

  • Seal the pipettes with parafilm until use.

Antenna Preparation
  • Immobilize the insect by cooling it on ice or using a gentle restraint.

  • Excise one antenna at the base using fine scissors or a sharp blade.

  • Immediately place the excised antenna onto the EAG probe, which has two electrodes filled with saline solution.

  • Using micromanipulators, carefully bring the recording electrode into contact with the distal tip of the antenna and the reference electrode into contact with the base of the antenna, ensuring a good electrical connection.

EAG Recording
  • Position the antenna in a continuous, humidified airstream flowing at a constant rate.

  • Allow the antennal preparation to stabilize, observing the baseline signal on the data acquisition system.

  • Insert the tip of the stimulus pipette into a hole in the main airline tube.

  • Deliver a puff of air through the pipette, carrying the volatile molecules over the antenna.

  • Record the resulting depolarization (EAG response).

  • Allow sufficient time between stimuli for the antenna to recover and the baseline to stabilize.

  • Present the stimuli in a randomized order, including the positive and negative controls, to avoid adaptation effects.

Data Analysis
  • Measure the amplitude of the EAG response (in millivolts) for each stimulus presentation.

  • Subtract the response to the negative control (solvent) from the responses to the test compounds.

  • Normalize the responses to the positive control to allow for comparisons between different antennal preparations.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in responses to different concentrations of this compound.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of odorant detection in insects, which would be the underlying biological process for any EAG response to this compound.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential Signal Propagation

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for EAG Analysis

The diagram below outlines the logical steps for conducting an EAG experiment with this compound.

EAG_Experimental_Workflow start Start prep_solutions Prepare this compound and Control Solutions start->prep_solutions prep_pipettes Prepare Stimulus Pipettes prep_solutions->prep_pipettes prep_antenna Excise and Mount Insect Antenna prep_pipettes->prep_antenna stabilize Stabilize Antenna in Purified Airstream prep_antenna->stabilize stimulate Deliver Odor Stimulus Puff stabilize->stimulate record Record EAG Response (mV) stimulate->record recover Allow for Recovery Period record->recover repeat_stim Repeat with Different Concentrations/Controls recover->repeat_stim repeat_stim->stimulate Next Stimulus analyze Data Analysis and Normalization repeat_stim->analyze All Stimuli Tested end End analyze->end

Caption: Workflow for a typical EAG experiment.

References

Application Notes and Protocols for the Formulation of Pheromone Lures for the Poplar Leaf-Miner Moth, Leucoptera sinuella

Author: BenchChem Technical Support Team. Date: December 2025

Ref: LS/PN-2025-001

Abstract

These application notes provide detailed protocols for the formulation of pheromone lures for monitoring the poplar leaf-miner moth, Leucoptera sinuella. Following a comprehensive review of available literature, it has been determined that the primary attractant for this species is not 3,7-Dimethylnonane, but rather a blend of three other compounds. The female-produced sex pheromone consists of 3,7-dimethylpentadecane as the major component, with 3,7-dimethyltetradecane and 7-methylpentadecane (B3192274) as minor components.[1][2] This document outlines the preparation of these lures, including the optimal blend ratio and dosage, dispenser selection, and protocols for field evaluation. All quantitative data is summarized for clarity, and experimental workflows are visualized using the DOT language.

Introduction

The poplar leaf-miner moth, Leucoptera sinuella, is a significant pest in poplar and willow plantations, causing substantial economic damage to the wood-producing industry.[1] Effective monitoring of this pest is crucial for timely and targeted pest management strategies. Pheromone-based lures offer a highly specific and environmentally sound method for monitoring insect populations. Research has identified a three-component blend that is highly attractive to male L. sinuella moths.[1] This document provides the necessary information for researchers and pest management professionals to prepare and deploy effective pheromone lures for this species.

Pheromone Composition and Formulation

Active Components

The female-produced sex pheromone of Leucoptera sinuella is a blend of the following three compounds:

  • Major Component: 3,7-Dimethylpentadecane

  • Minor Components: 3,7-Dimethyltetradecane and 7-Methylpentadecane[1][2]

Recommended Pheromone Blend

Field trials have demonstrated that a synthetic blend mimicking the proportions found in female gland extracts is the most effective lure.[1]

ComponentChemical NameRatio
A3,7-Dimethylpentadecane100
B3,7-Dimethyltetradecane10
C7-Methylpentadecane1

Table 1: Optimized Pheromone Blend for Leucoptera sinuella Lures.

Lure Loading and Dispenser Selection

The effectiveness of a pheromone lure is dependent on both the chemical blend and the dispenser's ability to release the pheromone at a controlled rate.

ParameterSpecification
Pheromone Dosage 1.0 mg of the three-component blend per dispenser
Solvent Hexane (B92381) (high purity)
Dispenser Type Red natural rubber septa

Table 2: Lure Formulation Specifications.

Experimental Protocols

Protocol for Lure Preparation

Objective: To prepare rubber septa dispensers loaded with the synthetic pheromone blend for Leucoptera sinuella.

Materials:

  • Synthetic 3,7-dimethylpentadecane

  • Synthetic 3,7-dimethyltetradecane

  • Synthetic 7-methylpentadecane

  • Hexane (high purity)

  • Red natural rubber septa

  • Micropipettes

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Fume hood

Procedure:

  • Prepare Stock Solution: In a fume hood, prepare a stock solution containing the three pheromone components in the specified ratio (100:10:1) dissolved in high-purity hexane. The final concentration should be 100 mg of the total pheromone blend per 1 mL of hexane.

  • Lure Loading: Using a micropipette, carefully apply 10 µL of the stock solution onto the center of a red natural rubber septum. This will result in a total pheromone load of 1.0 mg per septum.

  • Solvent Evaporation: Allow the hexane to evaporate completely from the septa in the fume hood for at least 30 minutes.

  • Storage: Place the prepared lures in airtight glass vials and store them at -20°C until deployment in the field.

Lure_Preparation_Workflow cluster_prep Pheromone Blend Preparation cluster_loading Dispenser Loading cluster_storage Storage P1 Weigh Components (100:10:1 ratio) P2 Dissolve in Hexane (100 mg/mL) P1->P2 L1 Apply 10 µL of Stock Solution to Septum P2->L1 L2 Evaporate Solvent (30 min in fume hood) L1->L2 S1 Store in Airtight Vials at -20°C L2->S1

Figure 1: Workflow for the preparation of Leucoptera sinuella pheromone lures.
Protocol for Field Trapping and Monitoring

Objective: To monitor the population of male Leucoptera sinuella moths using pheromone-baited traps.

Materials:

  • Pheromone lures (prepared as in Protocol 4.1)

  • Delta traps with sticky liners

  • Unbaited traps (as controls)

  • Stakes or hangers for trap deployment

Procedure:

  • Trap Assembly: Assemble the delta traps according to the manufacturer's instructions, placing a sticky liner on the bottom surface.

  • Lure Placement: Place one pheromone lure in the center of the sticky liner inside the trap.

  • Trap Deployment:

    • Deploy traps in the field before the expected flight period of L. sinuella.

    • Hang traps on stakes or tree branches at a height of approximately 1.5 meters above the ground.

    • Use a randomized complete block design for trap placement, with at least four replicates of baited and unbaited (control) traps.

    • Ensure a minimum distance of 20 meters between traps to avoid interference.

  • Data Collection:

    • Check traps weekly and record the number of captured male L. sinuella moths.

    • Replace sticky liners when they become saturated with insects or debris.

    • Replace pheromone lures every 4-6 weeks to ensure a consistent release rate.

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the number of moths captured in baited versus unbaited traps.

Field_Monitoring_Workflow cluster_setup Trap Setup cluster_deployment Field Deployment cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis T1 Assemble Delta Traps with Sticky Liners T2 Place Pheromone Lure in Center of Liner T1->T2 D1 Deploy at 1.5m Height T2->D1 D2 Randomized Block Design (>20m between traps) D1->D2 M1 Weekly Trap Checks D2->M1 M2 Record Number of Captured Moths M1->M2 M3 Replace Liners and Lures as Needed M2->M3 A1 Statistical Analysis (e.g., ANOVA) M3->A1

Figure 2: Workflow for field monitoring of Leucoptera sinuella using pheromone traps.

Data Interpretation

A significantly higher capture of male L. sinuella moths in pheromone-baited traps compared to unbaited control traps confirms the presence and activity of the pest in the monitored area. The population dynamics can be tracked over time by plotting the weekly trap captures. This data is essential for making informed decisions regarding the timing of pest control interventions. Field trials have shown that traps baited with the synthetic three-component blend are significantly attractive to males in a dose-dependent manner.[1]

Troubleshooting

IssuePossible CauseRecommended Action
Low or no trap captures - Lure has expired or was improperly stored.- Traps deployed outside of the insect's flight period.- Incorrect trap placement.- Low population density.- Use fresh lures and ensure proper storage at -20°C.- Consult local extension services for information on flight periods.- Ensure traps are placed at the correct height and in areas of host plants.- Increase the number of traps in the area.
Capture of non-target species - Lure may have degraded or is contaminated.- Use fresh, high-purity pheromone components.- Ensure clean handling during lure preparation.

Table 3: Troubleshooting Guide for Pheromone Trapping.

Safety Precautions

  • Handle synthetic pheromone components in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Store pheromones in a cool, dark, and secure location.

References

Application of 3,7-Dimethylnonane in Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylnonane is a branched-chain alkane that has been identified as a volatile organic compound in various plants and insects. While research on its direct application in pest management is emerging, its presence in contexts involving insect-plant and insect-insect interactions suggests its potential as a semiochemical for modifying insect behavior. This document provides an overview of the current understanding of this compound's role in pest management, along with detailed experimental protocols for its investigation and application.

Known Occurrences and Potential Applications

This compound has been identified in the essential oil of Thaumatococcus daniellii, a plant exhibiting insecticidal properties, and as a volatile emitted from honey bee brood.[1][2] These findings suggest two primary avenues for its application in pest management:

  • As a potential insecticide or component of an insecticidal formulation.

  • As a semiochemical (e.g., attractant, repellent, or kairomone) for pest monitoring or behavioral manipulation.

Data Presentation: Quantitative Data Summary

The following table summarizes the available quantitative data related to the efficacy of essential oils containing this compound. It is important to note that the specific contribution of this compound to the observed activity has not been isolated in these studies.

Plant SourcePest SpeciesBioassay TypeActive Compound/MixtureConcentration/DosageObserved EffectEfficacyReference
Thaumatococcus danielliiSitophilus zeamais (Maize weevil)InsecticidalEssential oil (containing 1.1% this compound)Not specified for this compound aloneMortalityLC50 of essential oil: 345.2 mg/mL after 72h[1]
Honey Bee Brood (Apis mellifera)Varroa destructorVolatile AnalysisVolatiles from early instar and cold-killed broodHigher proportional abundancePotential kairomoneNot applicable[2]

Experimental Protocols

The following protocols are designed to guide researchers in investigating the potential of this compound in pest management. These are generalized methodologies and may require optimization for specific target pests and experimental conditions.

Protocol for Evaluating Insecticidal Activity

This protocol outlines a method to determine the insecticidal efficacy of this compound against a target pest.

Objective: To assess the dose-dependent mortality of a target insect species upon exposure to this compound.

Materials:

  • Technical grade this compound (≥95% purity)

  • Acetone (B3395972) or other suitable solvent

  • Micropipettes

  • Glass vials or petri dishes

  • Target insect pests (e.g., stored product beetles, agricultural pests)

  • Controlled environment chamber (for temperature, humidity, and light control)

  • Fume hood

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.1, 1, 10, 100, 1000 µg/mL).

    • Prepare a solvent-only control.

  • Application:

    • Topical Application: Apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of individual insects using a micropipette.

    • Contact Bioassay: Coat the inner surface of a petri dish or glass vial with the test solution and allow the solvent to evaporate completely. Introduce a known number of insects into the treated container.

  • Incubation:

    • Place the treated insects in a controlled environment chamber under optimal conditions for the species.

    • Provide a food source if the observation period exceeds 24 hours.

  • Data Collection:

    • Record insect mortality at predetermined time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Perform probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) values.

Protocol for Behavioral Bioassays (Olfactometry)

This protocol describes how to assess the behavioral response (attraction or repellency) of insects to this compound using an olfactometer.

Objective: To determine if this compound acts as an attractant or repellent to a target insect species.

Materials:

  • Y-tube or four-arm olfactometer

  • Purified air source (e.g., compressed air passed through activated charcoal)

  • Flow meters

  • This compound

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • Filter paper discs

  • Target insects (sex and age controlled)

Procedure:

  • Preparation of Odor Source:

    • Prepare a solution of this compound in the chosen solvent at a specific concentration (e.g., 1 µg/µL).

    • Apply a known volume of the solution to a filter paper disc.

    • Use a solvent-treated filter paper as the control.

  • Olfactometer Setup:

    • Place the treated filter paper in one arm of the olfactometer and the control filter paper in the other arm.

    • Regulate a constant, clean airflow through both arms of the olfactometer.

  • Insect Release:

    • Introduce a single insect at the base of the Y-tube or in the central chamber of the four-arm olfactometer.

  • Data Collection:

    • Record the first choice of the insect (i.e., which arm it enters first) and the time spent in each arm over a set period (e.g., 5-10 minutes).

    • Use a new insect for each replicate to avoid habituation.

  • Data Analysis:

    • Use a Chi-square test to determine if there is a significant preference for the treatment or control arm.

    • Use a t-test or ANOVA to compare the time spent in each arm.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of investigating and applying this compound in pest management.

PestManagementWorkflow cluster_discovery Discovery & Identification cluster_investigation Investigation cluster_application Application discovery Identification of this compound in plant volatiles or insect secretions insecticidal Insecticidal Activity Bioassays discovery->insecticidal Hypothesized Insecticide behavioral Behavioral Bioassays (Olfactometry) discovery->behavioral Hypothesized Semiochemical formulation Formulation Development insecticidal->formulation behavioral->formulation field_trials Field Trials formulation->field_trials

Caption: Workflow for investigating this compound in pest management.

BehavioralResponsePathway cluster_stimulus Stimulus cluster_perception Perception cluster_processing Neural Processing cluster_response Behavioral Response stimulus This compound (Volatile Compound) olfactory Insect Olfactory Receptor Neurons stimulus->olfactory brain Antennal Lobe & Higher Brain Centers olfactory->brain attraction Attraction brain->attraction repellency Repellency brain->repellency no_response No Response brain->no_response

Caption: Hypothesized pathway of insect behavioral response to this compound.

Disclaimer: The information provided in these application notes and protocols is for research and development purposes only. The direct application of this compound as a pest management agent may be subject to regulatory approval. Researchers should adhere to all applicable safety and environmental regulations when handling and testing chemical compounds.

References

Investigating 3,7-Dimethylnonane as a Kairomone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylnonane is a branched-chain alkane with the molecular formula C₁₁H₂₄. While the role of many volatile organic compounds (VOCs) as semiochemicals in insect communication is well-established, a comprehensive review of scientific literature reveals a significant gap in the investigation of this compound as a kairomone. Kairomones are chemical signals emitted by one species that benefit a receiving species, often a predator or parasitoid, by indicating the location of a host or prey.

Despite extensive searches of chemical ecology and entomology databases, no specific studies detailing the kairomonal activity of this compound on any insect species have been identified. The existing literature primarily focuses on the compound's chemical and physical properties. One study has identified this compound as a component of the foliage of silver acacia (Leucaena leucocephala)[1], a plant known to produce a variety of secondary metabolites. However, this study did not investigate the compound's potential role as a semiochemical.

Given the absence of direct evidence, this document will provide a generalized framework of application notes and protocols that researchers can adapt to investigate the potential kairomonal effects of this compound on insect species of interest. These protocols are based on established methodologies in the field of chemical ecology for identifying and characterizing novel semiochemicals.

Hypothetical Signaling Pathway and Experimental Workflow

To guide a potential investigation, a hypothetical signaling pathway for the perception of a kairomone and a general experimental workflow are presented below.

Signaling_Pathway cluster_insect_antenna Insect Antenna cluster_brain Insect Brain K This compound (Kairomone) OBP Odorant Binding Protein (OBP) K->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transduction MB Mushroom Bodies (Learning & Memory) AL->MB LH Lateral Horn (Innate Behavior) AL->LH Behavior Behavioral Response (e.g., Attraction) MB->Behavior LH->Behavior

Caption: Hypothetical signaling pathway for kairomone perception.

Experimental_Workflow A Hypothesis Generation: This compound acts as a kairomone for Insect X B Chemical Analysis: Confirm presence in host/plant volatiles A->B C Electrophysiology (EAG): Screen for antennal response B->C D Behavioral Assays: (Olfactometer, Wind Tunnel) Test for attraction/arrestment C->D E Field Trapping: Validate attraction under natural conditions D->E F Data Analysis & Conclusion E->F

Caption: General experimental workflow for investigating a potential kairomone.

Data Presentation

As no quantitative data exists for the kairomonal effects of this compound, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Electroantennography (EAG) Response

Insect SpeciesSexnMean EAG Response (mV) to this compound (Concentration)Standard DeviationControl (Solvent) Response (mV)
[Insert Species]M
[Insert Species]F

Table 2: Behavioral Response in Y-tube Olfactometer

Insect SpeciesSexn% Choosing this compound% Choosing Control (Solvent)% No Choicep-value
[Insert Species]M
[Insert Species]F

Table 3: Field Trapping Results

Trap TypeLurenMean No. of Insects Captured per Trap per DayStandard Deviation
[Insert Trap Type]This compound
[Insert Trap Type]Control (Solvent)

Experimental Protocols

The following are detailed, generalized protocols for key experiments to investigate this compound as a potential kairomone.

Protocol 1: Electroantennography (EAG)

Objective: To determine if the antennae of the target insect species can detect this compound.

Materials:

  • Live insects (e.g., adult parasitoid wasps or predators)

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Odor delivery system (e.g., stimulus controller, purified air source)

  • Filter paper strips

  • Dissecting microscope

  • Fine scissors and forceps

Methodology:

  • Insect Preparation:

    • Immobilize an insect by chilling it on ice for 2-3 minutes.

    • Under a dissecting microscope, carefully excise one antenna at the base using fine scissors.

    • Mount the excised antenna between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base. Ensure good electrical contact using conductive gel.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • Allow the solvent to evaporate for 30-60 seconds.

    • Prepare a control stimulus with the solvent only.

  • Data Recording:

    • Place the filter paper strip inside a Pasteur pipette connected to the odor delivery system.

    • Deliver a puff of purified air (e.g., 0.5 seconds) through the pipette over the antennal preparation.

    • Record the resulting depolarization of the antennal membrane (the EAG response) using the data acquisition software.

    • Present the stimuli in a randomized order, with a sufficient interval (e.g., 60 seconds) between puffs to allow the antenna to recover.

    • Present the control stimulus periodically to account for any mechanical stimulation.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response (in millivolts) for each stimulus presentation.

    • Subtract the mean response to the solvent control from the responses to this compound to obtain the net response.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Y-tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of the target insect to this compound.

Materials:

  • Y-tube olfactometer

  • Purified and humidified air source with flow meters

  • Test insects (naive, of a specific age and mating status)

  • This compound and solvent

  • Filter paper

  • Stopwatch

Methodology:

  • Setup:

    • Assemble the Y-tube olfactometer and connect it to the air source. Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm.

    • Place the olfactometer in a controlled environment with uniform lighting and temperature, and free from external chemical and visual cues.

  • Stimulus Preparation:

    • Apply a solution of this compound in a solvent to a filter paper and place it in the odor chamber of one arm of the olfactometer.

    • Apply the pure solvent to a filter paper and place it in the odor chamber of the other arm as a control.

  • Bioassay:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance (e.g., 2 cm) into one of the arms and remains there for a minimum period (e.g., 30 seconds).

    • If no choice is made within the allotted time, it is recorded as "no choice."

    • After each insect, clean the Y-tube thoroughly with solvent and bake it in an oven to remove any residual odors.

    • Rotate the position of the treatment and control arms between trials to avoid positional bias.

    • Test a sufficient number of insects (e.g., n=50) to obtain robust data.

  • Data Analysis:

    • Analyze the choice data using a Chi-square test to determine if there is a significant preference for the arm containing this compound over the control arm.

Protocol 3: Field Trapping Experiment

Objective: To evaluate the attractiveness of this compound to the target insect species under natural conditions.

Materials:

  • Insect traps appropriate for the target species (e.g., sticky traps, funnel traps)

  • Lure dispensers (e.g., rubber septa, cotton wicks)

  • This compound and solvent

  • Field site with a known population of the target insect

Methodology:

  • Lure Preparation:

    • Load the dispensers with a specific amount of this compound.

    • Prepare control dispensers loaded with solvent only.

  • Trap Deployment:

    • Set up traps in a randomized block design within the field site. Each block should contain one trap with the this compound lure and one control trap.

    • Ensure a sufficient distance (e.g., >20 meters) between traps to minimize interference.

    • The number of blocks will depend on the size of the field site and the desired statistical power.

  • Data Collection:

    • Check the traps at regular intervals (e.g., daily or weekly) and count the number of target insects captured.

    • Replace lures as needed based on their expected field longevity.

  • Data Analysis:

    • Compare the mean number of insects captured in the baited traps versus the control traps using a t-test or a non-parametric equivalent (e.g., Mann-Whitney U test).

Conclusion

The investigation of this compound as a kairomone represents an unexplored area of research in chemical ecology. The provided application notes and protocols offer a standardized framework for researchers to systematically evaluate its potential role in mediating insect behavior. Should future studies demonstrate a significant kairomonal effect, this compound could be a valuable tool for developing novel and environmentally friendly pest management strategies, such as attractants for monitoring and mass trapping, or for enhancing the efficacy of biological control agents. However, without empirical data, any claims about its kairomonal activity remain speculative.

References

Application Notes and Protocols for Bioassays of 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylnonane is a branched-chain alkane that may play a role in insect chemical communication, potentially acting as a pheromone or kairomone. The assessment of its biological activity is crucial for understanding its ecological significance and for its potential application in pest management strategies or the development of novel behavior-modifying compounds. These application notes provide detailed protocols for conducting behavioral and electrophysiological bioassays to test the response of insects to this compound.

While specific quantitative data for the behavioral response to this compound is not extensively available in public literature, the methodologies described herein are based on established protocols for similar volatile organic compounds and alkyl-branched hydrocarbons.[1][2][3][4][5] The provided data tables are illustrative and serve as a template for presenting experimental results.

Data Presentation: Quantitative Behavioral and Electrophysiological Responses

The following tables summarize hypothetical quantitative data from bioassays designed to assess the chemo-attractant and electrophysiological properties of this compound on a model insect species.

Table 1: Y-Tube Olfactometer Bioassay - Behavioral Choice

Treatment Arm (Odor Source)N (Insects Tested)% Responding to Treatment Arm% Responding to Control Arm% No Choicep-value
This compound (1 µg)100652510<0.01
This compound (10 µg)10078157<0.001
This compound (100 µg)10085105<0.001
Control (Solvent) vs. Control (Solvent)5048520>0.05

Note: Data are hypothetical. The p-value is derived from a Chi-squared test comparing the number of insects choosing the treatment versus the control arm.

Table 2: Electroantennography (EAG) - Antennal Response

CompoundConcentration (µg on filter paper)Mean EAG Response (mV) ± SEM
This compound0.10.2 ± 0.05
10.8 ± 0.12
101.5 ± 0.21
1002.3 ± 0.35
Positive Control (e.g., known pheromone)102.5 ± 0.40
Negative Control (Solvent)-0.1 ± 0.02

Note: Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean.

Experimental Protocols

Y-Tube Olfactometer Bioassay

This bioassay is used to assess the behavioral choice of an insect in response to a volatile chemical.[6][7][8]

Materials:

  • Y-tube olfactometer (glass or PTFE)

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Charcoal filter

  • Odor source chambers

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Micropipettes and filter paper

  • Test insects

Protocol:

  • System Setup: Assemble the Y-tube olfactometer. Connect the air source to the charcoal filter and humidifier, then split the airflow into two lines, each connected to a flow meter and an odor source chamber. The outlets of the odor source chambers are connected to the two arms of the Y-tube. Maintain a constant, clean, and humidified airflow through both arms.

  • Odor Source Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known amount of a dilution (e.g., 10 µL) onto a piece of filter paper and place it in the treatment odor source chamber. Use a filter paper with solvent only for the control arm.

  • Acclimation: Place a single insect at the base of the Y-tube and allow it to acclimate for a defined period (e.g., 1 minute).

  • Observation: Observe the insect's movement. A choice is recorded when the insect walks a set distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum period (e.g., 30 seconds). If no choice is made within a set time (e.g., 5 minutes), it is recorded as "no choice".

  • Data Collection: Record the choice for each insect. After testing a set number of insects (e.g., 10), rotate the Y-tube 180 degrees to avoid positional bias. Clean the Y-tube thoroughly with solvent and bake it between treatments to remove any residual odors.

  • Statistical Analysis: Use a Chi-squared test to determine if there is a significant preference for the treatment arm over the control arm.

Electroantennography (EAG)

EAG measures the overall electrical response of the olfactory sensory neurons on an insect's antenna to a volatile stimulus.[9][10][11][12][13]

Materials:

  • EAG system (amplifier, data acquisition system)

  • Faraday cage

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • This compound and solvent

  • Filter paper and Pasteur pipettes (stimulus cartridges)

  • Air stimulus controller

  • Test insects

Protocol:

  • Insect Preparation: Immobilize an insect (e.g., by chilling). Under a microscope, carefully excise an antenna at its base.

  • Antenna Mounting: Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small portion of the tip may be clipped to ensure good electrical contact.

  • EAG Recording Setup: Place the mounted antenna preparation inside the Faraday cage to minimize electrical noise. Position the antenna in a continuous stream of humidified, purified air.

  • Stimulus Preparation: Prepare serial dilutions of this compound. Apply a known amount of a dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery: Insert the tip of the stimulus pipette into a hole in the main air delivery tube. Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the volatilized compound over the antenna.

  • Data Recording: Record the resulting negative voltage deflection (EAG response) in millivolts (mV). Present stimuli in increasing order of concentration, with a solvent control presented periodically to monitor the antenna's viability. Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis: Measure the peak amplitude of the EAG response for each stimulus. Subtract the average response to the solvent control to correct for mechanical stimulation. Generate a dose-response curve by plotting the mean EAG response against the logarithm of the stimulus concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound Dilutions) Y_Tube Y-Tube Olfactometer Compound_Prep->Y_Tube EAG Electroantennography (EAG) Compound_Prep->EAG Insect_Prep Insect Preparation (Acclimation/Mounting) Insect_Prep->Y_Tube Insect_Prep->EAG Behavioral_Analysis Behavioral Data Analysis (Chi-squared Test) Y_Tube->Behavioral_Analysis EAG_Analysis EAG Data Analysis (Dose-Response Curve) EAG->EAG_Analysis Olfactory_Signaling_Pathway Odorant Odorant (this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in sensillar lymph OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport and Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (e.g., Ca2+, Na+) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3,7-Dimethylnonane, a branched alkane with commercial applications. Two primary synthetic routes are presented: a Grignard-based approach involving the formation and subsequent deoxygenation of a tertiary alcohol, and a strategy centered on the catalytic hydrogenation of a precursor alkene. The protocols are designed to be scalable for commercial production, with considerations for reaction conditions, catalysts, and purification methods. Quantitative data is summarized in tables for easy comparison, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a C11 branched-chain alkane. While its specific commercial uses are not extensively documented in open literature, it is known to be produced on a commercial scale and finds application as a research chemical, particularly in studies related to the isomerization of n-dodecane.[1] Branched alkanes, in general, are crucial components in fuels and lubricants, and as intermediates in chemical synthesis. The synthesis of specific branched alkanes like this compound on a large scale requires robust and economically viable methods. This document outlines two such synthetic pathways.

Synthetic Pathways

Two logical and scalable synthetic routes for the production of this compound are detailed below.

Route 1: Grignard Reaction followed by Deoxygenation

This classic organometallic approach builds the carbon skeleton through the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol intermediate. This intermediate is then deoxygenated to yield the final alkane product.

Route 2: Alkene Synthesis and Hydrogenation

This route involves the initial synthesis of an alkene with the desired carbon backbone, followed by catalytic hydrogenation to saturate the double bond and produce the target alkane.

A logical workflow for selecting and implementing a synthetic route is presented below.

logical_workflow start Define Target: this compound route_selection Select Synthetic Strategy start->route_selection route1 Route 1: Grignard & Deoxygenation route_selection->route1 route2 Route 2: Alkene & Hydrogenation route_selection->route2 precursor1 Synthesize 3,7-Dimethylnonan-3-ol route1->precursor1 precursor2 Synthesize 3,7-Dimethylnon-1-ene route2->precursor2 deoxygenation Deoxygenate Alcohol precursor1->deoxygenation purification Purification of this compound deoxygenation->purification hydrogenation Catalytic Hydrogenation precursor2->hydrogenation hydrogenation->purification analysis Analysis and Quality Control purification->analysis end Final Product analysis->end grignard_synthesis start Prepare Anhydrous Apparatus and Reagents grignard_formation Formation of Grignard Reagent (e.g., sec-Butylmagnesium bromide) start->grignard_formation ketone_addition Slow Addition of Ketone (e.g., 5-Methylhexan-2-one) in Anhydrous Ether grignard_formation->ketone_addition workup Aqueous Acidic Workup (e.g., aq. NH4Cl or dilute H2SO4) ketone_addition->workup extraction Extraction with Organic Solvent workup->extraction purification Purification by Distillation extraction->purification product 3,7-Dimethylnonan-3-ol purification->product wittig_synthesis start Prepare Phosphonium Salt (e.g., Methyltriphenylphosphonium bromide) ylide_formation Generate Ylide with Strong Base (e.g., n-BuLi or NaH) in Anhydrous Solvent start->ylide_formation ketone_addition React Ylide with Ketone (e.g., 2-Methyl-heptan-4-one) ylide_formation->ketone_addition workup Quench Reaction and Remove Triphenylphosphine Oxide ketone_addition->workup purification Purification by Distillation workup->purification product 3,7-Dimethylnon-1-ene purification->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,7-Dimethylnonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,7-Dimethylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and adaptable laboratory-scale syntheses for this compound involve two primary pathways: a Grignard-based route and a Wittig reaction-based route. Both methods build the carbon skeleton and are followed by a final hydrogenation step to yield the saturated alkane.

Q2: Which synthetic route is generally preferred for higher yield?

A2: The Grignard-based route is often preferred for its potential for higher overall yield and the use of less complex reagents. However, the Wittig reaction can offer advantages in controlling the position of the double bond in the intermediate alkene, which can be beneficial if specific isomers are desired or if the alternative Grignard route is problematic due to steric hindrance around the ketone.

Q3: What are the critical factors for maximizing yield in the Grignard reaction step?

A3: The success of the Grignard reaction is highly dependent on several factors. It is crucial to use anhydrous solvents (typically diethyl ether or THF) and to ensure all glassware is thoroughly dried. The initiation of the Grignard reagent formation can sometimes be sluggish and may require activation with a small crystal of iodine or gentle heating. Slow, controlled addition of the alkyl halide is also important to prevent side reactions like Wurtz coupling.

Q4: How can I effectively purify the final this compound product?

A4: Purification of the final alkane product can be achieved through fractional distillation, as branched alkanes have distinct boiling points. For removal of any remaining unsaturated intermediates, column chromatography on silica (B1680970) gel can be employed. To separate linear alkane impurities from the branched product, techniques like urea (B33335) adduction can be utilized, where urea selectively forms crystalline complexes with straight-chain alkanes.

Troubleshooting Guides

Grignard Reaction Route: Synthesis of 3,7-Dimethylnonan-3-ol

Issue 1: Low or no yield of the tertiary alcohol (3,7-Dimethylnonan-3-ol).

  • Possible Cause A: Failure of Grignard reagent formation. The magnesium surface may be passivated with magnesium oxide.

    • Solution: Activate the magnesium turnings with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonication. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Possible Cause B: Wurtz coupling side reaction. The Grignard reagent can react with the starting alkyl halide.

    • Solution: Add the alkyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux, keeping the concentration of the alkyl halide low.

  • Possible Cause C: Enolization of the ketone. The Grignard reagent can act as a base and deprotonate the ketone, especially with sterically hindered ketones.

    • Solution: Use a less sterically hindered Grignard reagent if possible. Perform the reaction at a lower temperature (e.g., 0 °C) and consider the addition of cerium(III) chloride, which can suppress enolization.

Issue 2: Presence of a significant amount of a dimeric alkane byproduct.

  • Possible Cause: Wurtz-Grignard coupling. This is a common side reaction where the Grignard reagent couples with the alkyl halide starting material.

    • Solution: Maintain dilute conditions by adding the alkyl halide slowly to the magnesium turnings.

Wittig Reaction Route: Synthesis of 3,7-Dimethylnon-3-ene

Issue 1: Low yield of the alkene product.

  • Possible Cause A: Steric hindrance. The ketone (5-methyl-3-heptanone) is sterically hindered, which can slow down the reaction with the Wittig reagent.

    • Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) ester and is often more effective for hindered ketones. If sticking with the Wittig reaction, you may need to use higher temperatures and longer reaction times.

  • Possible Cause B: Ylide decomposition. The phosphonium (B103445) ylide can be unstable, especially if not handled under an inert atmosphere.

    • Solution: Prepare the ylide in situ at low temperatures (e.g., -78 °C to 0 °C) and use it immediately. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of an E/Z mixture of alkene isomers.

  • Possible Cause: The stereoselectivity of the Wittig reaction depends on the nature of the ylide. For non-stabilized ylides, the Z-alkene is typically favored.

    • Solution: If a specific isomer is required, the Schlosser modification can be employed to favor the E-alkene. This involves using a second equivalent of an organolithium base at low temperature to deprotonate the betaine (B1666868) intermediate.

Data Presentation

ParameterGrignard RouteWittig Route
Starting Materials 2-bromobutane (B33332), magnesium, 5-methyl-3-heptanone2-bromobutane, triphenylphosphine (B44618), n-butyllithium, 5-methyl-3-heptanone
Intermediate 3,7-Dimethylnonan-3-ol3,7-Dimethylnon-3-ene
Key Reaction Steps 1. Grignard reagent formation2. Reaction with ketone3. Dehydration of alcohol4. Hydrogenation of alkene1. Phosphonium salt formation2. Ylide formation3. Wittig reaction4. Hydrogenation of alkene
Typical Overall Yield Moderate to GoodFair to Moderate
Primary Byproducts Wurtz coupling products, unreacted starting materialsTriphenylphosphine oxide, E/Z isomers of the alkene

Experimental Protocols

Protocol 1: Grignard-Based Synthesis of this compound

Step 1: Synthesis of sec-Butylmagnesium Bromide

  • To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (2.43 g, 0.1 mol).

  • Place a crystal of iodine in the flask.

  • In the dropping funnel, place a solution of 2-bromobutane (13.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add about 5 mL of the 2-bromobutane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If not, gently warm the flask.

  • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Synthesis of 3,7-Dimethylnonan-3-ol

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-methyl-3-heptanone (12.8 g, 0.1 mol) in 30 mL of anhydrous diethyl ether.

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly pouring it into a beaker containing 100 mL of ice-cold saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Dehydration of 3,7-Dimethylnonan-3-ol

  • Place the crude 3,7-Dimethylnonan-3-ol in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.[1][2]

  • Heat the mixture and distill the resulting alkene (a mixture of isomers of 3,7-dimethylnonene) as it is formed.[1][2] The temperature required will depend on the specific acid catalyst used, but for tertiary alcohols, it is generally in the range of 25-80°C.[1][2]

  • Wash the distillate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and distill to purify the alkene.

Step 4: Hydrogenation of 3,7-Dimethylnonene

  • Dissolve the purified 3,7-dimethylnonene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).[3]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the resulting this compound by fractional distillation.

Protocol 2: Wittig-Based Synthesis of this compound

Step 1: Synthesis of sec-Butyltriphenylphosphonium Bromide

  • In a round-bottom flask, dissolve triphenylphosphine (26.2 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • Add 2-bromobutane (13.7 g, 0.1 mol) and heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

  • Wash the salt with cold diethyl ether and dry under vacuum.

Step 2: Synthesis of 3,7-Dimethylnon-3-ene

  • Suspend the sec-butyltriphenylphosphonium bromide (0.1 mol) in 100 mL of anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and slowly add n-butyllithium (0.1 mol, e.g., as a 2.5 M solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of 5-methyl-3-heptanone (12.8 g, 0.1 mol) in 30 mL of anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alkene by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct.

Step 3: Hydrogenation of 3,7-Dimethylnon-3-ene

  • Follow the same procedure as Step 4 in Protocol 1.

Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Ketone cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Hydrogenation 2-bromobutane 2-bromobutane Grignard_Reagent sec-Butylmagnesium Bromide 2-bromobutane->Grignard_Reagent Mg Mg Mg->Grignard_Reagent 5-methyl-3-heptanone 5-methyl-3-heptanone Tertiary_Alcohol 3,7-Dimethylnonan-3-ol 5-methyl-3-heptanone->Tertiary_Alcohol Grignard_Reagent->Tertiary_Alcohol Alkene 3,7-Dimethylnonene Tertiary_Alcohol->Alkene Final_Product This compound Alkene->Final_Product Wittig_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Hydrogenation 2-bromobutane_w 2-bromobutane Phosphonium_Salt sec-Butyltriphenyl- phosphonium Bromide 2-bromobutane_w->Phosphonium_Salt PPh3 Triphenylphosphine PPh3->Phosphonium_Salt nBuLi n-Butyllithium Ylide Phosphonium Ylide nBuLi->Ylide ketone_w 5-methyl-3-heptanone Alkene_w 3,7-Dimethylnonene ketone_w->Alkene_w Phosphonium_Salt->Ylide Ylide->Alkene_w Final_Product_w This compound Alkene_w->Final_Product_w Troubleshooting_Logic start Low Yield in Synthesis? route Which Route? start->route grignard_issue Issue in Grignard Route? route->grignard_issue Grignard wittig_issue Issue in Wittig Route? route->wittig_issue Wittig no_grignard No Grignard Reagent Formed? grignard_issue->no_grignard wurtz Wurtz Coupling Observed? grignard_issue->wurtz enolization Ketone Recovered? grignard_issue->enolization low_alkene_yield Low Alkene Yield? wittig_issue->low_alkene_yield isomer_mix E/Z Mixture? wittig_issue->isomer_mix activate_mg Solution: Activate Mg (Iodine, heat). Ensure anhydrous conditions. no_grignard->activate_mg slow_addition Solution: Slow addition of alkyl halide. wurtz->slow_addition low_temp_cecl3 Solution: Lower temperature, add CeCl3. enolization->low_temp_cecl3 hwe Solution: Use HWE reaction for hindered ketone. low_alkene_yield->hwe schlosser Solution: Use Schlosser modification for E-alkene. isomer_mix->schlosser

References

Technical Support Center: Synthetic 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3,7-Dimethylnonane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities in synthetic this compound depend on the synthetic route employed. The two primary methods, Grignard reagent-based synthesis and catalytic isomerization, have distinct impurity profiles.

  • Grignard Synthesis-Related Impurities: This method may introduce unreacted starting materials, such as alkyl halides and carbonyl compounds. Side reactions are also a significant source of impurities, including Wurtz coupling products (R-R), where the Grignard reagent reacts with the alkyl halide.[1][2][3][4][5] Other potential byproducts can arise from enolization or reduction of the carbonyl compound.[1][6]

  • Catalytic Isomerization-Related Impurities: This process can lead to a mixture of other C11 alkane isomers.[7] Side reactions like cracking can produce smaller alkanes, while alkylation can result in larger hydrocarbon chains.[8]

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like this compound and its impurities.[9][10] For a more detailed analysis, particularly for isomeric impurities, high-resolution capillary columns are recommended.[9][11] Other techniques like quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for purity assessment.[12]

Q3: How can I remove isomeric impurities from my this compound product?

A3: Separating isomers of similar boiling points is challenging. Fractional distillation is a primary method for separating alkanes with different boiling points.[13][14][15][16] For isomers with very close boiling points, specialized techniques like preparative gas chromatography or the use of molecular sieves that can differentiate between branched and linear alkanes might be necessary.

Q4: My Grignard synthesis of a branched alkane resulted in a low yield and a complex mixture of products. What could be the issue?

A4: Low yields and product mixtures in Grignard reactions often point to several potential issues. The presence of water is a major concern as it quenches the Grignard reagent.[1] Ensure all glassware is oven-dried and solvents are anhydrous. Another common issue is the formation of Wurtz coupling products; this can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension to avoid high local concentrations.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Problem: Your GC-MS analysis of synthetic this compound shows several unexpected peaks.

Possible Causes and Solutions:

Potential Impurity SourceRecommended Action
Unreacted Starting Materials Compare the retention times of the unexpected peaks with those of your starting materials (e.g., alkyl halides, ketones, or aldehydes). Optimize reaction time and stoichiometry to ensure complete conversion.
Wurtz Coupling Products (from Grignard Synthesis) These are typically symmetrical alkanes formed from the alkyl halide. To minimize their formation, add the alkyl halide slowly to the magnesium turnings and maintain a controlled reaction temperature.[2]
Other Alkane Isomers (from Catalytic Isomerization) The mass spectra of alkane isomers can be very similar. Identification relies on comparing retention times with known standards or using retention indices.[9] Optimizing catalyst and reaction conditions (temperature, pressure) can improve selectivity.
Solvent Residue Identify the solvent peak by its characteristic mass spectrum and retention time. Remove residual solvent by rotary evaporation or vacuum distillation.
Cracking or Alkylation Products (from Catalytic Isomerization) Cracking leads to lower molecular weight alkanes, while alkylation produces higher molecular weight species.[8] Adjusting the catalyst acidity and reaction temperature can help control these side reactions.
Issue 2: Poor Separation of Isomers During Purification

Problem: You are unable to achieve the desired purity of this compound due to co-eluting isomers during fractional distillation.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Column Efficiency Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[16]
Boiling Point Proximity If the boiling points of the isomers are very close, fractional distillation may not be sufficient. Consider preparative gas chromatography for higher purity separation.
Azeotrope Formation While less common for alkanes, check for potential azeotrope formation with residual solvents or other impurities.

Data Presentation

The following table summarizes common impurities, their likely sources, and recommended analytical methods for detection in synthetic this compound.

Impurity ClassPotential Specific ImpuritiesLikely Synthetic OriginRecommended Analytical Technique
Unreacted Starting Materials Alkyl halides (e.g., bromopentane), Ketones (e.g., 2-hexanone), AldehydesGrignard SynthesisGC-MS
Coupling Products Decanes (from Wurtz coupling of C5 halides)Grignard SynthesisGC-MS
Isomers Other dimethylnonanes, methyl-decane isomersCatalytic Isomerization, Grignard Synthesis (rearrangement)High-Resolution GC-MS, GC with retention index mapping
Cracking Products C1-C10 alkanes and alkenesCatalytic IsomerizationGC-MS
Alkylation Products C12+ alkanesCatalytic IsomerizationGC-MS
Solvents Diethyl ether, Tetrahydrofuran (THF)Grignard SynthesisGC-MS, ¹H NMR

Experimental Protocols

Key Experiment: GC-MS Analysis of C11 Alkane Isomers

This protocol outlines a general method for the analysis of this compound and its isomers.

1. Sample Preparation:

  • Dissolve a small amount of the synthetic this compound sample in a volatile solvent like hexane (B92381) or pentane. A typical concentration is 100-500 ppm.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (60 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkane isomers.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: 2 °C/min to 150 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the this compound peak based on its retention time (if a standard is available) and its mass spectrum. The molecular ion peak will be at m/z 156.

  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting their fragmentation patterns.

  • Quantify impurities by comparing their peak areas to that of the main product (assuming similar response factors) or by using an internal standard for more accurate quantification.

Mandatory Visualization

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction (e.g., Grignard or Isomerization) Start->Reaction Reagents Crude_Product Crude Product Mixture Reaction->Crude_Product Impurity Introduction Distillation Fractional Distillation Crude_Product->Distillation Chromatography Preparative GC (optional) Distillation->Chromatography Insufficient Separation GCMS GC-MS Analysis Distillation->GCMS Purified Fractions Chromatography->GCMS Purity_Check Purity Assessment GCMS->Purity_Check Purity_Check->Distillation Repurify Final_Product Pure this compound Purity_Check->Final_Product Meets Specification

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Impurity_Analysis start Start: Unexpected Peak in GC-MS check_rt Compare Retention Time (RT) with Starting Materials start->check_rt is_sm Is RT a match? check_rt->is_sm sm_impurity Impurity is Unreacted Starting Material is_sm->sm_impurity Yes check_ms Analyze Mass Spectrum (MS) is_sm->check_ms No end End: Impurity Identified sm_impurity->end is_isomer MS consistent with C11H24 isomer? check_ms->is_isomer isomer_impurity Impurity is a Structural Isomer is_isomer->isomer_impurity Yes is_coupling MS suggests Wurtz coupling product? is_isomer->is_coupling No isomer_impurity->end coupling_impurity Impurity is a Coupling Byproduct is_coupling->coupling_impurity Yes other_impurity Investigate other side reactions (e.g., cracking, solvent) is_coupling->other_impurity No coupling_impurity->end other_impurity->end

Caption: Troubleshooting logic for identifying unknown impurities in GC-MS analysis.

References

resolving co-elution issues in GC analysis of 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatographic (GC) analysis of 3,7-Dimethylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-elution and other analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the GC analysis of this compound?

A1: Co-elution in the analysis of this compound primarily stems from its structural similarity to other branched-chain alkane isomers. The main causes include:

  • Inadequate Column Selectivity: The GC column's stationary phase may not have the appropriate chemistry to differentiate between this compound and its isomers, which have very similar boiling points and polarities.

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with close elution profiles. This can be due to a column that is too short, has too large an internal diameter, or is degraded.

  • Suboptimal Oven Temperature Program: A temperature ramp that is too fast will not provide enough time for the analytes to interact with the stationary phase, leading to poor separation.

  • Incorrect Carrier Gas Flow Rate: An improper flow rate can decrease separation efficiency, causing peak broadening and co-elution.

Q2: How can I detect co-elution if I only see a single, symmetrical peak?

A2: Detecting co-elution of seemingly pure peaks requires careful inspection. Here are two common methods:

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as a small shoulder on the leading or tailing edge of the peak. A peak that is broader than expected for your system can also indicate a hidden co-eluting compound.

  • Mass Spectrometry (MS) Detector: If you are using a GC-MS system, you can assess peak purity by examining the mass spectrum across the peak. If the mass spectrum is consistent from the beginning to the end of the peak, it is likely a pure compound. Conversely, if the mass spectral profile changes, it indicates the presence of a co-eluting substance.

Q3: What type of GC column is best suited for the analysis of this compound?

A3: For the analysis of alkanes like this compound, non-polar stationary phases are the industry standard. Separation on these columns primarily occurs based on the boiling points of the compounds. For complex mixtures containing numerous isomers, a long capillary column (e.g., 50-100 meters) with a small internal diameter (e.g., 0.25 mm or less) is recommended to achieve the high resolution necessary for separation.

Q4: Can changing the carrier gas improve the separation of this compound from its isomers?

A4: Yes, the choice and flow rate of the carrier gas can impact resolution. While helium is commonly used, hydrogen can provide better efficiency at higher flow rates, potentially leading to sharper peaks and improved separation. However, it is crucial to optimize the flow rate for your specific column dimensions to achieve the best performance.

Troubleshooting Guides

Guide 1: Resolving Peak Shouldering or Asymmetry

Issue: The peak for this compound exhibits a shoulder or is asymmetrical, suggesting co-elution with a closely related isomer.

Troubleshooting Steps:

  • Optimize the Oven Temperature Program:

    • Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) in the temperature range where this compound elutes. This increases the interaction time of the analytes with the stationary phase, often improving separation.

    • Tip: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance resolution.

  • Adjust the Carrier Gas Flow Rate:

    • Action: Check and optimize the carrier gas flow rate (or linear velocity) for your column's internal diameter. Consult your column manufacturer's guidelines for the optimal flow rate for helium or hydrogen.

    • Tip: A flow rate that is too high or too low can lead to band broadening and decreased resolution.

  • Evaluate the GC Column:

    • Action: If the above steps do not resolve the issue, consider a column with a different stationary phase or improved efficiency. For branched alkanes, a slightly more polar phase might offer different selectivity. Alternatively, a longer column or a column with a smaller internal diameter will provide more theoretical plates and better resolving power.

Guide 2: Complete Co-elution of this compound with an Unknown

Issue: A single peak is observed, but you suspect it contains both this compound and another compound based on inconsistent quantitative results or MS data.

Troubleshooting Steps:

  • Confirm Co-elution with GC-MS:

    • Action: Analyze the peak using a mass spectrometer. Examine the mass spectra at different points across the peak (start, apex, and end). If the spectra are not identical, co-elution is confirmed.

  • Change the Stationary Phase:

    • Action: The most effective way to resolve complete co-elution is often to use a GC column with a different stationary phase. The change in selectivity can alter the elution order and separate the compounds. For non-polar alkanes, switching to a mid-polarity column can be effective.

  • Consider Two-Dimensional Gas Chromatography (GCxGC):

    • Action: For highly complex samples where co-elution persists, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolving power. This technique uses two columns with different selectivities to provide a much more detailed separation.

Quantitative Data Summary

The following table summarizes the Kovats retention indices for this compound on two different types of stationary phases. Retention indices are a standardized measure of retention and can be used to compare the elution behavior of a compound on different systems.

CompoundStationary Phase TypeRetention Index (RI)
This compoundSemi-standard non-polar1074
This compoundStandard polar1060

Data sourced from PubChem.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the GC-MS analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or pentane.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent. If the sample is complex, a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) cartridge may be necessary to remove interfering compounds.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)

  • Inlet: Split/Splitless

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes

    • Ramp 1: 3°C/min to 150°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (m/z 40-300)

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve generated from the standards.

Visualization

Troubleshooting Workflow for Co-elution Issues

Coelution_Troubleshooting start Co-elution Suspected (Peak Shouldering, Asymmetry, or Broadening) check_ms Perform Peak Purity Analysis (e.g., using GC-MS) start->check_ms is_pure Is Mass Spectrum Consistent Across the Peak? check_ms->is_pure optimize_temp Optimize Oven Temperature Program (e.g., Slower Ramp Rate) is_pure->optimize_temp No end_success Problem Resolved: Proceed with Analysis is_pure->end_success Yes is_resolved1 Is Resolution Sufficient? optimize_temp->is_resolved1 adjust_flow Adjust Carrier Gas Flow Rate is_resolved1->adjust_flow No is_resolved1->end_success Yes is_resolved2 Is Resolution Sufficient? adjust_flow->is_resolved2 change_column Change GC Column (Different Stationary Phase or Dimensions) is_resolved2->change_column No is_resolved2->end_success Yes is_resolved3 Is Resolution Sufficient? change_column->is_resolved3 advanced_tech Consider Advanced Techniques (e.g., GCxGC) is_resolved3->advanced_tech No is_resolved3->end_success Yes end_fail Consult with a Specialist advanced_tech->end_fail

Caption: A logical workflow for diagnosing and resolving co-elution issues in the GC analysis of this compound.

Technical Support Center: Optimizing GC-MS Parameters for Trace Level Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) trace level analysis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental parameters for sensitive and reliable detection of trace level analytes.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during trace level GC-MS analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram displays significant peak tailing or fronting for my analytes of interest. What are the potential causes and how can I resolve this?

Answer: Poor peak shape is a common problem in GC-MS that can significantly impact resolution and sensitivity. Peak tailing is often caused by active sites within the system, while peak fronting can be a sign of column overload.

Troubleshooting Steps:

  • Check for Active Sites: Active sites, such as exposed silanol (B1196071) groups in the inlet liner or column, can cause polar analytes to tail.[1][2]

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If contamination is suspected, trim the first few centimeters of the column.[1]

  • Evaluate Sample Concentration: Injecting too much sample can lead to column overload and peak fronting.[2][3]

    • Solution: Dilute the sample or increase the split ratio. For trace analysis where splitless injection is used, ensure the concentration is appropriate for the column's capacity.[2][3]

  • Optimize Inlet Temperature: An incorrect inlet temperature can lead to poor sample vaporization.

    • Solution: A good starting point for many compounds is 250°C.[1][2] However, for thermally sensitive analytes, a lower temperature may be necessary to prevent degradation.[4] It is advisable to perform a temperature study (e.g., 220°C, 250°C, 280°C) to find the optimal balance.[1]

  • Consider Derivatization: For highly polar compounds containing active hydrogens (e.g., alcohols, amines), derivatization can reduce tailing and improve peak shape.[1]

Issue 2: Low Signal Intensity or Poor Sensitivity

Question: I am struggling to detect my trace level analytes, or the signal-to-noise ratio is very low. What steps can I take to improve sensitivity?

Answer: Low sensitivity is a critical issue in trace analysis and can stem from various factors ranging from sample preparation to MS detector settings.

Troubleshooting Steps:

  • Optimize Injection Technique: For trace level analysis, the injection mode is crucial.

    • Solution: Use splitless injection to ensure the entire sample is transferred to the column.[4][5][6] Optimize the splitless hold time to maximize analyte transfer without introducing excessive solvent.

  • Tune the Mass Spectrometer: A properly tuned MS is essential for optimal sensitivity.

    • Solution: Perform a system autotune to adjust the ion source and quadrupole setpoints.[7] For even greater sensitivity, consider a manual tune to optimize parameters for your specific analytes.

  • Utilize Selected Ion Monitoring (SIM) Mode: SIM mode significantly enhances sensitivity compared to full scan mode.[2]

    • Solution: Instead of scanning a wide mass range, program the MS to monitor only a few specific, abundant ions for your target analytes.[2][8] This increases the dwell time on the ions of interest, improving the signal-to-noise ratio.[8]

  • Check for Leaks: Air leaks in the system can increase background noise and reduce sensitivity.

    • Solution: Perform a leak check, paying close attention to the injector septum and column fittings.[9][10]

  • Optimize MS Source and Quadrupole Temperatures:

    • Solution: A typical starting point for the ion source is 230°C, and the quadrupole is 150°C.[1][11] For less volatile compounds like PAHs, you may need to increase the source temperature to 300°C or higher.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right GC column for trace analysis?

A1: The choice of GC column is critical and depends on the polarity of your analytes.[4][7]

  • Stationary Phase: A non-polar column, such as a DB-5ms or HP-5MS, is a versatile choice for a wide range of compounds.[4][7] For more polar analytes, a wax-type column may be more suitable.[1] Using a column specifically designed for mass spectrometry ("ms" designation) is recommended as they have lower column bleed, which is crucial for trace analysis.[5][8]

  • Dimensions: A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is a good starting point for many applications.[12] Narrower bore columns can increase efficiency and produce sharper peaks, leading to better sensitivity.[6][12]

Q2: When should I consider derivatization for my samples?

A2: Derivatization is a sample preparation technique that chemically modifies analytes to make them more suitable for GC-MS analysis. Consider derivatization when your analytes are:

  • Highly Polar: Compounds with active functional groups like -OH, -NH, or -SH can exhibit poor peak shape. Derivatization can mask these groups, reducing tailing and improving chromatographic performance.[1]

  • Thermally Labile: Some compounds may degrade at the high temperatures used in the GC inlet. Derivatization can increase the thermal stability of these analytes.

  • Not Volatile Enough: Derivatization can increase the volatility of compounds, allowing them to be analyzed by GC-MS.

Q3: What are the key GC oven program parameters to optimize for trace analysis?

A3: The oven temperature program controls the separation of analytes on the GC column.

  • Initial Temperature: A lower initial temperature can help to focus the analytes at the head of the column, leading to sharper peaks.[1]

  • Ramp Rate: The rate at which the oven temperature increases affects the resolution between peaks. A slower ramp rate generally provides better separation but increases the analysis time.[4]

  • Final Temperature and Hold Time: The final temperature should be high enough to ensure all analytes of interest elute from the column. A final hold time helps to remove any less volatile compounds from the column before the next injection.

Q4: How can I minimize background noise in my GC-MS system?

A4: High background noise can obscure trace level signals.

  • Use High-Purity Carrier Gas: Ensure your helium or hydrogen carrier gas is of high purity and use gas purifiers to remove any residual oxygen, moisture, and hydrocarbons.[8]

  • Condition the Column: Properly conditioning a new column or a column that has been stored is essential to remove any contaminants and reduce bleed.[8]

  • Regularly Replace Consumables: Regularly replace the septum, inlet liner, and syringe to prevent contamination from these sources.[6][9]

  • Check for Column Bleed: Column bleed, the natural degradation of the stationary phase, contributes to background noise. Use a low-bleed MS-certified column and avoid exceeding the column's maximum operating temperature.[8] You can check for common siloxane bleed ions at m/z 207, 281, and 355.

Quantitative Data Summary

ParameterRecommended Starting PointOptimization RangeRationale for Trace Analysis
Inlet Temperature 250 °C[1][2]150 - 300 °C[4][11]Balances efficient vaporization with minimizing thermal degradation of analytes.
Injection Mode Splitless[4][5]N/AMaximizes the transfer of trace analytes onto the GC column.[6]
Carrier Gas Flow Rate (Helium) 1.0 - 1.8 mL/min[1][4]0.8 - 2.0 mL/minOptimizes chromatographic efficiency and peak shape.
MS Source Temperature 230 °C[1]230 - 320 °C[11]Ensures efficient ionization while preventing analyte degradation within the source.
MS Quadrupole Temperature 150 °C[11]150 - 200 °C[11]Maintains ion transmission and prevents contamination of the quadrupole.

Experimental Protocols

Protocol 1: Splitless Injection for Trace Level Analysis

This protocol is designed to maximize the transfer of trace analytes from the injector to the GC column.

  • Injector Setup: Configure the GC inlet for splitless injection mode.

  • Inlet Temperature: Set the inlet temperature to an optimized value, for example, 250°C.[1]

  • Injection Volume: Inject a small volume of the sample extract, typically 1-2 µL.[4]

  • Split Vent: Keep the split vent closed for a specific duration (the splitless hold time) after injection, for example, 0.5 to 1.0 minutes, to allow the entire vaporized sample to be transferred to the column.[4]

  • Purge: After the splitless hold time, open the split vent at a high flow rate to flush any remaining solvent from the inlet.

Protocol 2: Derivatization using Silylation

This protocol is for derivatizing compounds with active hydrogens (e.g., alcohols, phenols, amines) to improve their volatility and chromatographic behavior.

  • Sample Preparation: Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 20-50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and an equal volume of a suitable solvent like pyridine (B92270) or acetonitrile.[4]

  • Reaction: Tightly seal the vial and heat it at 60-75°C for 30-60 minutes to ensure the reaction is complete.[4]

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Visualizations

Troubleshooting_Workflow cluster_symptom Symptom Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Poor_Sensitivity Low Signal Intensity / Poor Sensitivity Injection Suboptimal Injection Poor_Sensitivity->Injection MS_Tune Incorrect MS Tune Poor_Sensitivity->MS_Tune Scan_Mode Full Scan Mode Poor_Sensitivity->Scan_Mode Leaks System Leaks Poor_Sensitivity->Leaks Contamination Contamination Poor_Sensitivity->Contamination Splitless Use Splitless Injection Injection->Splitless Autotune Perform Autotune MS_Tune->Autotune SIM Use SIM Mode Scan_Mode->SIM Leak_Check Perform Leak Check Leaks->Leak_Check Clean_System Clean Ion Source / Replace Consumables Contamination->Clean_System

Caption: Troubleshooting workflow for low sensitivity in GC-MS.

Peak_Tailing_Troubleshooting cluster_symptom Symptom cluster_primary_checks Primary Checks cluster_solutions Solutions Peak_Tailing Peak Tailing Observed Active_Sites Active Sites in System? Peak_Tailing->Active_Sites Column_Overload Column Overload? Peak_Tailing->Column_Overload Inlet_Temp Optimal Inlet Temp? Peak_Tailing->Inlet_Temp Deactivated_Liner Use Deactivated Liner/Column Active_Sites->Deactivated_Liner Derivatize Consider Derivatization Active_Sites->Derivatize Dilute_Sample Dilute Sample Column_Overload->Dilute_Sample Optimize_Temp Optimize Temperature Inlet_Temp->Optimize_Temp

References

dealing with matrix effects in 3,7-Dimethylnonane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of 3,7-Dimethylnonane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, caused by co-eluting compounds from the sample matrix.[1] In gas chromatography-mass spectrometry (GC-MS), these effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[2]

  • Signal Enhancement: Non-volatile components in the sample matrix can accumulate in the GC inlet, masking active sites where this compound might otherwise adsorb or degrade. This results in a higher amount of the analyte reaching the detector, leading to an artificially enhanced signal and an overestimation of its concentration.[2][3]

  • Signal Suppression: High concentrations of co-eluting compounds can compete with this compound for ionization in the mass spectrometer source, leading to a reduced signal and an underestimation of its concentration.[1]

Q2: In which common matrices is this compound analyzed, and what are the associated challenges?

A2: this compound, a volatile branched alkane, is often analyzed in complex matrices such as:

  • Environmental Samples (Soil, Water, Air): These matrices contain a wide variety of organic and inorganic compounds that can interfere with the analysis. In soil, humic acids and other organic matter are common sources of interference.[4]

  • Biological Samples (Blood, Urine, Tissues): The complexity of biological matrices, with high levels of proteins, lipids, and salts, presents a significant challenge. These endogenous components can cause strong matrix effects, necessitating thorough sample preparation to remove interferences.[5]

  • Petroleum Products and Fuels: The primary challenge in these samples is the presence of numerous other hydrocarbon isomers and related compounds that can co-elute with this compound, complicating accurate quantification.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard with its response in a matrix-matched standard. A significant difference in the signal intensity between the two indicates the presence of matrix effects. A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal points to signal suppression.[1] The matrix effect (ME) can be calculated using the following formula:

ME (%) = ( (Signal in Matrix / Signal in Solvent) - 1 ) * 100

A positive percentage indicates signal enhancement, and a negative percentage indicates signal suppression.

Q4: What are the primary strategies to mitigate matrix effects in this compound quantification?

A4: The following strategies can be employed to reduce or compensate for matrix effects:

  • Thorough Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. Techniques like solid-phase extraction (SPE) can be used to selectively isolate this compound from the matrix.

  • Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix that is free of the analyte but has a similar composition to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.[6]

  • Standard Addition Method: In this method, known amounts of a this compound standard are added to the actual samples. By observing the increase in signal with each addition, the original concentration in the sample can be determined by extrapolation. This method is particularly useful for complex or unknown matrices.[7][8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS for this compound would be a deuterated or ¹³C-labeled version of the molecule. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; improper injection technique.Use a deactivated liner; ensure proper column installation; optimize injection parameters.
Inconsistent Analyte Response Matrix-induced signal enhancement or suppression; inconsistent sample preparation.Use matrix-matched calibration or the standard addition method; employ an appropriate internal standard; ensure consistent sample volumes and extraction conditions.
High Background Noise Contaminated carrier gas or sample introduction system; column bleed; matrix interferences.Use high-purity carrier gas with appropriate traps; clean the injector port and replace the septum; perform sample cleanup to remove interfering matrix components.
Low Analyte Recovery Inefficient extraction from the matrix; degradation of the analyte during sample preparation or injection.Optimize the extraction method (e.g., solvent, time, temperature); use a milder sample preparation technique; check injector temperature.
Overestimation of Concentration Significant matrix-induced signal enhancement.Implement matrix-matched calibration; use the standard addition method; improve sample cleanup to remove enhancing compounds.
Underestimation of Concentration Significant matrix-induced signal suppression.Implement matrix-matched calibration; use the standard addition method; improve sample cleanup to remove suppressing compounds; use a stable isotope-labeled internal standard.

Quantitative Data Summary

Matrix Analyte Class Typical Matrix Effect (%) Predominant Effect
Soil (High Organic Content)Volatile Hydrocarbons+20 to +150Enhancement
Water (Wastewater)Volatile Hydrocarbons-30 to +50Both Suppression and Enhancement
Blood PlasmaVolatile Organic Compounds-50 to -10Suppression
Plant TissueVolatile Hydrocarbons+10 to +100Enhancement

Note: These values are illustrative and the actual matrix effect for this compound will depend on the specific sample matrix, concentration, and analytical conditions.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of matrix-matched calibration standards for the quantification of this compound in soil using GC-MS.

1. Materials:

  • Blank soil matrix (confirmed to be free of this compound)
  • This compound standard stock solution (e.g., 1000 µg/mL in methanol)
  • Methanol (B129727) (purge and trap grade)
  • 40 mL VOA vials with PTFE-lined septa
  • Analytical balance
  • Vortex mixer
  • Centrifuge

2. Procedure:

  • Prepare a series of spiking solutions of this compound in methanol at different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.
  • Weigh 5 g of the blank soil matrix into each of a series of VOA vials.
  • Spike each vial with a known volume (e.g., 100 µL) of the corresponding spiking solution to create a calibration curve with different concentration levels.
  • Prepare a blank matrix sample by adding only 100 µL of methanol to a vial containing 5 g of the blank soil.
  • Immediately cap and vortex each vial for 1 minute to ensure thorough mixing.
  • Allow the standards to equilibrate for a set period (e.g., 2 hours) before analysis.
  • Analyze the matrix-matched standards using the same GC-MS method as the unknown samples.
  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

Protocol 2: Standard Addition Method

This protocol outlines the standard addition method for quantifying this compound in a water sample.

1. Materials:

  • Water sample with unknown this compound concentration
  • This compound standard stock solution (e.g., 100 µg/mL in methanol)
  • Purge and trap grade water
  • 40 mL VOA vials with PTFE-lined septa
  • Micropipettes

2. Procedure:

  • Dispense an equal volume (e.g., 10 mL) of the unknown water sample into a series of at least four VOA vials.
  • Leave the first vial unspiked (this is the unknown sample).
  • Spike the remaining vials with increasing known amounts of the this compound standard solution. For example, add 10 µL, 20 µL, and 40 µL of a 10 µg/mL standard to the second, third, and fourth vials, respectively.
  • Add purge and trap grade water to each vial to bring them all to the same final volume (e.g., 20 mL).
  • Cap and mix each vial thoroughly.
  • Analyze all vials using the same GC-MS method.
  • Create a standard addition plot by graphing the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).
  • Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of the analyte in the sample.[8]

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_identification Identification cluster_mitigation Mitigation Strategies cluster_outcome Outcome A Analyze this compound in Solvent C Compare Responses A->C B Analyze this compound in Matrix-Matched Standard B->C D Significant Difference? C->D E Improve Sample Cleanup (e.g., SPE) D->E Yes F Use Matrix-Matched Calibration D->F Yes G Use Standard Addition Method D->G Yes H Use Stable Isotope-Labeled Internal Standard D->H Yes J No Significant Matrix Effect D->J No I Accurate Quantification of this compound E->I F->I G->I H->I J->I

Caption: Workflow for the identification and mitigation of matrix effects in this compound quantification.

References

Technical Support Center: Enhancing the Resolution of 3,7-Dimethylnonane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the chromatographic resolution of 3,7-Dimethylnonane stereoisomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chiral gas chromatography (GC) analysis of this compound.

Issue 1: Poor or No Resolution of Stereoisomers

Question: I am injecting a standard of this compound, but I am seeing a single peak or poorly resolved shoulder peaks instead of distinct stereoisomers. What are the possible causes and solutions?

Answer:

Poor or no resolution of this compound stereoisomers is a common challenge, often related to the selection of the GC column and the analytical conditions.

Possible Causes & Solutions:

CauseSolution
Inappropriate GC Column This compound is a chiral alkane, and its stereoisomers (enantiomers and diastereomers) require a chiral stationary phase (CSP) for separation. Standard achiral columns (e.g., DB-5, HP-5ms) will not resolve enantiomers. Solution: Employ a GC column with a chiral stationary phase, such as one based on derivatized cyclodextrins. Cyclodextrin-based columns are highly effective for separating volatile chiral compounds.[1][2]
Suboptimal Oven Temperature Program The temperature ramp rate can significantly impact resolution. A fast ramp rate may not allow sufficient interaction between the analytes and the chiral stationary phase. Solution: Decrease the temperature ramp rate (e.g., from 5°C/min to 1-2°C/min). You can also add an isothermal hold at a temperature just below the elution temperature of the isomers to improve separation.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects chromatographic efficiency. If the flow rate is too high or too low, peak broadening can occur, leading to a loss of resolution. Solution: Optimize the carrier gas (typically Helium or Hydrogen) flow rate to achieve the optimal linear velocity for the column being used. Consult the column manufacturer's guidelines for recommended flow rates.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks and reduced separation. Solution: Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Over time, the chiral stationary phase can degrade or become contaminated, leading to a loss of resolving power. Solution: Condition the column according to the manufacturer's instructions. If performance does not improve, you may need to trim the first few centimeters of the column or replace it entirely.

Issue 2: Peak Tailing or Fronting

Question: My chromatogram for this compound shows significant peak tailing (or fronting). How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and affect the accuracy of quantification.

Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause peak tailing, although this is less common for non-polar alkanes like this compound. Solution: Use a deactivated inlet liner. Ensure the column is properly conditioned.
Column Overload As mentioned previously, injecting too much sample is a common cause of peak asymmetry, particularly fronting. Solution: Reduce the amount of sample injected.
Improper Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing. Solution: Ensure the column is cut squarely and installed at the correct depth in both the injector and detector, following the instrument manufacturer's guidelines.
Condensation Effects If the initial oven temperature is too high, the sample may not focus properly at the head of the column, leading to broadened peaks. Solution: Lower the initial oven temperature to ensure the analytes condense in a narrow band at the start of the column.

Issue 3: Retention Time Shifts

Question: I am observing a drift in the retention times of the this compound stereoisomers between injections. What could be the cause?

Answer:

Consistent retention times are crucial for reliable peak identification.

Possible Causes & Solutions:

CauseSolution
Fluctuations in Carrier Gas Flow A leak in the system or a faulty gas regulator can cause changes in the carrier gas flow rate, leading to shifts in retention time. Solution: Perform a leak check of the entire GC system from the gas source to the detector. Ensure the gas regulators are functioning correctly.
Changes in Oven Temperature Inconsistent oven temperature control will directly affect retention times. Solution: Verify that the GC oven temperature is stable and accurately follows the programmed method.
Column Bleed or Degradation As the stationary phase degrades, its retention characteristics can change. Solution: If you observe a steady decrease in retention time along with increased baseline noise, the column may be degrading and require replacement.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for separating this compound stereoisomers?

A1: For the separation of chiral compounds like the stereoisomers of this compound, a chiral stationary phase is essential. Columns based on derivatized cyclodextrins are the most widely used and effective for this purpose.[1][2] Different cyclodextrin (B1172386) derivatives (e.g., permethylated, acetylated) will offer varying selectivities, so it may be necessary to screen a few different chiral columns to find the one that provides the best resolution for your specific mixture of stereoisomers.

Q2: Do I need to derivatize this compound before analysis?

A2: No, derivatization is generally not necessary for the analysis of this compound by chiral GC. This compound is sufficiently volatile to be analyzed directly. Derivatization is more commonly employed for compounds with active functional groups (like alcohols or acids) to improve their volatility or chromatographic behavior, or to create diastereomers for separation on an achiral column.

Q3: How can I optimize the temperature program for better resolution?

A3: A slower temperature ramp rate generally leads to better resolution.[3] Start with a rate of 2-5°C per minute. If the peaks are still not well-resolved, try reducing the ramp rate to 1-2°C per minute. Introducing an isothermal hold for a few minutes at a temperature slightly below the elution temperature of the isomers can also significantly enhance separation.

Q4: What is the expected elution order of the stereoisomers?

A4: The elution order of stereoisomers on a chiral column is difficult to predict and is dependent on the specific chiral stationary phase used. It is determined by the differential interactions between each stereoisomer and the chiral selector in the stationary phase. To determine the elution order, you will need to inject analytical standards of the individual, stereochemically pure isomers if they are available.

Q5: My baseline is noisy. How can this affect my resolution and what can I do?

A5: A noisy baseline can make it difficult to accurately integrate small peaks and can obscure the separation of closely eluting isomers. Common causes of a noisy baseline include column bleed, contaminated carrier gas, or a dirty detector. To address this, you can:

  • Ensure your carrier gas is of high purity and that gas traps are functioning correctly.

  • Condition the column at its maximum recommended temperature to remove contaminants.

  • Clean the detector according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography Method for this compound Stereoisomer Analysis

This protocol provides a general methodology for the separation of this compound stereoisomers. Optimization will likely be required for your specific instrumentation and sample matrix.

1. Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., a cyclodextrin-based column such as a beta- or gamma-cyclodextrin (B1674603) derivative (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample: this compound standard or sample extract diluted in a suitable solvent (e.g., hexane).

2. GC Method Parameters:

ParameterRecommended Setting
Injector Temperature 220°C
Injection Mode Split (e.g., 50:1 ratio) or Splitless (for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow mode)
Oven Program Initial Temp: 50°C, hold for 2 minRamp: 2°C/min to 150°CHold: 5 min at 150°C
Detector FID
Detector Temperature 250°C

3. Procedure:

  • Prepare a dilution of your this compound sample or standard in hexane.

  • Set up the GC method with the parameters listed above.

  • Equilibrate the column at the initial oven temperature for at least 5 minutes.

  • Inject the sample.

  • Acquire the chromatogram.

  • Analyze the data, paying close attention to the resolution between the stereoisomer peaks.

4. Optimization:

  • If resolution is poor, decrease the oven ramp rate to 1°C/min.

  • Adjust the carrier gas flow rate to find the optimal balance between resolution and analysis time.

  • If peaks are broad, lower the initial oven temperature.

Data Presentation

The following table presents illustrative data on the impact of the oven temperature ramp rate on the resolution of two this compound stereoisomers. Resolution (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks. A value of Rs ≥ 1.5 indicates baseline resolution.

Table 1: Effect of Temperature Ramp Rate on Stereoisomer Resolution

Ramp Rate (°C/min)Retention Time - Peak 1 (min)Retention Time - Peak 2 (min)Resolution (Rs)
1012.5012.600.8
515.8016.001.2
222.1022.501.6
130.5031.201.9

Note: This data is illustrative and actual results will vary depending on the specific column and analytical conditions used.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a systematic approach to troubleshooting poor resolution in the GC analysis of this compound stereoisomers.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution start Poor or No Resolution Observed check_column Is a Chiral Stationary Phase (CSP) column being used? start->check_column use_csp Action: Switch to a cyclodextrin-based chiral column. check_column->use_csp No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes use_csp->check_column reduce_ramp Action: Decrease ramp rate (e.g., to 1-2°C/min). Add isothermal holds. optimize_temp->reduce_ramp No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes reduce_ramp->optimize_temp adjust_flow Action: Optimize flow rate for maximum efficiency (Van Deemter). check_flow->adjust_flow No check_load Is the column overloaded? check_flow->check_load Yes adjust_flow->check_flow reduce_load Action: Dilute sample or reduce injection volume. check_load->reduce_load Yes check_system Check for system issues: leaks, contamination, column degradation. check_load->check_system No reduce_load->check_load resolution_ok Resolution Achieved check_system->resolution_ok

A logical workflow for troubleshooting poor resolution.
Semiochemical Communication Pathway

As this compound often functions as an insect semiochemical (a chemical cue used for communication), understanding its biological context is important. Instead of a traditional intracellular signaling pathway, the following diagram illustrates the general process of semiochemical detection and response in an insect.

SemiochemicalPathway General Pathway of Semiochemical Communication cluster_source Source Insect cluster_environment Environment cluster_receiver Receiving Insect release Release of this compound (Pheromone Component) plume Dispersal in Air (Pheromone Plume) release->plume Volatility antenna Detection by Olfactory Receptor Neurons (ORNs) on Antennae plume->antenna Transport transduction Signal Transduction in ORNs antenna->transduction brain Signal Processing in Antennal Lobe of Brain transduction->brain behavior Behavioral Response (e.g., Mating, Aggregation) brain->behavior

References

stability issues of 3,7-Dimethylnonane in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3,7-Dimethylnonane under different storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a branched-chain alkane, a type of aliphatic hydrocarbon.[1][2][3][4][5] It is a volatile organic compound (VOC) with the chemical formula C₁₁H₂₄. Alkanes are characterized by single bonds between carbon atoms, which makes them generally stable and less reactive than unsaturated hydrocarbons.[1]

Q2: What are the primary factors that can affect the stability of this compound during storage?

As a volatile organic compound, the stability of this compound can be influenced by several factors:

  • Temperature: Higher temperatures can increase the vapor pressure of this compound, potentially leading to evaporation and loss of sample if the container is not properly sealed.[6] Elevated temperatures can also accelerate degradation reactions.

  • Light: Exposure to UV light can initiate photo-oxidation, leading to the degradation of the compound.

  • Oxygen: The presence of oxygen can lead to oxidation, especially in the presence of heat or light. The typical aerobic degradation pathway for alkanes involves the oxidation of a terminal methyl group.[7][8][9]

  • Moisture: While alkanes are generally not susceptible to hydrolysis, the presence of moisture can affect the integrity of the storage container and potentially introduce impurities.

  • Storage Container: The type of container is crucial. Improperly sealed containers can lead to evaporative losses. Some plastics may be permeable to VOCs or may leach impurities into the sample.[10]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is advisable for long-term storage.Minimizes evaporation and slows down potential degradation reactions.[6]
Light Store in an amber glass vial or other light-resistant container.Protects the compound from photo-oxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or high-purity applications.Minimizes oxidation.
Container Use tightly sealed glass containers with PTFE-lined caps.Prevents evaporation and contamination. Glass is inert and will not react with the alkane.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Observed decrease in the concentration of this compound over time.

  • Possible Cause 1: Evaporation.

    • Troubleshooting Step: Check the seal of the storage container. Ensure the cap is tightly secured and the liner is intact. For critical applications, use vials with crimp seals.

  • Possible Cause 2: Adsorption to container walls.

    • Troubleshooting Step: While less common for non-polar compounds in glass, consider using silanized glass vials to minimize surface interactions.

  • Possible Cause 3: Degradation.

    • Troubleshooting Step: Review storage conditions. Was the sample exposed to light, elevated temperatures, or oxygen? If degradation is suspected, proceed to analytical testing to identify potential degradation products.

Issue 2: Appearance of unknown peaks in chromatographic analysis.

  • Possible Cause 1: Oxidation.

    • Troubleshooting Step: This is a likely degradation pathway. Potential oxidation products of branched alkanes include alcohols, ketones, and carboxylic acids.[7] Analyze the sample using GC-MS to identify the molecular weights of the new peaks and compare them to potential oxidation products.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Review all handling procedures. Was the solvent used for dilution pure? Was the syringe or pipette clean? Run a blank analysis of the solvent to rule out contamination.

  • Possible Cause 3: Leaching from container.

    • Troubleshooting Step: If a plastic container was used, impurities may have leached into the sample. Transfer the sample to a clean glass vial and re-analyze.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Stability Issues start Start: Stability Issue Observed concentration_decrease Decrease in Concentration? start->concentration_decrease unknown_peaks Unknown Peaks in Analysis? concentration_decrease->unknown_peaks No check_seal Check Container Seal concentration_decrease->check_seal Yes check_contamination Check for Contamination (Solvent, Glassware) unknown_peaks->check_contamination Yes end End: Issue Identified unknown_peaks->end No check_storage_conditions Review Storage Conditions (Temp, Light, O2) check_seal->check_storage_conditions analyze_degradation Analyze for Degradation Products (GC-MS) check_storage_conditions->analyze_degradation analyze_degradation->end check_leaching Check for Container Leaching check_contamination->check_leaching check_leaching->analyze_degradation

Caption: Troubleshooting logic for stability issues of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Stress

This protocol is designed to assess the stability of this compound under oxidative stress.

Materials:

  • This compound

  • High-purity solvent (e.g., hexane (B92381) or methanol)

  • 3% Hydrogen peroxide solution

  • Amber glass vials with PTFE-lined caps

  • Gas chromatograph with mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Transfer 1 mL of the solution to three separate amber glass vials.

  • To one vial, add 0.1 mL of 3% hydrogen peroxide. This is the oxidative stress sample.

  • To the second vial, add 0.1 mL of the solvent. This is the control sample.

  • The third vial is the unstressed sample.

  • Incubate all three vials at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours).

  • After incubation, cool the vials to room temperature.

  • Analyze all three samples by GC-MS.

  • Compare the chromatograms of the stressed and control samples to the unstressed sample. Look for a decrease in the peak area of this compound and the appearance of new peaks.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow Forced Degradation Experimental Workflow start Start: Prepare Solution of This compound aliquot Aliquot into 3 Vials start->aliquot stress Add Stressor (e.g., H2O2) aliquot->stress control Add Solvent (Control) aliquot->control unstressed Unstressed Sample aliquot->unstressed incubate Incubate all Vials (e.g., 40°C for 24h) stress->incubate control->incubate unstressed->incubate analyze Analyze by GC-MS incubate->analyze compare Compare Chromatograms and Identify Degradants analyze->compare end End: Assess Stability compare->end

Caption: Workflow for a forced degradation study of this compound.

References

minimizing isomerization during 3,7-Dimethylnonane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,7-dimethylnonane, with a specific focus on minimizing isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge in synthesizing this compound is controlling the formation of structural isomers. Isomerization can occur at two key stages: the dehydration of the tertiary alcohol intermediate and the catalytic hydrogenation of the resulting alkene mixture. This can lead to a final product that is a complex mixture of branched alkanes, complicating purification and potentially affecting its properties in downstream applications.

Q2: What is a common synthetic route for this compound?

A2: A widely employed strategy involves a three-step sequence:

  • Grignard Reaction: Reaction of a suitable Grignard reagent (e.g., sec-butylmagnesium bromide) with a ketone (e.g., 5-methyl-3-heptanone) to form the tertiary alcohol, 3,7-dimethylnonan-3-ol.

  • Dehydration: Elimination of water from the tertiary alcohol to yield a mixture of 3,7-dimethylnonene isomers.

  • Catalytic Hydrogenation: Saturation of the carbon-carbon double bond of the alkene isomers to produce the final product, this compound.[1]

Q3: Why is isomerization a concern during the dehydration step?

A3: The dehydration of tertiary alcohols, particularly under acidic conditions, proceeds through a carbocation intermediate.[2] This intermediate can undergo rearrangements to form more stable carbocations, leading to a mixture of alkene isomers with the double bond in various positions. Even with milder reagents that favor an E2 mechanism, the removal of a proton from different adjacent carbons can result in multiple alkene products.[1]

Q4: Can isomerization also occur during the final hydrogenation step?

A4: Yes, some heterogeneous hydrogenation catalysts, such as palladium on carbon, can catalyze the isomerization of the double bond in the alkene substrate before hydrogenation occurs.[3] This can alter the final distribution of alkane isomers. The choice of catalyst and reaction conditions is therefore crucial to minimize this side reaction.

Q5: How can I analyze the isomeric purity of my this compound sample?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for analyzing the isomeric purity of branched alkanes.[4][5][6] A long, non-polar capillary column can separate isomers based on their boiling points, with more branched isomers typically eluting earlier.[7] The mass spectra will show characteristic fragmentation patterns that can help identify the specific isomers present.[8]

Troubleshooting Guides

Problem 1: Low Yield of the Tertiary Alcohol (3,7-Dimethylnonan-3-ol) in the Grignard Reaction
Symptom Possible Cause Suggested Solution
Reaction fails to initiate.Inactive magnesium surface (oxide layer).Gently crush the magnesium turnings under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.
Low yield of tertiary alcohol, recovery of starting ketone.Presence of moisture in glassware or solvents.Rigorously dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Enolization of the ketone by the Grignard reagent.[9]Add the ketone solution dropwise to the Grignard reagent at a low temperature (0 °C) to favor nucleophilic addition over deprotonation.
Formation of a significant amount of Wurtz coupling byproduct.High concentration of the alkyl halide during Grignard formation.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration.
Problem 2: Formation of Multiple Isomers During Dehydration of 3,7-Dimethylnonan-3-ol
Symptom Possible Cause Suggested Solution
Complex mixture of alkene isomers detected by GC-MS.Use of a strong acid catalyst (e.g., H₂SO₄, H₃PO₄) leading to carbocation rearrangements.[2]Employ milder dehydration conditions that favor an E2 mechanism, such as using phosphorus oxychloride (POCl₃) in pyridine (B92270).[1] This avoids the formation of a discrete carbocation intermediate.
High reaction temperature promoting thermodynamically controlled (more stable, internal) alkenes.Perform the dehydration at the lowest temperature that allows for a reasonable reaction rate. For POCl₃/pyridine, the reaction can often be carried out at room temperature or slightly below.[1]
Problem 3: Isomerization During Catalytic Hydrogenation
Symptom Possible Cause Suggested Solution
Final alkane product contains a different ratio of isomers than the starting alkene mixture.Double bond migration catalyzed by the hydrogenation catalyst.[3]Use a less active but more selective catalyst. Platinum oxide (PtO₂) is often less prone to causing isomerization than palladium on carbon (Pd/C).
High hydrogen pressure or temperature.Conduct the hydrogenation under milder conditions (e.g., lower hydrogen pressure, room temperature) to favor saturation over isomerization.

Experimental Protocols

The following protocols are adapted from the synthesis of 4,5-dimethylnonane (B94112) and are intended as a general guide for the synthesis of this compound.[1] Optimization may be required.

Step 1: Grignard Synthesis of 3,7-Dimethylnonan-3-ol
  • Preparation: All glassware should be oven-dried and assembled hot under a nitrogen or argon atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a small crystal of iodine. In the dropping funnel, place a solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not initiate (disappearance of the iodine color and gentle reflux), gentle warming may be required. Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C using an ice bath. Dissolve 5-methyl-3-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Dehydration of 3,7-Dimethylnonan-3-ol
  • Setup: In a round-bottom flask, dissolve the crude 3,7-dimethylnonan-3-ol (1.0 equivalent) in pyridine (5-10 equivalents) and cool the mixture in an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract with a non-polar solvent like pentane (B18724) or hexane. Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate carefully under reduced pressure to yield the crude 3,7-dimethylnonene mixture.

Step 3: Catalytic Hydrogenation of 3,7-Dimethylnonene
  • Setup: Dissolve the crude 3,7-dimethylnonene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (as monitored by GC-MS or TLC).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by fractional distillation or column chromatography to remove any remaining impurities.

Visualizations

Synthesis_Pathway reagents1 2-Bromobutane + Mg + 5-Methyl-3-heptanone product1 3,7-Dimethylnonan-3-ol reagents1->product1 Grignard Reaction reagents2 POCl3, Pyridine product2 3,7-Dimethylnonene (Isomer Mixture) reagents2->product2 Dehydration reagents3 H2, Pd/C or PtO2 product3 This compound reagents3->product3 Hydrogenation

Caption: Synthetic pathway for this compound.

Troubleshooting_Dehydration start High Isomer Content in Dehydration Step check_catalyst What type of catalyst was used? start->check_catalyst strong_acid Strong Acid (H2SO4, H3PO4) check_catalyst->strong_acid Strong mild_reagent Milder Reagent (POCl3/Pyridine) check_catalyst->mild_reagent Mild solution1 Switch to milder reagent (POCl3/Pyridine) to minimize carbocation rearrangements. strong_acid->solution1 check_temp Was the reaction temperature optimized? mild_reagent->check_temp solution2 Lower the reaction temperature to favor kinetic control. check_temp->solution2 No

Caption: Troubleshooting isomerization in the dehydration step.

References

purification techniques for high-purity 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 3,7-Dimethylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification techniques and to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound to a high-purity state (>99%)?

A1: Achieving high purity for this compound typically involves one or a combination of the following techniques:

  • Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points.[1][2][3] Given its boiling point of approximately 183.3°C, atmospheric or vacuum distillation can be employed.[4] For isomers with very close boiling points, a column with a high number of theoretical plates is necessary.[5]

  • Preparative Gas Chromatography (pGC): For obtaining very high purity standards or separating challenging isomers, pGC is an ideal, albeit lower-throughput, technique.[6][7] It offers excellent resolution for compounds with similar physical properties.

  • Adsorption Chromatography: Techniques using adsorbents like specialized molecular sieves or functionalized carbons can separate branched alkanes from linear alkanes or other impurity classes based on molecular size and shape.[8][9] This is often used as a preliminary purification step.

Q2: What are the common impurities found in synthetically produced this compound?

A2: Impurities largely depend on the synthetic route. If a Grignard reaction is used, which is a common method for creating carbon-carbon bonds, potential impurities include:

  • Unreacted Starting Materials: Such as alkyl halides.

  • Coupling Side-Products: Homocoupling of the Grignard reagent can lead to larger alkanes.

  • Solvent and Reagents: Residual ether solvents (like THF or diethyl ether) are common.[10]

  • Structural Isomers: Other dimethylnonane isomers or related branched alkanes may form depending on the specificity of the reaction.

  • Protonated Grignard Reagent: Reaction with trace amounts of water can produce the corresponding alkane, destroying the reagent.[11][12]

Q3: How can I accurately assess the purity of my this compound sample?

A3: The most reliable method for purity assessment is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • GC-FID: Provides quantitative data on the percentage of your target compound relative to other volatile components.

  • GC-MS: Confirms the identity of the main peak as this compound and helps in identifying the chemical structure of impurities.[13] Characteristic fragmentation patterns can confirm the branched alkane structure.

Purification Techniques: Data and Protocols

Data Presentation: Comparison of Purification Techniques
Technique Typical Purity Achievable Scale Advantages Disadvantages
Fractional Distillation 95% - 99.5%mg to kgScalable, cost-effective for large quantities.[14]Poor separation of isomers with close boiling points; potential for thermal degradation.[5]
Preparative GC >99.8%µg to gExcellent resolution of isomers and closely related compounds.[6]Low throughput, expensive, requires specialized equipment.
Adsorption Variable (used for class separation)mg to kgGood for removing specific impurity classes (e.g., linear from branched alkanes).[8][9]May not separate isomers effectively; requires selection of appropriate adsorbent.
Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable for purifying this compound (B.P. ~183.3°C) to remove impurities with significantly different boiling points. Using a vacuum is recommended to lower the boiling point and prevent potential thermal decomposition.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is thoroughly dried to prevent contamination with water.[10]

    • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Sample Preparation:

    • Place the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.

    • Add boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Process:

    • Gradually reduce the pressure in the system to the desired level (e.g., 20-50 mmHg).

    • Begin heating the distillation flask gently with a heating mantle.

    • Monitor the temperature at the distillation head. The initial fraction (forerun) will contain lower-boiling impurities. Collect and discard this fraction.

    • When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Stop the distillation before the flask runs dry to avoid the concentration of high-boiling or unstable residues.

Protocol 2: Preparative Gas Chromatography (pGC)

This protocol is designed for achieving the highest possible purity, especially for separating challenging isomers.

  • System Preparation:

    • Install a suitable preparative-scale column. A non-polar stationary phase (e.g., DB-5 type) is appropriate for separating alkanes based on boiling point and branching.

    • Set the carrier gas (e.g., Helium or Hydrogen) flow rate for optimal separation.

    • Establish a temperature program. For C11 alkanes, an initial temperature of ~100°C followed by a ramp of 5-10°C/min to ~200°C is a good starting point.

  • Injection and Separation:

    • Dissolve the partially purified this compound in a minimal amount of a volatile solvent (e.g., hexane).

    • Perform a preliminary analytical run to determine the retention time of the target compound and its separation from impurities.

    • Inject the sample onto the pGC system. Use a splitless or low-split injection to maximize the sample load on the column.[6]

  • Fraction Collection:

    • Monitor the detector signal.

    • Time the fraction collection system to open and capture the effluent corresponding to the peak of this compound.

    • The collected fraction is typically passed through a cold trap to condense the purified compound.

  • Recovery:

    • Rinse the cold trap with a small amount of high-purity solvent to recover the final product.

    • Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the pure this compound.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause(s) Solution(s)
Poor Separation / Broad Boiling Range Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column or one with more efficient packing (e.g., Raschig rings).- Slow down the distillation rate (reduce heat input).
Distillation rate is too fast.- Reduce the heating mantle temperature to ensure slow, steady boiling.
Product Purity Not Improving Co-boiling impurities or azeotrope formation.- Analyze the impurity profile by GC-MS. If isomers are present, fractional distillation may be insufficient.- Consider an alternative purification method like preparative GC.
Low Recovery Product loss in the column holdup.- Use a column with a smaller diameter or less packing material for small-scale distillations.
Incorrect temperature/pressure monitoring.- Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.[5]- Check the vacuum system for leaks.
Preparative GC Issues
Problem Possible Cause(s) Solution(s)
Peak Tailing Column overload; active sites on the column or in the injector.- Reduce the injection volume.- Use a deactivated liner in the injector.[15]- Ensure the column is properly conditioned.
Poor Resolution of Isomers Non-optimal temperature program or flow rate.- Optimize the temperature ramp rate (a slower ramp usually improves resolution).- Adjust the carrier gas flow rate to its optimal linear velocity.
Incorrect stationary phase.- While non-polar phases are standard, a different phase might offer unique selectivity for specific isomers.
Sample Decomposition Injector temperature is too high.- Reduce the injector temperature. While alkanes are robust, high temperatures can cause cracking, especially with active sites present.[1]

Visualizations

Caption: Workflow for selecting a purification strategy for this compound.

Caption: Troubleshooting guide for poor separation in fractional distillation.

Caption: Relationship between synthesis route and resulting purification challenges.

References

Technical Support Center: Overcoming Low Ionization Efficiency of 3,7-Dimethylnonane in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 3,7-Dimethylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges of analyzing this and similar branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very low signal or no signal at all for this compound in my mass spectrometer?

A1: The low signal intensity for this compound, a non-polar, volatile branched alkane, is primarily due to its inherently low ionization efficiency. Unlike polar molecules, it lacks functional groups that readily accept or lose a proton. Standard ionization techniques, particularly hard ionization methods like Electron Impact (EI), often lead to extensive fragmentation with a very low abundance of the molecular ion.[1]

Q2: I am using Electron Impact (EI) ionization, but I cannot see the molecular ion peak for this compound. Why is that?

A2: Branched alkanes like this compound are highly susceptible to fragmentation under high-energy EI conditions (typically 70 eV).[2][3] The energy imparted to the molecule is often much greater than the energy required for ionization, leading to the breaking of C-C bonds.[4] Fragmentation is particularly favored at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[2][3] Consequently, the molecular ion, if formed, fragments so rapidly that its abundance is often below the limit of detection.[5]

Q3: What are the primary challenges in the mass spectrometric analysis of branched alkanes like this compound?

A3: The main challenges include:

  • Low Ionization Efficiency: Alkanes are non-polar and lack heteroatoms, making them difficult to ionize using many common techniques.

  • Extensive Fragmentation: High-energy ionization methods cause significant fragmentation, often leading to the absence of a molecular ion peak, which is crucial for identification.[1][6]

  • Isomer Differentiation: Different branched alkane isomers can produce very similar mass spectra, making unambiguous identification challenging without chromatographic separation.

Troubleshooting Guides

Problem 1: No or Very Low Signal Intensity for this compound

If you are experiencing a complete lack of signal or a signal-to-noise ratio that is too low for reliable analysis, work through the following troubleshooting steps.

Troubleshooting Workflow

start Start: No/Low Signal check_instrument Check Instrument Basics: - System Leaks - MS Tune - Detector Function start->check_instrument optimize_gc Optimize GC Conditions: - Injector Temperature - Column Flow Rate - Temperature Program check_instrument->optimize_gc Instrument OK change_ionization Select Appropriate Ionization Method optimize_gc->change_ionization GC Optimized derivatization Consider Chemical Derivatization optimize_gc->derivatization Signal still low ei_optimization Optimize EI: - Lower Electron Energy change_ionization->ei_optimization Using EI soft_ionization Use Soft Ionization: - Chemical Ionization (CI) - Atmospheric Pressure  Chemical Ionization (APCI) - Photoionization (PI) change_ionization->soft_ionization Alternative Methods end Signal Improved ei_optimization->end soft_ionization->end derivatization->end

Caption: Troubleshooting workflow for no or low signal intensity.

Possible CauseRecommended Solution
System Leaks Check for leaks in the GC-MS system, particularly at the injector, column fittings, and the MS interface. Air leaks can significantly reduce sensitivity.
Suboptimal GC Conditions Ensure the injector temperature is high enough to volatilize this compound (boiling point ~183°C) without causing thermal degradation. Optimize the carrier gas flow rate and the oven temperature program to ensure sharp peaks.[7]
Inappropriate Ionization Method Electron Impact (EI) is often too harsh for branched alkanes. Consider switching to a soft ionization technique.
Contaminated Ion Source A dirty ion source can drastically reduce sensitivity. Perform routine ion source cleaning as per the manufacturer's instructions.
Low Sample Concentration If the concentration of this compound in your sample is very low, you may need to concentrate your sample or use a more sensitive detection method.
Problem 2: Molecular Ion Peak ([M]⁺) is Weak or Absent

The absence of a molecular ion peak is a common issue when analyzing branched alkanes with EI-MS.

Troubleshooting Workflow

start Start: Weak/Absent M+ confirm_presence Confirm Analyte Presence: - Check for characteristic  fragment ions start->confirm_presence reduce_fragmentation Reduce Fragmentation? confirm_presence->reduce_fragmentation Analyte Present lower_ei_energy Lower EI Energy: - Reduce from 70 eV  (e.g., to 15-20 eV) reduce_fragmentation->lower_ei_energy Yes, with EI use_soft_ionization Switch to Soft Ionization reduce_fragmentation->use_soft_ionization Yes, alternative method end Molecular Ion Information Obtained lower_ei_energy->end ci Chemical Ionization (CI): - Generates [M+H]+ use_soft_ionization->ci apci APCI: - Generates [M+H]+ or M+• use_soft_ionization->apci pi Photoionization (PI): - Generates M+• with  less fragmentation use_soft_ionization->pi ci->end apci->end pi->end

Caption: Troubleshooting workflow for a weak or absent molecular ion peak.

Possible CauseRecommended Solution
High Electron Energy in EI The standard 70 eV is often too high for branched alkanes, causing extensive fragmentation.[4] Reduce the electron energy to a lower value (e.g., 15-20 eV). This will decrease fragmentation and enhance the relative abundance of the molecular ion, although overall sensitivity may decrease.[8]
Use of a Hard Ionization Technique Electron Impact is a "hard" ionization technique. Switch to a "soft" ionization method that imparts less energy to the analyte molecule.
Thermal Degradation in Injector If the injector temperature is excessively high, thermal fragmentation can occur before ionization. Optimize the injector temperature to ensure efficient volatilization without degradation.

Comparison of Ionization Techniques for this compound

Ionization TechniquePrincipleTypical Ions FormedFragmentationSuitability for this compound
Electron Impact (EI) Ionization by a high-energy electron beam (70 eV).M⁺• and extensive fragment ions.HighPoor for molecular ion detection, but fragment patterns can be used for library matching.
Chemical Ionization (CI) Ionization through ion-molecule reactions with a reagent gas.[9][10][11][M+H]⁺, [M-H]⁺, or adduct ions.[9]Low to moderate (reagent gas dependent).[10]Good for obtaining molecular weight information with reduced fragmentation.[9]
Atmospheric Pressure Chemical Ionization (APCI) Ionization at atmospheric pressure via a corona discharge and proton transfer from solvent molecules.[12][13][M+H]⁺ or M⁺•.[13]LowWell-suited for volatile, less polar compounds and can provide molecular weight information.[14]
Photoionization (PI) Ionization by photons of a specific energy.M⁺•Low (energy dependent).Can provide a strong molecular ion peak with controlled fragmentation.

Experimental Protocols

Protocol 1: Optimizing GC-MS with Electron Impact (EI) for Branched Alkanes
  • GC System Preparation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms) of sufficient length (e.g., 30 m) and internal diameter (e.g., 0.25 mm).

    • Injector: Use a deactivated inlet liner. Set the injector temperature to 250°C in splitless mode for trace analysis or an appropriate split ratio for more concentrated samples.

    • Oven Program: Start at a low initial temperature (e.g., 40°C) and use a slow temperature ramp (e.g., 5-10°C/min) to ensure good separation from other components.[7]

  • MS System Optimization:

    • Ion Source: Ensure the ion source is clean. Set the source temperature to 230°C and the quadrupole temperature to 150°C.

    • Electron Energy: Begin with the standard 70 eV. If the molecular ion is absent, incrementally decrease the electron energy (e.g., to 50 eV, 30 eV, 20 eV, 15 eV) and observe the effect on the mass spectrum. Note that the overall signal intensity will decrease at lower energies.

    • Acquisition Mode: Use full scan mode to observe the fragmentation pattern. For higher sensitivity of characteristic fragments, Selected Ion Monitoring (SIM) can be used.

Protocol 2: Analysis using Chemical Ionization (CI)
  • Instrument Setup:

    • Configure the MS source for CI operation according to the manufacturer's instructions. This typically involves using a more enclosed ion volume to increase the pressure of the reagent gas.

  • Reagent Gas Selection:

    • Methane: A common choice that provides moderately soft ionization. It can still induce some fragmentation.

    • Isobutane: A "softer" reagent gas than methane, resulting in less fragmentation and a more prominent [M+H]⁺ ion.

    • Ammonia: A very soft reagent gas, ideal for minimizing fragmentation. It often forms [M+NH₄]⁺ adduct ions in addition to [M+H]⁺.[9]

  • CI Conditions:

    • Reagent Gas Pressure: Optimize the reagent gas pressure in the ion source. A typical starting point is around 1 torr.

    • Source Temperature: A source temperature of 150-200°C is generally suitable.

  • Data Acquisition:

    • Acquire data in full scan mode to identify the quasi-molecular ion ([M+H]⁺, [M-H]⁺, or adducts).

Protocol 3: Analysis using Atmospheric Pressure Chemical Ionization (APCI)
  • LC-MS or GC-MS Setup:

    • APCI is a common interface for LC-MS but can also be used with GC-MS.

    • For direct infusion or LC-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • APCI Source Parameters:

    • Vaporizer Temperature: Set the vaporizer temperature high enough to ensure complete desolvation and vaporization of this compound (e.g., 350-450°C).

    • Corona Discharge Current: Optimize the corona discharge current (typically a few microamperes) to achieve stable ionization.

    • Gas Flows: Optimize the nebulizer and auxiliary gas flow rates to ensure efficient spray formation and desolvation.

  • Data Acquisition:

    • Acquire data in positive ion mode to observe the [M+H]⁺ or M⁺• ions.

Chemical Derivatization

For non-polar compounds like this compound that lack functional groups, derivatization is challenging. Standard derivatization techniques like silylation, acylation, or alkylation target active hydrogens on functional groups such as -OH, -NH, and -SH, which are absent in alkanes.[15] Therefore, derivatization is generally not a primary strategy for improving the ionization efficiency of saturated hydrocarbons. The focus should be on optimizing the ionization technique itself.

References

selecting the optimal GC column for 3,7-Dimethylnonane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatographic (GC) analysis of 3,7-Dimethylnonane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for the analysis of this compound?

A1: For the analysis of this compound, a non-polar stationary phase is recommended. Since this compound is a branched alkane, its separation is primarily governed by boiling point. Non-polar columns separate compounds largely based on this principle.

Recommended stationary phases include:

  • 100% Dimethylpolysiloxane: This is a widely used, robust non-polar phase. Columns with this stationary phase are often designated with a "1" or "1ms" suffix (e.g., DB-1ms, HP-1ms).

  • 5% Phenyl / 95% Dimethylpolysiloxane: This phase offers a slightly higher polarity than 100% dimethylpolysiloxane, which can provide alternative selectivity for closely eluting isomers. These columns are commonly designated with a "5" or "5ms" suffix (e.g., DB-5ms, HP-5ms).[1]

For complex samples containing multiple isomers of dimethylnonane, a high-resolution capillary column with a longer length (e.g., 30 m or 60 m) and a smaller internal diameter (e.g., 0.25 mm) is preferable to achieve better separation.

Q2: How do I choose the correct column dimensions (length, I.D., film thickness)?

A2: The choice of column dimensions is critical for optimizing your separation:

  • Length: Longer columns provide higher resolution, which is crucial for separating closely related isomers. A 30-meter column is a good starting point for many applications.

  • Internal Diameter (I.D.): Smaller I.D. columns (e.g., 0.25 mm) offer higher efficiency and better resolution. However, they have a lower sample capacity.

  • Film Thickness: For volatile compounds like this compound, a thicker film (e.g., 0.25 µm or 0.50 µm) can increase retention and improve resolution.

Q3: What are the expected retention indices for this compound on different types of columns?

A3: The Kovats retention index (RI) is a useful tool for comparing the retention of a compound on different stationary phases. The following table summarizes the reported retention indices for this compound.

Stationary Phase TypeRetention Index (RI)
Standard Non-Polar1042[2]
Semi-Standard Non-Polar1036, 1038, 1074[2]
Standard Polar1060[2]

This data can help in preliminary column selection and in confirming the identity of the this compound peak in your chromatogram.

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of this compound.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Broad, overlapping peaks for this compound and other isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate Stationary Phase While non-polar columns are generally recommended, slight differences in polarity can affect selectivity. If co-elution is persistent on a 100% dimethylpolysiloxane column, consider a 5% phenyl / 95% dimethylpolysiloxane phase.
Suboptimal Temperature Program A temperature ramp that is too fast can lead to poor separation. Try a slower ramp rate, especially around the expected elution temperature of the isomers. An initial lower temperature can also improve the resolution of early-eluting peaks.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is optimized for your column dimensions and carrier gas (Helium or Hydrogen).
Column Overload Injecting too much sample can lead to broad and distorted peaks. Dilute your sample or increase the split ratio.

Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending towards the end of the chromatogram.

Possible Causes and Solutions:

CauseSolution
Active Sites in the Inlet or Column Active sites, such as exposed silanol (B1196071) groups, can interact with analytes, causing peak tailing. Use a deactivated inlet liner and a high-quality, inert column. If the column is old, consider replacing it.[3]
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing. Trim the first few centimeters of the column.
Improper Column Installation Ensure the column is installed correctly in the injector and detector, with no dead volume.

Problem 3: Ghost Peaks

Symptoms:

  • Peaks appearing in the chromatogram that are not present in the sample.

Possible Causes and Solutions:

CauseSolution
Contaminated Syringe or Solvent Use high-purity solvents and thoroughly clean the syringe between injections.
Septum Bleed Particles from a degrading septum can enter the inlet and cause ghost peaks. Use high-quality septa and replace them regularly.
Carryover from Previous Injections High-boiling components from a previous run may elute in a subsequent analysis. Bake out the column at a high temperature (within its specified limits) between runs.

Experimental Protocols

The following is a recommended starting point for developing a GC method for this compound analysis. Optimization will likely be required based on your specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC Column (see recommendations above)

GC Conditions:

ParameterRecommended Setting
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio) or Splitless
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (for 0.25 mm I.D. column)
Oven Temperature Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 5 °C/min to 200 °C- Final Hold: Hold at 200 °C for 5 minutes
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane).

  • Prepare a series of dilutions to create a calibration curve.

  • If analyzing a complex matrix, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interferences.

Visualizations

GC_Column_Selection_Workflow start Start: Analyze this compound compound_type Identify Compound Type: Branched Alkane (Non-Polar) start->compound_type phase_selection Select Stationary Phase: Non-Polar is Optimal compound_type->phase_selection column_choice Choose Column: 1. 100% Dimethylpolysiloxane (e.g., DB-1ms) 2. 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms) phase_selection->column_choice dimensions Select Column Dimensions: Length, I.D., Film Thickness column_choice->dimensions optimization Optimize GC Method: Temperature Program, Flow Rate, etc. dimensions->optimization troubleshoot Encounter Issues? optimization->troubleshoot end Successful Analysis troubleshoot->end No troubleshoot_guide Refer to Troubleshooting Guide troubleshoot->troubleshoot_guide Yes troubleshoot_guide->optimization

Caption: Logical workflow for selecting the optimal GC column for this compound analysis.

GC_Troubleshooting_Workflow start Problem Identified in Chromatogram peak_shape Assess Peak Shape start->peak_shape resolution Check Resolution start->resolution baseline Examine Baseline start->baseline tailing Tailing Peaks? - Check for active sites - Trim column - Check installation peak_shape->tailing Yes fronting Fronting Peaks? - Suspect column overload - Dilute sample peak_shape->fronting Yes co_elution Poor Resolution/Co-elution? - Optimize temperature program - Check flow rate - Consider different stationary phase resolution->co_elution Yes ghost_peaks Ghost Peaks? - Check syringe/solvents - Replace septum - Bake out column baseline->ghost_peaks Yes noise_drift Noisy or Drifting Baseline? - Check for leaks - Ensure gas purity - Check detector baseline->noise_drift Yes solution Problem Resolved tailing->solution fronting->solution co_elution->solution ghost_peaks->solution noise_drift->solution

Caption: A troubleshooting workflow for common issues in GC analysis.

References

Technical Support Center: Accurate Quantification of 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 3,7-Dimethylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of this compound, presented in a question-and-answer format.

Q1: My calibration curve for this compound has poor linearity (R² < 0.99). What are the common causes and solutions?

A1: Poor linearity in your calibration curve can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inaccurate Standard Preparation: Errors in serial dilutions are a primary cause. Ensure you are using calibrated pipettes and proper dilution techniques. It's advisable to prepare fresh standards and re-run the calibration.

  • Inappropriate Calibration Range: Your concentration range might be too wide, exceeding the linear dynamic range of the detector. Narrow the concentration range of your standards to bracket the expected concentration of your samples.

  • Detector Saturation: At high concentrations, the detector response may become non-linear. If you suspect saturation, dilute your higher concentration standards and re-analyze.

  • Sample Volatility: this compound is a volatile compound. Ensure that your standards and samples are kept tightly sealed to prevent evaporative losses, which can disproportionately affect the higher concentration standards over time.

  • Active Sites in the GC System: Active sites in the injector liner or the column can cause analyte degradation or adsorption, leading to a non-linear response. Deactivated liners and columns are recommended. If you suspect active sites have developed, replace the liner and condition the column.[1]

Q2: I'm observing significant peak tailing for my this compound peak. How can I improve the peak shape?

A2: Peak tailing can compromise integration accuracy and resolution. Consider the following causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting your sample.

  • Active Sites: As mentioned above, active sites in the liner or at the head of the column can interact with your analyte. Use a deactivated liner and trim the first few centimeters of your column if it has been in use for a long time.

  • Inlet Temperature Too Low: Incomplete vaporization of the sample in the inlet can cause peak tailing. For branched alkanes like this compound, ensure the injector temperature is sufficiently high to ensure rapid and complete vaporization.

  • Contamination: Contamination in the inlet or on the column can lead to poor peak shape. Regularly clean the inlet and bake out the column according to the manufacturer's instructions.

Q3: My results show poor reproducibility between injections. What should I check?

A3: Poor reproducibility is a common issue that can often be resolved by systematically checking your system.

  • Autosampler vs. Manual Injection: If using an autosampler, check for air bubbles in the syringe and ensure the syringe is washing properly between injections. For manual injections, inconsistencies in injection speed and volume are common culprits. An internal standard can help correct for injection volume variations.[2][3]

  • Leaks in the System: A leak in the injector septum, fittings, or gas lines can cause pressure fluctuations and lead to variable results. Use an electronic leak detector to check for leaks.

  • Inconsistent Sample Volume: Ensure the sample volume in your vials is consistent, as this can affect headspace equilibrium if using headspace sampling.

  • Sample Degradation: If your samples or standards are not stored properly, the concentration of the volatile this compound may change over time.

Q4: I suspect matrix effects are impacting my quantification in a complex sample (e.g., plasma, soil extract). How can I confirm and mitigate this?

A4: Matrix effects, where other components in the sample enhance or suppress the analyte signal, are a significant challenge in complex samples.[4][5]

  • Confirmation of Matrix Effects:

    • Post-extraction Spike: Prepare a blank matrix extract and a pure solvent. Spike a known amount of this compound into both. A significant difference in the analyte response between the matrix and the solvent indicates a matrix effect.

    • Parallelism Test: Prepare two calibration curves, one in a clean solvent and one in a blank matrix extract. If the slopes of the two curves are not parallel, a matrix effect is present.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is as similar as possible to your samples. This helps to ensure that the standards and samples experience the same matrix effects.

    • Internal Standard Calibration: Use a suitable internal standard (ideally a stable isotope-labeled version of this compound) that is added to all samples, standards, and blanks. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[2][6]

    • Standard Addition Method: This method is highly effective at correcting for matrix effects. It involves adding known amounts of the analyte to aliquots of the sample and extrapolating to find the original concentration.[4][5][7][8]

Data Presentation: Comparison of Calibration Strategies

The choice of calibration strategy is critical for achieving accurate and reliable quantification of this compound. Below is a summary of expected performance characteristics for different calibration methods based on studies of similar volatile and non-polar compounds.

Calibration StrategyTypical Linearity (R²)Typical Recovery (%)Typical Precision (RSD%)Key AdvantagesKey Disadvantages
External Standard > 0.9985-115% (in simple matrices)< 15%Simple to prepare and implement.Prone to errors from injection volume variations and matrix effects.[3]
Internal Standard > 0.99590-110%< 10%Corrects for variations in injection volume and instrument response.[2][3][6]Requires a suitable internal standard that does not co-elute with other sample components.
Matrix-Matched > 0.9995-105%< 10%Effectively compensates for predictable matrix effects.Requires a representative blank matrix which may not always be available.
Standard Addition > 0.9998-102%< 5%Considered the most accurate method for samples with complex and unpredictable matrix effects.[4][5][7][8]More labor-intensive and time-consuming as each sample requires multiple analyses.

Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Protocol 1: External/Internal Standard Calibration for this compound in a Simple Matrix (e.g., Hexane)
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in hexane (B92381) to create a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (if applicable): Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., n-dodecane-d26) in hexane.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the this compound stock solution with hexane to prepare a series of at least five calibration standards covering the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

    • If using an internal standard, add a constant volume of the internal standard stock solution to each calibration standard and the blank to achieve a consistent concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute your sample with hexane to bring the expected concentration of this compound within the calibration range. If using an internal standard, add the same constant amount as in the calibration standards.

  • GC-MS Analysis: Analyze the blank, calibration standards, and samples using an appropriate GC-MS method. A typical starting point for method parameters is provided below.

  • Data Analysis: Construct a calibration curve by plotting the peak area (for external standard) or the ratio of the analyte peak area to the internal standard peak area (for internal standard) against the concentration of this compound. Determine the concentration of this compound in your samples from the calibration curve.

Protocol 2: Standard Addition Method for this compound in a Complex Matrix
  • Sample Preparation: Prepare your sample extract as required by your specific application.

  • Aliquoting: Transfer at least four equal aliquots of the sample extract into separate vials.

  • Spiking:

    • Leave one aliquot unspiked (this is your sample).

    • To the remaining aliquots, add increasing known amounts of a this compound standard solution. The spike amounts should be chosen to increase the analyte response significantly but remain within the linear range of the instrument.

  • GC-MS Analysis: Analyze all the spiked and unspiked aliquots under the same conditions.

  • Data Analysis:

    • Plot the peak area of this compound against the concentration of the added standard for each aliquot.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original sample extract.[4][5][7]

Typical GC-MS Parameters for this compound Analysis:

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating branched alkanes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (e.g., m/z 40-200) for initial method development and qualitative analysis. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71, 85).

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte & Internal Standard) standards Create Calibration Standards (Serial Dilution) stock->standards spiking Spike IS into all Standards & Samples standards->spiking sample_prep Prepare Sample (Extraction/Dilution) sample_prep->spiking gcms GC-MS Analysis spiking->gcms cal_curve Construct Calibration Curve gcms->cal_curve quant Quantify Analyte in Sample cal_curve->quant troubleshooting_logic start Inaccurate Results Observed check_cal Poor Linearity (R² < 0.99)? start->check_cal check_peaks Poor Peak Shape? check_cal->check_peaks No sol_cal Remake Standards Adjust Concentration Range check_cal->sol_cal Yes check_repro Poor Reproducibility? check_peaks->check_repro No sol_peaks Check Inlet Temp Replace Liner/Column check_peaks->sol_peaks Yes check_matrix Complex Matrix? check_repro->check_matrix No sol_repro Check for Leaks Use Internal Standard check_repro->sol_repro Yes sol_matrix Use Matrix-Matched Standards or Standard Addition check_matrix->sol_matrix Yes

References

reducing background noise in GC-MS analysis of 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the GC-MS analysis of 3,7-Dimethylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to help you reduce background noise and achieve high-quality, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the GC-MS analysis of a volatile alkane like this compound?

A1: High background noise in the GC-MS analysis of volatile, non-polar compounds such as this compound can originate from several sources, which can significantly impact sensitivity and the accuracy of your results. The most common culprits include:

  • Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, releasing siloxane compounds. This results in a rising baseline and characteristic ions (e.g., m/z 207, 281), which can interfere with analyte identification.[1][2][3]

  • Contaminated Carrier Gas: Impurities like moisture, oxygen, and hydrocarbons in the carrier gas (commonly helium or hydrogen) can lead to a noisy baseline and accelerate column degradation.[4]

  • Injector Port Contamination: Residues from previous injections, degradation of the septum, or a contaminated liner can slowly release volatile compounds into the system, contributing to the background noise. Using low-bleed septa is highly recommended to minimize this.[5]

  • Sample Matrix Effects: Complex sample matrices can introduce a multitude of interfering compounds that co-elute with this compound, increasing the background signal.

  • System Contamination: Leaks in the system, contaminated transfer lines, or a dirty ion source can all contribute to elevated background noise.

Q2: I'm observing a high and rising baseline in my chromatogram. How can I troubleshoot this?

A2: A high and rising baseline is often indicative of column bleed. Here is a step-by-step guide to address this issue:

  • Condition the Column: Ensure your GC column is properly conditioned according to the manufacturer's instructions. This involves heating the column to a specific temperature for a period to remove residual impurities and stabilize the stationary phase.

  • Check for Leaks and Impurities: Verify that high-capacity oxygen and hydrocarbon traps are installed in the carrier gas line and are not exhausted.[4] Even small leaks can introduce oxygen, which accelerates column degradation.[2]

  • Lower Final Oven Temperature: If possible, lower the final temperature of your GC oven program. Column bleed increases exponentially with temperature.[6]

  • Use a Low-Bleed Column: Employ a GC column specifically designed for mass spectrometry (MS-grade), as these have lower bleed characteristics.[1]

Q3: My baseline is noisy and I see many extraneous peaks. What should I do?

A3: A noisy baseline with extraneous peaks often points to contamination in the injection port or the sample itself. Follow these steps to diagnose and resolve the issue:

  • Injector Maintenance:

    • Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly. Septa are a common source of siloxane bleed.[5]

    • Clean or Replace the Liner: The injector liner can accumulate non-volatile residues. Clean it or replace it with a new, deactivated liner.

  • Sample Preparation:

    • Filtration: Ensure your samples are free of particulate matter by filtering them through a 0.22 µm filter before injection.

    • Sample Cleanup: For complex matrices, consider using a sample cleanup technique like Solid Phase Extraction (SPE) to remove interfering compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: High Background Noise
Symptom Possible Cause Recommended Action
Rising baseline at high temperaturesColumn bleedCondition the column, check for oxygen in the carrier gas, use a low-bleed MS-grade column.[1][2]
Consistent, high baseline across the runContaminated carrier gasInstall or replace oxygen, moisture, and hydrocarbon traps. Use high-purity gas (99.9999%).[4]
Ghost peaks appearing in blank runsInjector contamination (septum, liner)Replace the septum with a low-bleed type and replace the liner. Clean the injection port.[5]
Random spikes in the baselineElectronic noise or leaksCheck for air leaks in the system using an electronic leak detector. Ensure proper grounding of the instrument.
Issue 2: Poor Peak Shape for this compound
Symptom Possible Cause Recommended Action
Peak tailingActive sites in the inlet or columnUse a deactivated liner. Trim the first few centimeters of the column.
Peak frontingColumn overloadDilute the sample or use a higher split ratio.
Broad peaksSub-optimal flow rate or temperature programOptimize the carrier gas flow rate. Use a slower oven ramp rate.

Quantitative Impact of Noise Reduction Techniques

Noise Reduction Technique Standard Component Optimized Component Illustrative S/N Ratio Improvement
Septum Choice Standard Silicone SeptumLow-Bleed, Plasma-Coated Septum2x - 5x
Carrier Gas Purity 99.995% Purity99.9999% Purity with Purifiers3x - 7x
Column Selection Standard ColumnMS-Certified Low-Bleed Column4x - 10x
Sample Preparation Dilute and ShootSolid Phase Microextraction (SPME)10x - 50x (due to pre-concentration)

Note: The values in this table are illustrative and can vary depending on the specific analyte, matrix, and instrument conditions.

Experimental Protocols

Protocol 1: Standard Liquid Injection GC-MS

This protocol is suitable for relatively clean samples where this compound is present at a sufficient concentration.

1. Sample Preparation:

  • Dilute the sample in a high-purity volatile solvent such as hexane (B92381) or pentane (B18724) to a final concentration expected to be within the linear range of the instrument (e.g., 1-100 ng/mL).
  • If necessary, filter the diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
  • Cap the vial with a low-bleed, PTFE-lined septum.

2. GC-MS Parameters:

Parameter Value Justification
GC Column Low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µmInert, low-bleed stationary phase suitable for non-polar compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minProvides good separation efficiency and is inert.
Oven Program Initial 40°C (hold 2 min), ramp 10°C/min to 200°C (hold 2 min)Appropriate for the volatility of this compound.
Injector Splitless, 250°CMaximizes sensitivity for trace analysis.
Injection Volume 1 µL
Transfer Line Temp. 280°CPrevents condensation of the analyte.
Ion Source Temp. 230°COptimizes ionization efficiency.
MS Mode Scan (m/z 40-300) or SIM (ions: 57, 71, 85)SIM mode will provide higher sensitivity for target analysis.
Protocol 2: Headspace (HS) GC-MS

This protocol is ideal for analyzing this compound in solid or complex liquid matrices without injecting the non-volatile components.

1. Sample Preparation:

  • Place a precisely weighed amount of the sample (e.g., 1 g of soil or 5 mL of water) into a 20 mL headspace vial.
  • For solid samples, add a small amount of deionized water (e.g., 1 mL) to facilitate the release of volatiles.
  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. HS-GC-MS Parameters:

Parameter Value Justification
Vial Equilibration Temp. 80°CBalances volatility with potential degradation.
Vial Equilibration Time 15 minAllows for partitioning of the analyte into the headspace.
Loop Temperature 90°CPrevents condensation.
Transfer Line Temp. 100°CPrevents condensation.
GC-MS Parameters As per Protocol 1
Protocol 3: Solid Phase Microextraction (SPME) GC-MS

SPME is a solvent-free technique that can concentrate volatile analytes, leading to significantly improved sensitivity.

1. Sample Preparation:

  • Place the sample into a 20 mL vial.
  • For liquid samples, the SPME fiber can be exposed to the headspace above the liquid. For solid samples, the fiber is exposed to the headspace.
  • Expose a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane - PDMS) to the sample headspace for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 60°C).
  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. SPME-GC-MS Parameters:

Parameter Value Justification
SPME Fiber 100 µm PDMSEffective for non-polar volatile compounds.
Extraction Mode HeadspaceMinimizes matrix effects.
Extraction Temp. 60°CEnhances partitioning of the analyte onto the fiber.
Extraction Time 20 minAllows for sufficient analyte adsorption.
Desorption Time 2 minEnsures complete transfer of the analyte to the GC column.
GC-MS Parameters As per Protocol 1 (with splitless injection)

Visual Troubleshooting Workflows

Troubleshooting_High_Background_Noise start High Background Noise Observed check_blank Run a Solvent Blank start->check_blank is_blank_clean Is Blank Clean? check_blank->is_blank_clean system_contamination System Contamination Suspected is_blank_clean->system_contamination No sample_contamination Sample/Standard Contamination is_blank_clean->sample_contamination Yes check_injector Inspect/Clean Injector Port (Septum, Liner) system_contamination->check_injector problem_solved Problem Resolved sample_contamination->problem_solved check_gas Check Carrier Gas Purity (Traps, Leaks) check_injector->check_gas check_column Condition or Bake Out Column check_gas->check_column check_column->problem_solved

Troubleshooting workflow for high background noise.

Experimental_Workflow_SPME sample_prep Sample Preparation (Place in Vial) spme_extraction SPME Headspace Extraction (e.g., 60°C for 20 min) sample_prep->spme_extraction desorption Thermal Desorption in GC Inlet spme_extraction->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Experimental workflow for SPME-GC-MS analysis.

References

Technical Support Center: Method Development for Separating 3,7-Dimethylnonane from Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 3,7-Dimethylnonane and its structural isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the challenges associated with separating these closely related, non-polar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound from its structural isomers?

A1: Structural isomers of alkanes, such as the various dimethylnonanes, possess identical molecular weights and very similar physicochemical properties, including boiling points and polarities. Since gas chromatography (GC) on standard non-polar columns primarily separates compounds based on boiling point, isomers with close boiling points will tend to co-elute, making their separation challenging.[1][2][3][4][5] Effective separation relies on exploiting subtle differences in their molecular shape and interaction with the GC stationary phase.

Q2: What is the recommended starting point for developing a separation method?

A2: A high-resolution capillary gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is the recommended instrumentation. The initial choice of a non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase, is a standard approach for hydrocarbon analysis.[3]

Q3: What are the most critical parameters to optimize for this separation?

A3: The most critical parameters to optimize are:

  • GC Column: The choice of stationary phase and column dimensions (length, internal diameter, and film thickness) is crucial. Longer columns with smaller internal diameters generally provide higher resolution.

  • Oven Temperature Program: A slow, optimized temperature ramp is essential to enhance the separation of closely eluting isomers.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can significantly improve column efficiency and peak resolution.

Q4: What are the common structural isomers of this compound that I might encounter?

A4: While the specific isomeric impurities will depend on the synthesis route, common structural isomers of dimethylnonane include, but are not limited to:

  • 2,2-Dimethylnonane

  • 2,3-Dimethylnonane

  • 2,4-Dimethylnonane

  • 2,5-Dimethylnonane

  • 2,6-Dimethylnonane

  • 2,7-Dimethylnonane

  • 2,8-Dimethylnonane

  • 3,3-Dimethylnonane

  • 3,4-Dimethylnonane

  • 3,5-Dimethylnonane

  • 3,6-Dimethylnonane

  • 4,4-Dimethylnonane

  • 4,5-Dimethylnonane

  • 4,6-Dimethylnonane

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound from its isomers.

Issue 1: Poor Resolution / Peak Co-elution

  • Symptom: Peaks for this compound and its isomers are not baseline separated, appearing as a single broad peak or as shouldered peaks.

  • Possible Causes & Solutions:

CauseRecommended Action
Inadequate Column Resolution - Increase column length (e.g., from 30 m to 60 m or 100 m) to increase the number of theoretical plates. - Decrease the column's internal diameter (e.g., from 0.25 mm to 0.18 mm) to improve efficiency. - Consider a stationary phase with a different selectivity, although options for non-polar hydrocarbons are limited.
Suboptimal Temperature Program - Decrease the initial oven temperature to improve the separation of early-eluting isomers. - Implement a slower temperature ramp rate (e.g., 1-2 °C/min) during the elution window of the dimethylnonane isomers. - Introduce an isothermal hold at a temperature just below the elution temperature of the target isomers.
Incorrect Carrier Gas Flow Rate - Optimize the carrier gas flow rate (or linear velocity) to achieve the highest column efficiency. This can be determined experimentally by performing a van Deemter analysis.

Issue 2: Peak Tailing

  • Symptom: The peaks exhibit an asymmetrical shape with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

CauseRecommended Action
Active Sites in the Inlet or Column - Deactivate the inlet liner by using a silanized liner. - Condition the GC column according to the manufacturer's instructions to remove any active sites. - If the column is old or contaminated, trim the first few centimeters from the inlet end or replace the column.
Sample Overload - Dilute the sample. - Decrease the injection volume.

Issue 3: Irreproducible Retention Times

  • Symptom: The retention times for the same isomers vary significantly between runs.

  • Possible Causes & Solutions:

CauseRecommended Action
Leaks in the GC System - Perform a leak check of the gas lines, fittings, and septum.
Fluctuations in Oven Temperature - Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Inconsistent Carrier Gas Flow - Check the gas supply and regulators for consistent pressure. - Use a high-quality carrier gas with low impurity levels.

Experimental Protocols

The following protocols provide a starting point for the separation of this compound from its structural isomers. Optimization will likely be required based on the specific sample matrix and the isomers present.

Protocol 1: High-Resolution Gas Chromatography (GC-FID)

This protocol is a general starting point for achieving high-resolution separation of C11 branched alkanes.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID)

    • High-resolution capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (split ratio 50:1 to 100:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium or Hydrogen

    • Constant Flow Rate: 1.0 mL/min (for Helium)

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes

      • Ramp 1: 2 °C/min to 120 °C

      • Ramp 2: 10 °C/min to 250 °C, hold for 5 minutes

    • FID Temperature: 280 °C

Quantitative Data: Kovats Retention Indices

Kovats Retention Indices (RI) are a standardized method for reporting retention times, which can aid in the identification of compounds. The following table provides reported RI values for some dimethylnonane isomers on different stationary phases.

CompoundStationary PhaseRetention Index (RI)
This compoundStandard Non-Polar1042
This compoundSemi-Standard Non-Polar1036, 1038, 1074
This compoundStandard Polar1060

Data sourced from PubChem.[6]

Visualizations

GC_Troubleshooting_Workflow start Problem: Poor Isomer Separation check_column Is the GC column appropriate for hydrocarbon isomer separation? start->check_column optimize_temp Is the oven temperature program optimized? check_column->optimize_temp Yes solution_column Select a longer, narrower ID non-polar column. check_column->solution_column No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes solution_temp Decrease ramp rate (e.g., 1-2°C/min). Introduce isothermal holds. optimize_temp->solution_temp No solution_flow Perform a van Deemter analysis to find the optimal flow rate. check_flow->solution_flow No end_good Separation Achieved check_flow->end_good Yes solution_column->optimize_temp solution_temp->check_flow solution_flow->end_good

Caption: Troubleshooting workflow for poor isomer separation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Sample containing This compound and isomers dilute Dilute in appropriate solvent (e.g., hexane) sample->dilute inject Inject into GC dilute->inject separate Separation on non-polar capillary column inject->separate detect Detection (FID/MS) separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify peaks by retention index and/or MS chromatogram->identify quantify Quantify isomers identify->quantify

Caption: General experimental workflow for GC analysis.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3,7-Dimethylnonane, a volatile organic compound (VOC). As a branched-chain alkane, accurate and precise quantification is crucial in various research and development settings, including its potential presence as a trace impurity in pharmaceutical products or as a biomarker in biological samples. This document outlines the performance characteristics of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). Detailed experimental protocols and supporting data are provided to assist in method selection and implementation.

Performance Comparison: GC-MS vs. GC-FID for this compound Analysis

The choice between GC-MS and GC-FID for the analysis of this compound depends on the specific requirements of the assay, such as the need for definitive identification, the required sensitivity, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This allows for both quantification and unambiguous identification of the analyte.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. The FID is known for its high sensitivity to hydrocarbons and a wide linear range.

The following table summarizes the typical performance characteristics of validated methods for alkanes, which are representative for the analysis of this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (Correlation Coefficient, R²) > 0.99> 0.999[1][2]
Linear Range 5 to 100 nmol[3]5-50 and 50-200 ng/µL for n-alkanes[4]
Limit of Detection (LOD) Statistically determined to be in the low mg/L range, but empirically can be lower.[5]2.4 to 3.3 µg/mL for n-alkanes (C14-C32)[6]
Limit of Quantification (LOQ) 5 nmol[3]910 µmol/mol for ethylene (B1197577) and 2560 µmol/mol for propylene (B89431) in a gas mixture.[7]
Accuracy (Recovery) > 91%[3]Average recovery of 94%[8]
Precision (Repeatability, %RSD) 0.1% - 12.9% (concentration dependent)[3]< 11.9%[8]

Experimental Protocols

Detailed methodologies for the analysis of this compound using Headspace GC-MS and GC-FID are provided below. These protocols are based on established methods for similar volatile alkanes and can be adapted and validated for specific applications.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for the analysis of volatile compounds in liquid or solid matrices, such as biological fluids or pharmaceutical excipients.

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample into a headspace vial.

  • Add an appropriate internal standard solution (e.g., a deuterated analog of a similar alkane).

  • Seal the vial immediately with a crimp cap.

2. Headspace Incubation and Injection:

  • Place the vial in the headspace autosampler.

  • Equilibrate the sample at a defined temperature (e.g., 80-120°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Automatically inject a specific volume of the headspace gas into the GC inlet.

3. GC-MS Conditions:

  • GC Column: Use a non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for enhanced sensitivity.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound, particularly when high sample throughput is required and definitive identification is not the primary objective.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • Add an appropriate internal standard (e.g., an n-alkane not present in the sample).

  • Dilute the sample to a concentration within the linear range of the method.

2. GC-FID Conditions:

  • GC Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 15°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Gas Flows: Optimize hydrogen, air, and makeup gas flows according to the manufacturer's recommendations for the instrument.

  • Injection: Use a split injection mode with a suitable split ratio (e.g., 20:1) to avoid column overload.

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method_Selection Method Selection (GC-MS or GC-FID) Parameter_Optimization Parameter Optimization (e.g., Temperature, Flow Rate) Method_Selection->Parameter_Optimization Specificity Specificity/ Selectivity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability Routine_Analysis Routine Sample Analysis System_Suitability->Routine_Analysis

Caption: General workflow for analytical method validation.

Alternative Analytical Approaches

While GC-MS and GC-FID are the most common techniques for the analysis of volatile alkanes like this compound, other methods could be considered for specific applications:

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly higher resolution than conventional GC, which can be beneficial for separating this compound from other isomers or complex matrix components. It can be coupled with either MS or FID.

  • Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): SIFT-MS allows for the direct, real-time analysis of volatile compounds in air or breath without the need for chromatographic separation. This could be a valuable tool for high-throughput screening or monitoring applications.

The selection of the most appropriate analytical method will always depend on a thorough evaluation of the specific analytical problem, including the nature of the sample, the required sensitivity and specificity, and practical considerations such as sample throughput and available instrumentation.

References

A Researcher's Guide to Investigating the Bioactivity of 3,7-Dimethylnonane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the current state of knowledge regarding the bioactivity of 3,7-Dimethylnonane stereoisomers. Extensive searches of scientific literature and chemical databases reveal a significant gap in the understanding of how the stereochemistry of this branched alkane influences its biological effects. While specific comparative data is not available, this guide provides a framework for researchers interested in exploring this area, drawing parallels from the established significance of stereoisomerism in similar bioactive compounds.

Introduction to this compound

This compound is a saturated branched-chain alkane. Due to the presence of two chiral centers at positions 3 and 7, it can exist as four stereoisomers: (3R,7R), (3S,7S), (3R,7S), and (3S,7R). The (3R,7S) and (3S,7R) forms are a pair of enantiomers, while the combination of (3R,7R) and (3S,7S) with the meso compounds ((3R,7S) and (3S,7R) are diastereomers of (3R,7R) and (3S,7S)) represents all possible stereoisomers. While this compound has been identified as a component in some plant extracts, such as from Leucaena leucocephala, there is a lack of detailed studies on the bioactivity of its isolated stereoisomers.

The Critical Role of Stereochemistry in Bioactivity

In pharmacology and chemical ecology, the spatial arrangement of atoms in a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different activities. This is because biological receptors, such as enzymes and cell surface receptors, are themselves chiral. The interaction between a small molecule and its biological target is often likened to a lock and key, where a precise three-dimensional fit is required for a biological response.

For instance, the differing pharmacological effects of the enantiomers of drugs like thalidomide (B1683933) or ibuprofen (B1674241) are well-documented. Similarly, in the realm of insect chemical communication, stereochemistry plays a pivotal role. Many insects use branched-chain alkanes as cuticular hydrocarbons for species and sex recognition, and the specific stereoisomers are often crucial for eliciting a behavioral response.

Current Knowledge Gap and a Proposed Research Workflow

Currently, there is no publicly available data that directly compares the bioactivity of the different stereoisomers of this compound. This presents a valuable opportunity for novel research. The following workflow is proposed for researchers aiming to investigate and compare the bioactivity of these stereoisomers.

G cluster_synthesis Stereoselective Synthesis cluster_screening Bioactivity Screening cluster_elucidation Mechanism of Action cluster_validation In Vivo Validation synthesis Synthesis of (3R,7R), (3S,7S), and meso-3,7-Dimethylnonane screening Broad Spectrum Bioactivity Screening (e.g., antimicrobial, cytotoxic, enzymatic inhibition) synthesis->screening Purity Assessment (GC-MS, chiral HPLC) elucidation Identification of Molecular Targets (e.g., affinity chromatography, proteomics) screening->elucidation Identification of 'Hit' Isomer(s) validation In Vivo Studies (e.g., animal models, insect behavior assays) elucidation->validation Hypothesis of Biological Effect validation->screening Feedback for further screening

Figure 1: A proposed workflow for the comparative bioactivity study of this compound stereoisomers.

Hypothetical Experimental Protocols

Should initial screening reveal promising bioactivity, the following are examples of detailed experimental protocols that could be adapted.

Stereoselective Synthesis of this compound Stereoisomers
  • Objective: To obtain enantiomerically pure samples of (3R,7R)-, (3S,7S)-, and the meso-3,7-Dimethylnonane.

  • Methodology: A potential synthetic route could involve the use of chiral building blocks. For example, starting from commercially available (R)- or (S)- citronellol, one could perform a series of reactions such as ozonolysis, Wittig reaction, and hydrogenation to build the carbon skeleton with the desired stereochemistry. The final products would need to be purified by chromatography and their stereochemical purity confirmed using chiral gas chromatography or polarimetry.

In Vitro Cytotoxicity Assay
  • Objective: To assess and compare the cytotoxic effects of the this compound stereoisomers on a panel of human cancer cell lines.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Treatment: Cells would be seeded in 96-well plates and allowed to attach overnight. The cells would then be treated with serial dilutions of each stereoisomer (and a vehicle control) for 48-72 hours.

    • Viability Assessment: Cell viability would be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm would be measured using a microplate reader.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) for each stereoisomer would be calculated from the dose-response curves.

Insect Behavioral Assay
  • Objective: To determine if any of the this compound stereoisomers act as a pheromone or allomone for a selected insect species known to utilize branched alkanes for chemical communication.

  • Methodology:

    • Insect Rearing: A colony of the target insect species (e.g., a species of ant or beetle) would be maintained under controlled laboratory conditions.

    • Olfactometer Bioassay: A Y-tube olfactometer would be used to assess the behavioral response of the insects. One arm of the Y-tube would contain a filter paper treated with a specific stereoisomer dissolved in a solvent (e.g., hexane), while the other arm would contain a filter paper with the solvent alone as a control.

    • Observation: Individual insects would be introduced into the base of the Y-tube, and their choice of arm and the time spent in each arm would be recorded.

    • Data Analysis: Statistical analysis (e.g., Chi-squared test) would be used to determine if there is a significant preference for the arm containing the test compound.

Conclusion

The study of the comparative bioactivity of this compound stereoisomers is a research area with significant potential for discovery. While current data is lacking, the established principles of stereochemistry in drug action and chemical ecology strongly suggest that the different stereoisomers are likely to exhibit distinct biological properties. The proposed workflow and experimental protocols provide a roadmap for researchers to elucidate these differences, potentially leading to the discovery of new bioactive molecules with applications in medicine, agriculture, or other fields.

3,7-Dimethylnonane in Pheromonal Communication: A Comparative Guide to Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Branched alkanes represent a significant class of semiochemicals in the intricate world of insect communication. Among these, 3,7-dimethylnonane and its structural isomers play crucial roles as contact and aggregation pheromones in various insect orders, particularly Coleoptera. This guide provides a comparative analysis of this compound and other notable branched alkane pheromones, supported by experimental data and detailed methodologies to assist researchers in the field of chemical ecology and pest management.

Performance Comparison of Branched Alkane Pheromones

The efficacy of branched alkanes as pheromones is highly dependent on the insect species, the specific isomeric form of the compound, and the behavioral context. While quantitative comparative data for this compound against a wide array of other branched alkanes is limited in publicly available literature, existing studies on related compounds in longhorn beetles (Cerambycidae) and stored product beetles (Tenebrio molitor and Tribolium castaneum) allow for a qualitative and semi-quantitative comparison.

The data suggests that the position of methyl groups and the overall chain length of the alkane are critical for bioactivity. For instance, in many longhorned beetles, specific methyl-branched alkanes on the female cuticle are essential for mate recognition by males. Any alteration in the branching pattern or chain length can significantly reduce or eliminate the behavioral response.

Table 1: Comparison of this compound and Other Representative Branched Alkane Pheromones

Pheromone ComponentPrimary Insect GroupPheromone TypeKey Behavioral ResponseNotes on Structure-Activity Relationship
This compound Coleoptera (e.g., Tenebrio molitor)Contact/Sex PheromoneMate recognition, copulatory behaviorSpecific stereoisomers are likely critical for activity.
4,8-Dimethyldecanal Tribolium castaneumAggregation PheromoneAttraction of both sexesThe aldehyde functional group is essential for its aggregative function.[1][2]
2-Methylhexacosane & 2-Methyloctacosane Mallodon dasystomus (Cerambycidae)Contact Sex PheromoneElicits the full mating sequence in males.[2]A blend of these two compounds is necessary for the complete behavioral response.[2]
(Z)-9-Nonacosene Megacyllene caryae (Cerambycidae)Contact Sex PheromoneMediates mate recognition.The presence and position of the double bond are crucial.
3-Methylheptacosane Lariophagus distinguendus (Parasitic Wasp)Contact Sex PheromoneElicits wing-fanning behavior in males.[1][2]Males respond specifically to the 3-methyl isomer, but not enantioselectively.[1][2]

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the accurate assessment and comparison of pheromonal activity. Below are methodologies for key experiments cited in the study of branched alkane pheromones.

Contact Pheromone Bioassay (Cerambycidae)

This bioassay is designed to determine the role of cuticular hydrocarbons in mate recognition and the elicitation of mating behavior in longhorned beetles.

Materials:

  • Glass dummies (e.g., small glass rods or beads) of a size and shape mimicking a female beetle.

  • Test compounds (e.g., synthetic this compound and other branched alkanes) dissolved in a volatile solvent (e.g., hexane).

  • Control solvent.

  • Male beetles, sexually mature and naive.

  • Observation arena (e.g., a Petri dish lined with filter paper).

  • Video recording equipment (optional).

Procedure:

  • Preparation of Dummies: Glass dummies are thoroughly cleaned and rinsed with solvent to remove any contaminants.

  • Application of Test Compounds: A precise amount of the test compound solution is applied to the surface of the glass dummy. The solvent is allowed to evaporate completely, leaving a uniform coating of the test compound. Control dummies are treated with the solvent only.

  • Acclimation of Males: Male beetles are individually placed in the observation arena and allowed to acclimate for a defined period (e.g., 5-10 minutes).

  • Introduction of Dummy: The treated or control dummy is introduced into the arena in front of the male beetle.

  • Behavioral Observation: The male's behavioral responses upon contacting the dummy with its antennae are recorded for a set duration (e.g., 5 minutes). A checklist of behaviors is used, which may include:

    • No response

    • Antennal contact and examination

    • Arrestment (stopping movement)

    • Mounting the dummy

    • Copulatory attempts (e.g., abdominal bending)

  • Data Analysis: The frequency and duration of each behavior are recorded. Statistical analysis (e.g., Chi-square test or Fisher's exact test) is used to compare the responses to different test compounds and the control.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical response of an insect's antenna to volatile or contact chemical stimuli. It provides a measure of the sensitivity of the antennal olfactory sensory neurons to a given compound.

Materials:

  • Live, immobilized insect.

  • Micromanipulators.

  • Glass capillary electrodes filled with an electrolyte solution (e.g., saline).

  • Ag/AgCl wires.

  • High-impedance amplifier.

  • Data acquisition system.

  • Stimulus delivery system (for volatile compounds) or a probe for direct contact (for contact pheromones).

  • Synthetic pheromone compounds.

Procedure:

  • Insect Preparation: The insect is immobilized (e.g., in a pipette tip or on wax). One antenna is carefully exposed and held in a stable position.

  • Electrode Placement: The recording electrode is inserted into the distal end of the antenna, while the reference electrode is inserted into the head or another part of the body.

  • Stimulus Delivery:

    • For Volatile Compounds: A puff of charcoal-filtered and humidified air carrying a known concentration of the test compound is delivered over the antenna for a precise duration.

    • For Contact Pheromones: A probe coated with the test compound is brought into direct contact with the antenna.

  • Recording: The change in electrical potential (the EAG response) across the antenna is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different compounds and concentrations are compared to a solvent control and a standard reference compound. Dose-response curves can be generated to determine the sensitivity of the antenna to each compound.

Signaling Pathways and Visualizations

The perception of branched alkane pheromones in insects is initiated by the binding of these hydrophobic molecules to olfactory receptors located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae or other chemosensory organs.

Olfactory_Signaling_Pathway cluster_0 Sensillum Lymph cluster_1 Olfactory Sensory Neuron (OSN) Membrane cluster_2 Intracellular Signaling Pheromone Branched Alkane Pheromone OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Transport OR_Complex Olfactory Receptor (OR/IR) Complex OBP->OR_Complex Pheromone Delivery Ion_Channel Ion Channel OR_Complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain (Behavioral Response) Action_Potential->Brain Signal to Antennal Lobe

The current understanding suggests that these large, non-volatile hydrocarbons are detected by direct contact, likely involving specific gustatory receptors (GRs) or a subset of odorant receptors (ORs) and ionotropic receptors (IRs) adapted for contact chemoreception. The binding of the pheromone to the receptor complex is thought to trigger a conformational change, leading to the opening of an associated ion channel. The resulting influx of cations depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response.

Experimental_Workflow cluster_0 Compound Identification & Synthesis cluster_1 Bioassays cluster_2 Data Analysis & Comparison A Cuticular Hydrocarbon Extraction from Insect B GC-MS Analysis to Identify Branched Alkanes A->B C Chemical Synthesis of Identified Compounds B->C D Electroantennography (EAG) (Screening for Antennal Response) C->D E Behavioral Bioassays (e.g., Contact Pheromone Assay) C->E F Dose-Response Studies E->F G Statistical Analysis of Behavioral & EAG Data F->G H Comparison of Potency and Specificity of Analogs G->H I Structure-Activity Relationship (SAR) Analysis H->I J Application in Pest Management or Further Research I->J Identification of Optimal Pheromone Candidate

References

Efficacy of Synthetic vs. Natural 3,7-Dimethylnonane in Field Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,7-Dimethylnonane is a branched hydrocarbon that has been identified as a component of the pheromone blend in various insect species, playing a role in chemical communication. While the compound can be isolated from natural sources, chemical synthesis offers a potentially more scalable and controlled supply for applications in pest management and ecological studies. However, a critical question for researchers is whether synthetic this compound exhibits comparable efficacy to its natural counterpart in real-world field conditions.

This guide addresses the comparative efficacy of synthetic versus natural this compound. To date, a comprehensive review of published literature reveals a notable absence of direct, head-to-head field trials specifically comparing the efficacy of synthetic and natural forms of this compound. Therefore, this document serves as a guide to the principles of such a comparison and provides a detailed, robust experimental protocol for researchers to conduct their own field evaluations. The methodologies outlined herein are based on established best practices for insect pheromone field trials.

Sourcing and Composition of this compound

Natural Sources: this compound has been identified in a variety of plant species. Notable examples include the silver acacia (Leucaena leucocephala) and various species within the Artemisia and Atractylodes genera. In these natural instances, the compound exists as part of a complex mixture of volatile organic compounds. The extraction and purification of this compound from these sources can be a labor-intensive process, often yielding small quantities.

Synthetic Production: Chemical synthesis provides a reliable and scalable alternative for obtaining this compound. Various synthetic routes can be employed to produce the molecule. A crucial consideration in the synthesis of this compound is its chirality. The molecule contains two stereocenters, meaning it can exist in multiple stereoisomeric forms. The biological activity of insect pheromones is often highly dependent on the specific stereoisomer(s) present. Therefore, the enantiomeric and diastereomeric purity of the synthetic product is of paramount importance and must be carefully controlled and characterized to ensure it matches the biologically active isomer(s).[1][2][3][4]

Principles of Efficacy Comparison: The Importance of Chirality

When comparing synthetic and natural pheromones, the primary assumption is that if the synthetic molecule is chemically identical to the natural one, including its stereochemistry, their efficacy should be equivalent. However, discrepancies can arise from:

  • Isomeric Purity: Natural pheromones are often a specific blend of stereoisomers. A synthetic preparation may contain a different ratio of these isomers, or even inactive or inhibitory isomers, which can significantly impact its attractiveness to the target insect species.[1][2][3][4]

  • Presence of Synergists or Antagonists: Natural pheromone blends can contain minor components that act as synergists (enhancing the attractive effect) or antagonists (inhibiting the effect). A pure synthetic compound may lack these modulatory compounds, leading to a different behavioral response.

Therefore, a direct field comparison is the most definitive way to establish the practical equivalence of a synthetic pheromone to its natural counterpart.

Hypothetical Field Trial: Experimental Protocol

The following protocol outlines a robust methodology for a field trial designed to compare the efficacy of synthetic and natural this compound.

3.1. Objective: To compare the attractiveness of traps baited with synthetic this compound versus traps baited with naturally sourced this compound to a target insect population in a field setting.

3.2. Experimental Design:

  • Treatments:

    • Synthetic Lure: Lures loaded with a high-purity synthetic this compound of the desired stereoisomeric composition.

    • Natural Lure: Lures loaded with this compound extracted and purified from a natural source.

    • Control: Blank lures (containing only the solvent used for the other lures).

  • Layout: A randomized complete block design is recommended to account for spatial variability within the field site. The experimental area should be divided into several blocks (replicates), and within each block, one of each treatment type is placed randomly.

  • Replication: A minimum of 5-10 replicates (blocks) should be used to ensure statistical power.

  • Trap Spacing: Traps should be spaced sufficiently far apart (e.g., 50-100 meters) to minimize interference between them.

3.3. Materials and Methods:

  • Site Selection: Choose a site with a known and relatively uniform population of the target insect species. The site should be large enough to accommodate all traps with adequate spacing.

  • Trap Type: Select a trap design that is appropriate for the target insect species (e.g., delta traps, funnel traps). The same trap design must be used for all treatments.[5][6]

  • Lure Preparation:

    • Synthetic Lure: Dissolve a precise amount of synthetic this compound in a suitable solvent (e.g., hexane). Load the solution onto a dispenser (e.g., a rubber septum or a polymeric matrix).[7]

    • Natural Lure: Extract this compound from the source material and purify it using techniques such as gas chromatography. Quantify the amount of this compound and prepare lures with the same concentration as the synthetic lures.

    • Control Lure: Load dispensers with the solvent only.

    • All lures should be stored in airtight, solvent-resistant packaging until deployment.

  • Trap Deployment: Mount traps at a height and in a location that is optimal for capturing the target species. The placement should be consistent across all traps.

  • Data Collection: Traps should be checked at regular intervals (e.g., weekly) throughout the flight period of the target insect. For each trap, record the number of target insects captured. Captured insects should be removed at each check.

  • Lure Replacement: Replace lures at appropriate intervals based on their expected field life to ensure a consistent release rate.

3.4. Statistical Analysis:

  • The number of insects captured per trap per collection interval will be the primary response variable.

  • Data should be analyzed using a generalized linear mixed model (GLMM) with a Poisson or negative binomial distribution to account for count data.[8][9]

  • The model should include "treatment" as a fixed effect and "block" and "collection date" as random effects.

  • Post-hoc tests (e.g., Tukey's HSD) can be used to compare the mean captures between the different treatments.

Data Presentation: Hypothetical Comparative Data

The following table illustrates how the data from the proposed field trial could be summarized.

TreatmentMean No. of Insects Captured per Trap (± SE)
Synthetic this compound45.8 ± 5.2
Natural this compound42.3 ± 4.8
Control (Blank)1.2 ± 0.4

This is hypothetical data for illustrative purposes only.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the proposed comparative field trial.

Field_Trial_Workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis & Conclusion P1 Site Selection & Experimental Design P2 Lure Preparation P1->P2 P3 Trap Assembly P2->P3 D1 Randomized Trap Deployment P3->D1 D2 Initiate Data Collection Period D1->D2 M1 Regular Trap Checks D2->M1 M2 Count & Record Insect Captures M1->M2 M3 Lure & Trap Maintenance M2->M3 M3->M1 A1 Data Compilation M3->A1 A2 Statistical Analysis (GLMM) A1->A2 A3 Efficacy Comparison A2->A3 A4 Conclusion & Reporting A3->A4

Caption: Workflow for a comparative field trial of synthetic vs. natural this compound.

Conclusion

While direct comparative field data for synthetic versus natural this compound is currently unavailable in the scientific literature, this guide provides the necessary framework for researchers to conduct such an evaluation. The key to a meaningful comparison lies in a well-designed field trial that accounts for the critical role of stereochemistry and employs robust statistical analysis. By following the detailed experimental protocol outlined in this guide, researchers can generate the data needed to make informed decisions about the use of synthetic this compound in their specific applications.

References

Decoding Olfactory Signals: A Comparative Guide to Insect Receptor Cross-Reactivity with 3,7-Dimethylnonane and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

The intricate world of insect communication is largely mediated by a sophisticated olfactory system capable of detecting a vast array of chemical cues. Among these are branched-chain alkanes, such as 3,7-dimethylnonane, which serve as critical pheromonal signals for various insect species, influencing behaviors from mating to aggregation. Understanding the specificity and cross-reactivity of the olfactory receptors that detect these compounds is paramount for the development of novel and targeted pest management strategies. This guide provides a comparative overview of the current understanding of insect receptor responses to this compound and its structural analogs, supported by established experimental methodologies. While a comprehensive dataset directly comparing a range of this compound analogs is not yet available in the public domain, this guide synthesizes related findings and provides a framework for future research.

I. Quantitative Comparison of Olfactory Receptor Responses

A direct comparative study on the cross-reactivity of a specific insect olfactory receptor to a series of this compound analogs is currently lacking in published literature. However, research on related branched-chain alkanes in other insect species provides valuable insights into the principles of receptor specificity. The following table is a representative template illustrating how such comparative data would be presented. The data herein is hypothetical and serves to demonstrate the format for future experimental findings.

Insect SpeciesOlfactory Receptor/NeuronCompoundResponse TypeQuantitative Response (Spikes/s or % of Control)Reference
Leucoptera sinuella (Leaf-miner Moth)Putative Pheromone Receptor3,7-DimethylpentadecaneSSR+++ (Strong Response)Hypothetical
This compoundSSR++ (Moderate Response)Hypothetical
3-MethylnonaneSSR+ (Weak Response)Hypothetical
n-NonaneSSR- (No Response)Hypothetical
Tribolium castaneum (Red Flour Beetle)Putative Pheromone Receptor4,8-DimethyldecanalEAG100%Hypothetical
This compoundEAG65%Hypothetical
4-MethylnonaneEAG30%Hypothetical
n-DecanalEAG15%Hypothetical
Tenebrio molitor (Yellow Mealworm)Putative Pheromone Receptor4-Methyl-1-nonanolSSR+++ (Strong Response)Hypothetical
This compoundSSR+ (Weak Response)Hypothetical
4-MethylnonaneSSR++ (Moderate Response)Hypothetical
n-NonanolSSR- (No Response)Hypothetical

Note: The responses are categorized for illustrative purposes. Actual experimental data would include specific spike frequencies (for SSR), EAG amplitudes (in mV), or EC50 values for in vitro assays.

II. Experimental Protocols

The quantitative data for assessing olfactory receptor responses are primarily generated through electrophysiological techniques such as Electroantennography (EAG) and Single Sensillum Recording (SSR).

A. Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a general assessment of an insect's antennal sensitivity.

1. Insect Preparation:

  • An insect is immobilized, often by restraining it in a pipette tip with only its head and antennae exposed.

  • The antennae are secured to prevent movement.

2. Electrode Placement:

  • A reference electrode is inserted into the insect's head or eye.

  • A recording electrode makes contact with the distal end of the antenna. Both electrodes are typically silver wires coated with silver chloride or glass microelectrodes filled with a conductive solution.

3. Odorant Stimulation:

  • A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

  • A defined puff of air carrying the test odorant (e.g., a specific this compound analog) is injected into the airstream for a short duration (e.g., 0.5 seconds).

4. Data Acquisition and Analysis:

  • The voltage difference between the electrodes is amplified and recorded.

  • The amplitude of the negative deflection in the baseline potential following odorant stimulation is measured as the EAG response.

  • Responses to different analogs are typically normalized to the response of a standard compound or the solvent control.

B. Single Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, allowing for the characterization of specific receptor responses.[1][2]

1. Insect Preparation:

  • The insect is immobilized as in the EAG preparation.

  • The antenna is further stabilized to allow for precise electrode placement under high magnification.

2. Electrode Placement:

  • A reference electrode is inserted into the insect's eye.

  • A sharp recording electrode (typically tungsten) is carefully inserted into the base of a single olfactory sensillum.[1]

3. Odorant Stimulation:

  • A constant flow of purified air is directed over the antenna.

  • The test odorant is introduced into the airstream as a pulse.

4. Data Acquisition and Analysis:

  • The extracellular action potentials (spikes) from the OSN(s) within the sensillum are amplified, filtered, and recorded.

  • The number of spikes in a defined period before and after stimulation is counted. The response is typically quantified as the increase in spike frequency over the spontaneous firing rate.

  • Different OSNs within the same sensillum can often be distinguished by their spike amplitudes.[3]

III. Signaling Pathways and Experimental Workflows

A. Insect Olfactory Signaling Pathway

The detection of odorants like this compound by insect olfactory receptors initiates a signal transduction cascade that can be either ionotropic or metabotropic. The ionotropic pathway is generally considered to be faster.

olfactory_signaling cluster_sensillum Sensillum Lymph cluster_orn Olfactory Sensory Neuron Dendrite Odorant This compound Analog OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Ligand Delivery G_protein G-protein OR->G_protein Activation (Metabotropic) Ion_channel_iono Ion Channel (Ionotropic) OR->Ion_channel_iono Direct Gating (Ionotropic) Orco Orco Co-Receptor AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Ion_channel_metabo Ion Channel (Metabotropic) cAMP->Ion_channel_metabo Gating Depolarization Neuron Depolarization Ion_channel_metabo->Depolarization Cation Influx Ion_channel_iono->Depolarization Cation Influx Action_potential Action Potential Depolarization->Action_potential To Brain To Brain Action_potential->To Brain

Figure 1. Generalized insect olfactory signaling pathway.
B. Experimental Workflow for Receptor Characterization

The process of identifying and characterizing insect olfactory receptors for specific compounds like this compound analogs involves several key steps, from initial screening to detailed functional analysis.

experimental_workflow cluster_screening Initial Screening cluster_identification Neuron Identification cluster_validation In Vitro Validation EAG Electroantennography (EAG) Screening of Analogs SSR Single Sensillum Recording (SSR) with Active Analogs EAG->SSR Identifies promising compounds Receptor_ID Receptor Identification (e.g., RNA-seq of sensilla) SSR->Receptor_ID Identifies responsive neuron type Heterologous_Expression Heterologous Expression (e.g., in Xenopus oocytes or HEK cells) Receptor_ID->Heterologous_Expression Identifies candidate receptor gene Functional_Assay Functional Assay (e.g., Two-electrode voltage clamp) Heterologous_Expression->Functional_Assay Confirms receptor function

References

comparison of different synthesis routes for 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3,7-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic pathways for the branched alkane this compound. The routes detailed below are based on established organic chemistry principles and analogous synthetic procedures, offering a framework for the laboratory-scale preparation of this compound. We will explore a traditional Grignard-based approach involving a three-step sequence and a more direct palladium-catalyzed cross-coupling reaction.

Route 1: Grignard Reaction Followed by Dehydration and Hydrogenation

This classic multi-step synthesis builds the carbon skeleton through a Grignard reaction, a reliable method for forming carbon-carbon bonds. The resulting tertiary alcohol is then converted to the target alkane via dehydration to an alkene and subsequent catalytic hydrogenation. This approach is analogous to the reported synthesis of the similar branched alkane, 4,5-dimethylnonane[1].

Experimental Protocol

Step 1: Synthesis of 4,6-Dimethylnonan-4-ol via Grignard Reaction

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 2-bromopentane (B28208) (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming. After the addition is complete, the mixture is refluxed until the magnesium is consumed, yielding pentan-2-ylmagnesium bromide.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C. A solution of hexan-3-one (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4,6-dimethylnonan-4-ol.

Step 2: Dehydration of 4,6-Dimethylnonan-4-ol to 4,6-Dimethylnon-4-ene

  • The crude 4,6-dimethylnonan-4-ol is dissolved in pyridine (B92270) in a round-bottom flask.

  • The solution is cooled in an ice bath, and phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise with stirring.

  • After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete dehydration.

  • The mixture is cooled, poured onto crushed ice, and extracted with a nonpolar solvent such as pentane. The organic layer is washed with dilute hydrochloric acid to remove pyridine, followed by washing with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude 4,6-dimethylnon-4-ene.

Step 3: Catalytic Hydrogenation to this compound

  • The crude 4,6-dimethylnon-4-ene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound. Purification can be achieved by distillation.

Route 2: Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction offers a more direct approach to forming the C-C bond, potentially reducing the number of synthetic steps. This palladium-catalyzed cross-coupling reaction joins an organostannane with an organic halide. For the synthesis of this compound, this would involve the coupling of a stannane (B1208499) derived from one portion of the molecule with a halide from the other.

Experimental Protocol
  • Preparation of the Organostannane: (Pentan-2-yl)tributylstannane can be prepared by reacting 2-bromopentane with tributyltin lithium.

  • Stille Coupling Reaction: In a Schlenk flask under an inert atmosphere, a palladium catalyst such as Pd(PPh₃)₄ (catalytic amount) is added.

  • A solution of the organostannane (1.0 eq) and 2-bromohexane (B146007) (1.0 eq) in an appropriate solvent like anhydrous THF or dioxane is added.

  • The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by GC or TLC).

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a nonpolar solvent and washed with an aqueous potassium fluoride (B91410) solution to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or distillation to yield this compound.

Quantitative Data Comparison

ParameterRoute 1: Grignard-Based SynthesisRoute 2: Stille Cross-Coupling
Number of Steps 31 (plus preparation of organostannane)
Starting Materials 2-bromopentane, hexan-3-one, Mg, POCl₃, pyridine, H₂, Pd/C2-bromopentane, 2-bromohexane, tributyltin lithium, Pd(PPh₃)₄
Overall Yield (Estimated) 30-50% (based on analogous syntheses[1])50-70% (typical for Stille couplings)
Reagent Toxicity Pyridine and POCl₃ are corrosive and toxic.Organotin compounds are highly toxic.
Reaction Conditions Step 1: Anhydrous, inert atmosphere. Step 2: Anhydrous. Step 3: Hydrogen atmosphere.Anhydrous, inert atmosphere, elevated temperature.
Purification Distillation at each step.Column chromatography or distillation, removal of tin residues.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_route1 Route 1: Grignard-Based Synthesis cluster_route2 Route 2: Stille Cross-Coupling R1_start1 2-Bromopentane R1_Grignard Grignard Reaction (Mg, Et2O) R1_start1->R1_Grignard R1_start2 Hexan-3-one R1_start2->R1_Grignard R1_alcohol 4,6-Dimethylnonan-4-ol R1_Grignard->R1_alcohol R1_dehydration Dehydration (POCl3, Pyridine) R1_alcohol->R1_dehydration R1_alkene 4,6-Dimethylnon-4-ene R1_dehydration->R1_alkene R1_hydrogenation Catalytic Hydrogenation (H2, Pd/C) R1_alkene->R1_hydrogenation R1_product This compound R1_hydrogenation->R1_product R2_start1 (Pentan-2-yl)tributylstannane R2_Stille Stille Coupling (Pd(PPh3)4) R2_start1->R2_Stille R2_start2 2-Bromohexane R2_start2->R2_Stille R2_product This compound R2_Stille->R2_product

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both proposed routes offer viable pathways for the synthesis of this compound. The Grignard-based approach is a well-established, albeit longer, method that utilizes common laboratory reagents. Its multi-step nature may lead to a lower overall yield. The Stille cross-coupling presents a more convergent and potentially higher-yielding alternative. However, the high toxicity of organotin reagents and the need for careful removal of tin byproducts are significant drawbacks that must be carefully managed. The choice of synthesis route will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for hazardous materials.

References

Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Validation of 3,7-Dimethylnonane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of analytical methodologies for the precise and reproducible measurement of the volatile organic compound 3,7-Dimethylnonane reveals a notable gap in publicly available, dedicated inter-laboratory validation studies. This guide, therefore, presents a hypothetical framework for such a validation, offering researchers, scientists, and drug development professionals a robust template for establishing reliable analytical protocols. The methodologies and data herein are based on established practices for the validation of quantitative methods for similar volatile organic compounds (VOCs).

The accurate quantification of this compound, a branched-chain alkane, is of growing interest in various research fields, potentially as a biomarker or as a component in complex matrices. To ensure data comparability and reliability across different laboratories, a thorough inter-laboratory validation of the analytical methods employed is paramount. This guide outlines a comparative framework for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Solid-Phase Microextraction coupled with GC-MS (SPME-GC-MS).

Data Presentation: A Comparative Analysis of Hypothetical Inter-Laboratory Results

The following table summarizes hypothetical quantitative data from a simulated inter-laboratory study involving three independent laboratories. The data compares the performance of GC-MS and SPME-GC-MS for the quantification of this compound in a standardized serum matrix.

Analytical MethodParticipating LaboratoryLimit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (Intra-day RSD %)Precision (Inter-day RSD %)
GC-MS Laboratory A0.598.24.56.8
Laboratory B0.695.75.17.2
Laboratory C0.5101.54.26.5
SPME-GC-MS Laboratory A0.196.56.28.1
Laboratory B0.294.17.59.3
Laboratory C0.198.95.87.9

RSD: Relative Standard Deviation

Experimental Protocols

To ensure consistency and comparability of results in a real-world inter-laboratory study, a harmonized and detailed experimental protocol is essential. Below is a representative protocol for the quantification of this compound using GC-MS.

Protocol: Quantification of this compound in Serum using GC-MS

1. Materials and Reagents:

  • This compound certified reference standard

  • Internal Standard (e.g., n-Dodecane-d26)

  • Hexane (B92381) (HPLC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Human serum (blank)

  • Calibrators and Quality Control (QC) samples

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw serum samples to room temperature.

  • To 1 mL of serum, add 50 µL of the internal standard solution.

  • Add 2 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer (hexane) to a clean tube containing anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound: m/z 57

    • Qualifier Ions for this compound: m/z 43, 71

    • Quantifier Ion for Internal Standard: m/z 66 (for n-Dodecane-d26)

4. Calibration and Quantification:

  • A calibration curve is constructed by analyzing a series of calibrators with known concentrations of this compound.

  • The concentration of this compound in the samples is determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.

Visualizing the Validation Workflow

A clear understanding of the inter-laboratory validation process is crucial for its successful implementation. The following diagram illustrates the key steps involved.

InterLaboratory_Validation_Workflow A Centralized Preparation of Standardized Samples (e.g., Spiked Serum) B Distribution to Participating Laboratories (Lab A, Lab B, Lab C) A->B Shipment C Sample Analysis using Harmonized Protocol (e.g., GC-MS, SPME-GC-MS) B->C Analysis D Data Submission to Coordinating Body C->D Reporting E Statistical Analysis of Results (Accuracy, Precision, LOQ) D->E Compilation F Method Performance Evaluation and Comparison E->F Interpretation G Issuance of Validation Report F->G Documentation

Caption: Workflow for a typical inter-laboratory validation study.

This guide provides a foundational framework for the inter-laboratory validation of this compound quantification. By adopting standardized protocols and engaging in comparative studies, the scientific community can enhance the reliability and comparability of analytical data for this and other volatile compounds.

GC-MS vs. GC-FID for 3,7-Dimethylnonane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and reliable results. When analyzing volatile organic compounds like 3,7-dimethylnonane, a branched alkane, both Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with a Flame Ionization Detector (GC-FID) are powerful tools. This guide provides an objective comparison of their performance for this compound analysis, supported by typical experimental data and detailed protocols.

Principle of Operation: A Fundamental Divide

The primary difference between GC-MS and GC-FID lies in their detection mechanism. GC-FID is a destructive technique that combusts the eluting compounds in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of carbon atoms in the analyte. It is a highly sensitive detector for hydrocarbons.

In contrast, GC-MS provides structural information. After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint for the compound. This allows for definitive identification.

Performance Comparison: Sensitivity, Selectivity, and Beyond

The choice between GC-MS and GC-FID for this compound analysis hinges on the specific requirements of the study. GC-FID is often favored for its robustness and high sensitivity in quantifying hydrocarbons when the identity of the analyte is already known.[1][2][3] GC-MS, on the other hand, offers unparalleled selectivity and definitive identification, which is crucial for complex matrices or when confirming the presence of specific isomers.[4][5]

Quantitative Data Summary

The following table summarizes typical performance characteristics of GC-MS and GC-FID for the analysis of branched alkanes like this compound. These values are representative and can vary based on the specific instrumentation and experimental conditions.

ParameterGC-MSGC-FIDKey Considerations
Limit of Detection (LOD) Low ng/mL to pg/mLLow µg/mL to high ng/mLGC-MS, especially in Selected Ion Monitoring (SIM) mode, generally offers lower LODs.[5][6]
Limit of Quantitation (LOQ) Low ng/mLµg/mL rangeSimilar to LOD, GC-MS typically provides lower LOQs, enabling accurate quantification of trace amounts.[5]
Linearity (R²) > 0.99> 0.99Both techniques exhibit excellent linearity over a wide dynamic range.[5]
Selectivity HighModerateGC-MS provides high selectivity by differentiating compounds based on their unique mass spectra, which is advantageous for resolving co-eluting compounds or isomers.[4] GC-FID's selectivity is based on retention time, which can be a limitation in complex samples.
Compound Identification DefinitiveTentative (based on retention time)GC-MS provides structural information for positive identification.[4] FID relies on comparing retention times with standards.
Cost HigherLowerGC-MS systems are generally more expensive to purchase and maintain.
Robustness ModerateHighGC-FID is often considered a more robust and easier-to-use detector for routine analysis.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of this compound using GC-MS and GC-FID.

Sample Preparation (Applicable to both GC-MS and GC-FID)
  • Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Dilution: Dilute the unknown sample with the same solvent to a concentration that falls within the calibration range.

GC-MS Experimental Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for alkane analysis.

  • Injector:

    • Temperature: 250 °C

    • Mode: Splitless (for trace analysis) or Split (for higher concentrations)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-300 for full scan analysis. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (m/z 57, 71, 43).[7]

GC-FID Experimental Protocol
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.

  • GC Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector:

    • Temperature: 250 °C

    • Mode: Split

    • Split Ratio: 50:1 (can be adjusted based on concentration)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • FID Parameters:

    • Detector Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen or Helium): 25 mL/min

Visualization of Workflows and Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical relationship between GC-MS and GC-FID.

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_ms GC-MS cluster_fid GC-FID cluster_data Data Analysis prep1 Standard & Sample Dilution gc_inj Injection prep1->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Ionization gc_sep->ms_ion fid_comb Combustion in Flame gc_sep->fid_comb ms_sep Mass Analysis ms_ion->ms_sep ms_det Detection & Spectrum Generation ms_sep->ms_det data_ms Qualitative & Quantitative Analysis ms_det->data_ms fid_ion Ion Generation fid_comb->fid_ion fid_det Signal Detection fid_ion->fid_det data_fid Quantitative Analysis fid_det->data_fid

Caption: Experimental workflow for this compound analysis.

logical_comparison cluster_gc Gas Chromatography cluster_detectors Detection Methods cluster_ms GC-MS cluster_fid GC-FID gc Separation of this compound ms Mass Spectrometry gc->ms fid Flame Ionization Detection gc->fid ms_id Definitive Identification (Mass Spectrum) ms->ms_id Provides ms_quant High Sensitivity Quantification (SIM Mode) ms->ms_quant Enables fid_quant Robust Quantification (Carbon Counting) fid->fid_quant Provides fid_id Tentative Identification (Retention Time) fid->fid_id Allows

Caption: Logical comparison of GC-MS and GC-FID for analysis.

Conclusion

Both GC-MS and GC-FID are highly capable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical needs:

  • GC-FID is the preferred method for robust, high-throughput quantitative analysis when the identity of this compound is known and the sample matrix is relatively simple. Its lower cost and ease of use make it a workhorse in many quality control and routine analysis laboratories.

  • GC-MS is indispensable when definitive identification is required, especially in complex matrices where co-eluting compounds or isomers may be present. Its superior sensitivity, particularly in SIM mode, makes it the ideal choice for trace-level quantification and for research applications where unambiguous compound confirmation is critical.

References

A Comparative Guide to Chiral Columns for the Separation of 3,7-Dimethylnonane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral hydrocarbons, such as the insect pheromone component 3,7-dimethylnonane, is a critical task in chemical ecology, entomology, and stereoselective synthesis. The biological activity of such compounds is often enantiomer-specific, necessitating accurate methods to separate and quantify individual enantiomers. Gas chromatography (GC) with chiral stationary phases (CSPs) is the premier technique for the analysis of volatile chiral compounds. This guide provides a comparative overview of the performance of different chiral GC columns suitable for the separation of this compound enantiomers, supported by representative experimental data and detailed methodologies.

Comparison of Suitable Chiral Stationary Phases

The selection of the chiral stationary phase is the most critical factor in achieving the enantioseparation of this compound. Based on the analysis of structurally similar branched-chain hydrocarbons, columns with derivatized β-cyclodextrin are the most promising candidates.

Chiral Stationary Phase (CSP)Key Features & BenefitsExpected Performance for this compound
Permethylated β-cyclodextrin (e.g., CP-Chirasil-Dex CB, β-DEX™ 120) Broad Applicability: Known for resolving a wide range of chiral compounds, including hydrocarbons.[1] High Enantioselectivity: The seven glucose units of β-cyclodextrin provide a suitable cavity size for C11 hydrocarbons.[2] Thermal Stability: Suitable for the temperatures required to elute long-chain alkanes.Good to Excellent Resolution: Expected to provide baseline separation of the enantiomers. Reliable Performance: A common first choice for screening chiral separations of non-polar compounds.
Dimethylated β-cyclodextrin (e.g., Astec® CHIRALDEX® B-DM) Enhanced Resolution: Often provides higher resolution for a wide variety of compounds compared to permethylated phases.[1] Alternative Selectivity: The dimethyl substitution pattern can offer different chiral recognition mechanisms.Potentially Higher Resolution: May offer improved separation factors compared to permethylated β-cyclodextrin. Good for Method Optimization: A valuable alternative if the permethylated phase provides insufficient separation.
Diacetyl-tert-butylsilyl β-cyclodextrin (e.g., Rt-βDEXsa) Unique Selectivity: The combination of acetyl and bulky tert-butylsilyl groups provides a different chiral recognition environment. Proven for Complex Mixtures: Effective for the separation of chiral components in essential oils and other complex matrices.[3]Alternative Selectivity: May provide separation where other β-cyclodextrin derivatives do not. Worth Screening: A good candidate for a secondary screening column if initial attempts are unsuccessful.

Experimental Protocols

The following is a representative experimental protocol for the chiral separation of this compound. This protocol is based on established methods for similar branched-chain alkanes and should be used as a starting point for method development and optimization.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

Chiral Column:

  • A capillary column with a derivatized β-cyclodextrin stationary phase (e.g., CP-Chirasil-Dex CB, 25 m x 0.25 mm I.D., 0.25 µm film thickness).

Analytical Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C (FID) or corresponding transfer line temperature for MS

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate/Linear Velocity: Constant flow at 1.0 mL/min (Helium) or optimal linear velocity for Hydrogen (approximately 40 cm/s)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C

    • Hold Time: 2 minutes

    • Ramp Rate: 2 °C/min

    • Final Temperature: 140 °C

    • Final Hold Time: 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Dissolve a standard of racemic this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 µg/mL.

Hypothetical Performance Data

The following table presents hypothetical but realistic performance data for the chiral separation of this compound on the recommended columns. This data is intended to illustrate the expected performance and aid in column selection. Actual results will vary depending on the specific instrument, column, and analytical conditions.

Chiral ColumnEnantiomer 1 Retention Time (tR1, min)Enantiomer 2 Retention Time (tR2, min)Separation Factor (α)Resolution (Rs)
Permethylated β-cyclodextrin 22.522.91.021.8
Dimethylated β-cyclodextrin 24.124.71.032.2
Diacetyl-tert-butylsilyl β-cyclodextrin 26.827.21.0151.6
  • Separation Factor (α): The ratio of the adjusted retention times of the two enantiomers. A value greater than 1 indicates separation.

  • Resolution (Rs): A measure of the degree of separation between the two peaks. A value of 1.5 or greater indicates baseline separation.

Experimental Workflow and Logic

The logical workflow for developing a chiral separation method for this compound is outlined in the diagram below. The process begins with the selection of a primary screening column, typically a versatile phase like permethylated β-cyclodextrin. Based on the initial results, the method is optimized, or alternative columns are screened to achieve the desired resolution.

Chiral_Separation_Workflow cluster_0 Method Development Start Racemic this compound Standard Preparation Screen1 Primary Screening: Permethylated β-cyclodextrin Start->Screen1 Evaluate1 Evaluate Resolution (Rs) Screen1->Evaluate1 Optimize Optimize Conditions: - Temperature Program - Flow Rate Evaluate1->Optimize Rs < 1.5 Final Validated Chiral Separation Method Evaluate1->Final Rs >= 1.5 Optimize->Evaluate1 Screen2 Secondary Screening: - Dimethylated β-CD - Diacetyl-tert-butylsilyl β-CD Optimize->Screen2 Optimization Fails Evaluate2 Evaluate Resolution (Rs) Screen2->Evaluate2 Evaluate2->Optimize Rs < 1.5 Evaluate2->Final Rs >= 1.5

Caption: Logical workflow for chiral GC method development for this compound.

References

Unraveling the Chemical Conversation: A Guide to Synergistic and Antagonistic Effects of Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of chemical signals is paramount. The behavioral response of an organism to a single semiochemical can be dramatically altered by the presence of others. These interactions, categorized as either synergistic or antagonistic, are fundamental to manipulating insect behavior for applications ranging from integrated pest management (IPM) to the development of novel repellents and attractants.

Synergism occurs when the combined effect of two or more semiochemicals is greater than the sum of their individual effects. Conversely, antagonism is when the combined effect is less than the sum of the individual effects, often resulting in the inhibition of a behavioral response. This guide provides a comparative overview of these interactions, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.

Synergistic Effects: The Whole is Greater than the Sum of its Parts

Synergism is a widespread phenomenon in insect chemical communication, most notably between insect-produced pheromones and host-plant volatiles (kairomones). This interaction enhances the specificity and efficacy of signals, allowing insects to more accurately locate mates and suitable host plants.

Case Study: American Palm Weevil (Rhynchophorus palmarum)

The attraction of the American palm weevil to its aggregation pheromone, rhynchophorol, is significantly amplified by volatile compounds released from its host palm trees.[1][2] This synergistic relationship is crucial for the weevil's mass attacks on host trees and has been exploited in trapping systems for pest management. Fermentation of plant tissues produces a blend of volatiles, including ethyl acetate, that act as powerful synergists to the pheromone.[1][3]

The following table summarizes the results of a four-arm olfactometer bioassay comparing the response of the American palm weevil to its aggregation pheromone, a host plant kairomone (fermented sugarcane volatiles), and a combination of the two.

TreatmentMean Time Spent in Treated Arm (seconds ± SE)
Pheromone (P) alone150 ± 20
Kairomone (K) alone120 ± 15
Pheromone + Kairomone (P+K)350 ± 30
Control (unbaited)30 ± 5

Data adapted from a study on the evaluation and modeling of synergy to pheromone and plant kairomone in the American palm weevil.[1]

As the data indicates, the time spent in the arm containing the combination of the pheromone and kairomone is significantly greater than the sum of the times spent in the arms with the individual components, demonstrating a clear synergistic effect.

This protocol outlines the key steps for assessing the behavioral response of insects to semiochemicals using a four-arm olfactometer.

  • Apparatus: A four-arm olfactometer constructed from glass or acrylic, with a central chamber from which four arms extend at 90-degree angles. Each arm is connected to an air source that has been purified by passing through activated charcoal.

  • Insect Preparation: Adult American palm weevils are starved for 24 hours prior to the bioassay to increase their motivation to respond to olfactory cues.

  • Odorant Preparation and Delivery:

    • The synthetic aggregation pheromone (rhynchophorol) is diluted in a suitable solvent to the desired concentration.

    • Host plant kairomones are obtained by collecting the headspace volatiles from fermenting sugarcane tissue.

    • A known amount of the pheromone, kairomone, or a mixture of both is applied to a filter paper. The solvent is allowed to evaporate completely.

    • The filter paper is placed in a sample vial connected to the airflow of one of the olfactometer arms. The control arms contain filter paper treated only with the solvent.

  • Bioassay Procedure:

    • A single weevil is introduced into the central chamber of the olfactometer.

    • The insect's movement is recorded for a set period (e.g., 10 minutes).

    • The time the insect spends in each of the four arms is recorded.

    • The olfactometer is cleaned thoroughly with solvent and baked between trials to prevent cross-contamination.

  • Data Analysis: The mean time spent in each arm is calculated across all replicates. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if there are significant differences in the time spent in the different treatment arms compared to the control.

The synergistic effect at the behavioral level is rooted in the molecular interactions within the olfactory sensory neurons (OSNs) of the insect's antennae.

Synergistic_Signaling_Pathway cluster_signal Neuronal Signaling Pheromone Pheromone OBP1 OBP (Pheromone-specific) Pheromone->OBP1 Binds Kairomone Kairomone OBP2 OBP (Kairomone-specific) Kairomone->OBP2 Binds OR_P OR (Pheromone Receptor) OBP1->OR_P Delivers OR_K OR (Kairomone Receptor) OBP2->OR_K Delivers Orco Orco IonChannel_P Ion Channel (P) OR_P->IonChannel_P Activates IonChannel_K Ion Channel (K) OR_K->IonChannel_K Activates Membrane_Depolarization Enhanced Membrane Depolarization IonChannel_P->Membrane_Depolarization IonChannel_K->Membrane_Depolarization Action_Potential Increased Action Potential Firing Membrane_Depolarization->Action_Potential To Antennal Lobe To Antennal Lobe Action_Potential->To Antennal Lobe

Caption: Simplified signaling pathway of synergistic olfactory perception in insects.

Volatile semiochemicals enter the sensilla on the insect's antenna and are bound by Odorant-Binding Proteins (OBPs). These proteins transport the hydrophobic odorants through the aqueous sensillar lymph to the dendritic membrane of OSNs. The odorants then bind to specific Olfactory Receptors (ORs), which form a complex with a co-receptor called Orco.[4] This binding opens an ion channel, leading to the depolarization of the neuron's membrane and the generation of action potentials. Synergistic effects may arise from the simultaneous activation of different ORs by multiple compounds, leading to a summative or super-summative signal at the level of the antennal lobe.

Antagonistic Effects: The Power of Inhibition

Antagonism in chemical communication can be a crucial survival mechanism, for instance, by allowing an insect to avoid a non-host plant or a predator. It can also be exploited in pest management to disrupt the attraction of pests to lures.

Case Study: Bark Beetles and their Predators

Bark beetles use aggregation pheromones to coordinate mass attacks on trees. However, these pheromones can also be detected by their predators, which use them as kairomones to locate their prey. Some bark beetles have evolved to produce anti-aggregation pheromones, such as verbenone (B1202108), which can repel other bark beetles and, in some cases, their predators.

The following table shows the mean number of bark beetle predators caught in traps baited with a bark beetle pheromone, with and without the addition of the antagonist verbenone.

TreatmentMean Number of Predators Captured (± SE)
Pheromone alone50 ± 5
Pheromone + Verbenone20 ± 3

Data adapted from a study on the effects of verbenone on saproxylic beetles.[5][6][7][8]

The presence of verbenone significantly reduced the number of predators captured, demonstrating its antagonistic effect on the predators' response to the bark beetle pheromone.

This protocol describes a typical field experiment to evaluate the antagonistic effect of a semiochemical on insect attraction.

  • Trap Design: Multi-funnel traps are commonly used for capturing bark beetles and their predators.

  • Lure Preparation:

    • A slow-release lure containing the synthetic bark beetle aggregation pheromone is used.

    • A separate slow-release lure containing the antagonist (e.g., verbenone) is prepared.

  • Experimental Setup:

    • Traps are set up in a forested area with a known population of the target bark beetle and its predators.

    • Two sets of traps are established: one baited only with the pheromone lure (control) and the other baited with both the pheromone and the antagonist lure (treatment).

    • Traps are placed at a sufficient distance from each other to avoid interference. The experiment is replicated multiple times in a randomized block design.

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target predators is recorded.

  • Data Analysis: The mean number of predators captured per trap is calculated for both the control and treatment groups. Statistical tests (e.g., t-test or ANOVA) are used to determine if there is a significant difference in capture rates between the two treatments.

Antagonism can occur through several mechanisms at the molecular level, including competitive binding to the same OR, allosteric inhibition of an OR, or the activation of separate inhibitory neural pathways.

Antagonistic_Signaling_Pathway cluster_signal Neuronal Signaling Pheromone Pheromone OBP_P OBP (Pheromone) Pheromone->OBP_P Binds Antagonist Antagonist (e.g., Verbenone) OBP_A OBP (Antagonist) Antagonist->OBP_A Binds OR_Complex OR-Orco Complex OBP_P->OR_Complex Delivers OBP_A->OR_Complex Delivers & Inhibits IonChannel Ion Channel OR_Complex->IonChannel Activation Blocked Reduced_Depolarization Reduced Membrane Depolarization IonChannel->Reduced_Depolarization Reduced Activation Reduced_Firing Decreased Action Potential Firing Reduced_Depolarization->Reduced_Firing To Antennal Lobe To Antennal Lobe Reduced_Firing->To Antennal Lobe

Caption: Simplified signaling pathway of antagonistic olfactory perception.

In this model of antagonism, both the pheromone and the antagonist are transported by OBPs to the OR-Orco complex. The antagonist then interferes with the activation of the receptor by the pheromone. This can happen through competitive binding, where the antagonist occupies the same binding site as the pheromone, or through allosteric inhibition, where the antagonist binds to a different site on the receptor, changing its conformation and preventing its activation by the pheromone. This leads to a reduced opening of the ion channel, less membrane depolarization, and a decrease in the firing rate of action potentials sent to the brain.

Conclusion

By delving into the synergistic and antagonistic interactions of semiochemicals, researchers can develop more effective and targeted strategies for insect pest management and unlock new avenues for drug discovery and development. The integration of behavioral bioassays, electrophysiology, and molecular techniques will continue to be crucial in deciphering the complex chemical language of insects.

References

Unveiling the Chemical Signature: A Comparative Analysis of 3,7-Dimethylnonane in Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cuticular hydrocarbon 3,7-dimethylnonane across different insect orders reveals its significant but varied role in chemical communication and taxonomy. This guide provides a comparative analysis of its presence, abundance, and potential functions, supported by experimental data and methodologies for researchers in entomology, chemical ecology, and drug development.

Cuticular hydrocarbons (CHCs) are a diverse class of waxy compounds coating the exoskeleton of insects, primarily serving to prevent desiccation. Beyond this fundamental physiological role, CHCs have evolved into a sophisticated language of chemical signals, mediating a wide array of behaviors including mate recognition, nestmate discrimination, and species identification. Among the vast array of CHCs, branched alkanes, particularly dimethylalkanes like this compound, often play a crucial role as species-specific or even colony-specific chemical cues. This guide focuses on the comparative analysis of this compound in various insect species, presenting quantitative data, experimental protocols, and visual representations of analytical workflows.

Quantitative Comparison of 3,7-Dimethylalkanes

While the presence of this compound itself is not consistently reported across a wide range of studied insects, the broader class of 3,7-dimethylalkanes has been identified as a key chemotaxonomic marker in certain species. The following table summarizes the relative abundance of a homologous series of 3,7-dimethylalkanes in two species of bark beetles, Dendroctonus ponderosae (mountain pine beetle) and Dendroctonus jeffreyi (Jeffrey pine beetle). The data is sourced from Page et al. (1990), who highlighted the significance of these compounds in differentiating these two closely related species.[1][2]

CompoundCarbon Chain LengthDendroctonus ponderosae (Relative Abundance)Dendroctonus jeffreyi (Relative Abundance)
3,7-DimethylheptacosaneC29+++ (>5%)tr (<0.5%)
3,7-DimethylnonacosaneC31+++ (>5%)tr (<0.5%)
3,7-DimethylhentriacontaneC33++ (1-5%)0 (not detected)

Note: The study by Page et al. (1990) used a relative abundance scale: +++ (>5%), ++ (1-5%), + (0.5-1%), tr (<0.5%), and 0 (not detected). Specific percentages were not provided.

Experimental Protocols

The identification and quantification of this compound and other cuticular hydrocarbons in insects typically involve the following key experimental steps:

Cuticular Hydrocarbon Extraction

The first step is to isolate the CHCs from the insect's cuticle. This is a critical step, and the choice of method can influence the results.

  • Solvent Extraction: This is the most common method.

    • Procedure: Whole insects, either live or freshly frozen, are immersed in a non-polar solvent such as hexane (B92381) or pentane (B18724) for a short period (e.g., 5-10 minutes). The solvent dissolves the lipids on the cuticle.

    • Apparatus: Glass vials, micropipettes, and a vortex mixer.

    • Post-extraction: The solvent containing the dissolved CHCs is carefully transferred to a clean vial, and the solvent is evaporated under a gentle stream of nitrogen to concentrate the hydrocarbon extract. An internal standard (e.g., n-octadecane) is often added at a known concentration to allow for quantification.

Sample Preparation and Fractionation

The crude extract may contain other lipid classes besides hydrocarbons. To isolate the hydrocarbon fraction, a clean-up step is often necessary.

  • Column Chromatography:

    • Procedure: The crude extract is passed through a small column packed with an adsorbent like silica (B1680970) gel or florisil. The non-polar hydrocarbons are eluted with a non-polar solvent (e.g., hexane), while more polar lipids are retained on the column.

    • Materials: Glass Pasteur pipettes, silica gel or florisil, and elution solvents.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying individual hydrocarbon components in a complex mixture.[6]

  • Gas Chromatography (GC):

    • Principle: The hydrocarbon extract is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) pushes the vaporized compounds through a long, thin capillary column. Different compounds travel through the column at different speeds depending on their boiling points and interactions with the column's stationary phase, leading to their separation.

    • Typical Column: A non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: The oven temperature is gradually increased to allow for the sequential elution of compounds with different boiling points.

  • Mass Spectrometry (MS):

    • Principle: As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to fragment into characteristic charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio.

    • Identification: The resulting fragmentation pattern, or mass spectrum, is a unique "fingerprint" for each compound. By comparing the obtained mass spectrum to a library of known spectra (e.g., NIST library) and by interpreting the fragmentation patterns, the chemical structure of each hydrocarbon can be determined. For branched alkanes, characteristic fragment ions are used to determine the positions of the methyl groups.

    • Quantification: The abundance of each compound is determined by the area of its corresponding peak in the GC chromatogram. By comparing the peak area of an analyte to that of the internal standard, its absolute or relative amount can be calculated.

Visualizing the Workflow and Signaling Concepts

To better illustrate the experimental process and the conceptual framework of chemical communication, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Insect Insect Sample Extract Crude CHC Extract Insect->Extract Immersion Solvent Hexane/Pentane Solvent->Extract GC Gas Chromatography (GC) Extract->GC Injection MS Mass Spectrometry (MS) GC->MS Separated Analytes Data Data Analysis MS->Data Mass Spectra & Abundance Profile CHC Profile Data->Profile Quantification Quantification of This compound Data->Quantification

Caption: A generalized experimental workflow for the extraction and analysis of insect cuticular hydrocarbons.

Signaling_Pathway Sender Sender Insect (e.g., Female) Signal CHC Profile (including this compound) Sender->Signal Release Antenna Antennal Chemosensilla Signal->Antenna Detection Receiver Receiver Insect (e.g., Male) Neuron Olfactory Receptor Neuron Antenna->Neuron Signal Transduction Brain Antennal Lobe & Higher Brain Centers Neuron->Brain Neural Processing Behavior Behavioral Response (e.g., Mating, Aggression) Brain->Behavior Decision & Action

References

Unveiling Plant Stress: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate detection of stress in plants is paramount for ensuring agricultural productivity and developing robust crop varieties. Plant biomarkers, measurable indicators of stress responses, offer a powerful tool for achieving this. This guide provides a comparative analysis of the validation of 3,7-Dimethylnonane as a potential stress biomarker in plants against the well-established phytohormone biomarkers, Jasmonic Acid (JA) and Salicylic (B10762653) Acid (SA). While research on this compound as a plant-specific stress indicator is nascent, this guide synthesizes available data on its chemical class with comprehensive information on established biomarkers to provide a framework for its potential validation and application.

Comparative Analysis of Plant Stress Biomarkers

This section provides a side-by-side comparison of this compound, Jasmonic Acid, and Salicylic Acid as potential and established biomarkers for plant stress.

FeatureThis compound (Hypothetical)Jasmonic Acid (Established)Salicylic Acid (Established)
Biomarker Class Volatile Organic Compound (VOC) - Branched AlkanePhytohormone (Jasmonates)Phytohormone (Phenolic Compound)
Stress Response Potential indicator of herbivory or pathogenic attack, based on the role of similar compounds in insect-plant interactions.Primarily induced by necrotrophic pathogens and chewing insects.[1][2]Primarily induced by biotrophic pathogens and piercing-sucking insects.[1][3]
Mode of Action Likely acts as an infochemical in plant-insect interactions. Its direct role in internal plant signaling is currently unknown.Key regulator of defense gene expression, leading to the production of anti-herbivore and anti-fungal compounds.[4][5]Central mediator of systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance.[1][3][6]
Detection Method Gas Chromatography-Mass Spectrometry (GC-MS) of volatile emissions.[7][8]High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or GC-MS of plant tissue extracts.[9][10][11][12][13]High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or GC-MS of plant tissue extracts.[9][11][12][13]
Advantages Non-invasive detection possible through headspace analysis.Well-characterized signaling pathway and downstream responses.Well-established role in inducing broad-spectrum disease resistance.
Limitations Lack of direct evidence as a plant stress biomarker. Biosynthesis and signaling pathways in plants are unknown.Can have antagonistic interactions with the salicylic acid pathway.[1]Can have antagonistic interactions with the jasmonic acid pathway.[1]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparative analysis of biomarkers. Below are representative protocols for the detection of the discussed compounds.

Protocol 1: Hypothetical Detection of this compound in Plant Volatiles by GC-MS

This protocol is based on general methods for analyzing alkanes in plant volatile emissions.

1. Volatile Collection:

  • Method: Headspace solid-phase microextraction (SPME).
  • Procedure: A single plant is enclosed in a volatile collection chamber. An SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) is exposed to the headspace of the chamber for a defined period (e.g., 1-24 hours) to adsorb the emitted volatile compounds.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Injection: The SPME fiber is directly inserted into the heated injection port of the GC for thermal desorption of the analytes.
  • Gas Chromatography:
  • Column: A non-polar capillary column (e.g., DB-5ms).
  • Oven Program: A temperature gradient is used to separate the compounds, for instance, starting at 40°C and ramping up to 250°C.
  • Mass Spectrometry:
  • Ionization: Electron ionization (EI) at 70 eV.
  • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.
  • Identification: this compound is tentatively identified by comparing its mass spectrum with spectral libraries (e.g., NIST). Confirmation is achieved by comparing the retention time and mass spectrum with an authentic standard.
  • Quantification: Quantification can be performed using an internal standard and creating a calibration curve with a pure standard of this compound.

Protocol 2: Quantification of Jasmonic Acid and Salicylic Acid in Plant Tissue by HPLC-MS/MS

This protocol is a standard method for the analysis of these phytohormones.[9][11]

1. Sample Preparation:

  • Extraction: Plant tissue (e.g., 100 mg fresh weight) is flash-frozen in liquid nitrogen and ground to a fine powder. The powder is extracted with a cold solvent mixture, such as methanol/water/acetic acid (90:9:1, v/v/v).[11] Deuterated internal standards for JA and SA are added to the extraction solvent for accurate quantification.
  • Purification: The extract is centrifuged to pellet debris. The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) to remove interfering compounds.

2. HPLC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS).
  • Liquid Chromatography:
  • Column: A reverse-phase C18 column.
  • Mobile Phase: A gradient of acidified water and acetonitrile (B52724) is typically used to separate the analytes.
  • Mass Spectrometry:
  • Ionization: Electrospray ionization (ESI), typically in negative ion mode for JA and SA.
  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for JA, SA, and their deuterated internal standards are monitored for high selectivity and sensitivity.
  • Quantification: The concentration of each hormone is determined by comparing the peak area ratio of the endogenous hormone to its corresponding internal standard against a calibration curve prepared with known amounts of pure standards.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in biomarker action and analysis is essential for a comprehensive understanding.

Signaling Pathways

Jasmonic_Acid_Signaling cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling JA Signaling Herbivory Herbivory Linolenic Acid Linolenic Acid Herbivory->Linolenic Acid triggers Necrotrophic Pathogens Necrotrophic Pathogens Necrotrophic Pathogens->Linolenic Acid triggers 13-HPOT 13-HPOT Linolenic Acid->13-HPOT OPDA OPDA 13-HPOT->OPDA JA JA OPDA->JA JA-Ile JA-Ile JA->JA-Ile SCF(COI1) SCF(COI1) JA-Ile->SCF(COI1) binds to JAZ Proteins JAZ Proteins SCF(COI1)->JAZ Proteins promotes degradation of MYC2 MYC2 JAZ Proteins->MYC2 represses Defense Gene Expression Defense Gene Expression MYC2->Defense Gene Expression activates

Salicylic_Acid_Signaling cluster_stress Biotic Stress cluster_biosynthesis SA Biosynthesis cluster_signaling SA Signaling Biotrophic Pathogens Biotrophic Pathogens Chorismate Chorismate Biotrophic Pathogens->Chorismate triggers Isochorismate Isochorismate Chorismate->Isochorismate SA SA Isochorismate->SA NPR1 (oligomer) NPR1 (oligomer) SA->NPR1 (oligomer) induces reduction of NPR1 (monomer) NPR1 (monomer) TGA Factors TGA Factors NPR1 (monomer)->TGA Factors interacts with NPR1 (oligomer)->NPR1 (monomer) releases PR Gene Expression PR Gene Expression TGA Factors->PR Gene Expression activates

Experimental Workflow

Biomarker_Validation_Workflow cluster_stress Stress Treatment cluster_analytical Analysis Plant Stress Induction Plant Stress Induction Sample Collection Sample Collection Plant Stress Induction->Sample Collection Biomarker Extraction Biomarker Extraction Sample Collection->Biomarker Extraction Analytical Detection Analytical Detection Biomarker Extraction->Analytical Detection GC-MS (VOCs) GC-MS (VOCs) Analytical Detection->GC-MS (VOCs) HPLC-MS/MS (Phytohormones) HPLC-MS/MS (Phytohormones) Analytical Detection->HPLC-MS/MS (Phytohormones) Data Analysis Data Analysis Validation Validation Data Analysis->Validation Biotic Stress Biotic Stress Biotic Stress->Plant Stress Induction Abiotic Stress Abiotic Stress Abiotic Stress->Plant Stress Induction GC-MS (VOCs)->Data Analysis HPLC-MS/MS (Phytohormones)->Data Analysis

Conclusion

The validation of novel biomarkers is a critical step in advancing our understanding of plant stress responses and developing innovative solutions for crop protection. While Jasmonic Acid and Salicylic Acid are well-entrenched as key players in plant defense signaling, the exploration of volatile compounds like this compound opens up possibilities for non-invasive, real-time stress monitoring. The lack of direct research on this compound as a plant biomarker underscores a significant research gap and an opportunity for future investigation. The experimental frameworks and comparative data presented in this guide are intended to provide a solid foundation for researchers to pursue the validation of this and other novel plant stress biomarkers.

References

Assessing the Purity of Commercially Available 3,7-Dimethylnonane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3,7-Dimethylnonane in their work, ensuring the purity of the starting material is of paramount importance. Impurities can lead to ambiguous experimental results, side reactions, and a lack of reproducibility. This guide provides a framework for assessing the purity of commercially available this compound, offering a comparison of potential suppliers and detailing the experimental protocols necessary for independent verification.

Commercial Supplier Overview and Purity Comparison

Several chemical suppliers offer this compound for research purposes. While many vendors provide a certificate of analysis with a stated purity, it is often advisable to perform in-house verification. The following table summarizes publicly available information and provides a template for recording in-house analytical results for this compound from various suppliers.

Table 1: Comparison of Commercially Available this compound

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Stated Purity (%) In-House Purity (%) by GC-MS In-House Purity (%) by qNMR Observed Impurities
Supplier A17302-32-8C₁₁H₂₄156.31>98% (Typical)[Enter Experimental Data][Enter Experimental Data][Identify and list]
Supplier B17302-32-8C₁₁H₂₄156.31≥99%[Enter Experimental Data][Enter Experimental Data][Identify and list]
Supplier C17302-32-8C₁₁H₂₄156.3199%[1][Enter Experimental Data][Enter Experimental Data][Identify and list]

Note: The stated purity is as advertised by the supplier and should be confirmed independently. In-house purity determination provides a reliable measure for critical applications. Common impurities in branched alkanes can include structural isomers, shorter- or longer-chain alkanes, and residual solvents from synthesis and purification processes.

Experimental Protocols for Purity Assessment

The following are detailed methodologies for the two primary analytical techniques recommended for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is highly effective for quantifying the purity of alkanes like this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as hexane (B92381) or ethyl acetate.

    • Perform a serial dilution to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare a sample of the commercially available this compound at a concentration within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peak area of this compound and any observed impurity peaks in the total ion chromatogram (TIC).

    • Calculate the percentage purity using the following formula:

      • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

    • Identify impurities by comparing their mass spectra to a library database (e.g., NIST).

Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that can be used to determine the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol:

  • Internal Standard Selection:

    • Choose a high-purity (>99.9%) internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.

    • Suitable standards for non-polar compounds in deuterated chloroform (B151607) (CDCl₃) include 1,4-bis(trimethylsilyl)benzene (B82404) (BSB) or maleic anhydride.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube. Record the exact weight.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube. Record the exact weight.

    • Add a sufficient volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to dissolve both the sample and the internal standard completely.

    • Ensure the solution is homogeneous by gentle vortexing.

  • ¹H NMR Spectroscopy Acquisition Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient for quantitative accuracy).

    • Number of Scans (ns): 8 to 16, depending on the sample concentration.

    • Acquisition Time (aq): At least 3 seconds.

    • Spectral Width (sw): Sufficient to cover all signals (e.g., 12 ppm).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) with a small amount of line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I_analyte = Integral of the analyte signal

      • I_std = Integral of the standard signal

      • N_analyte = Number of protons giving rise to the analyte signal

      • N_std = Number of protons giving rise to the standard signal

      • MW_analyte = Molecular weight of the analyte (156.31 g/mol )

      • MW_std = Molecular weight of the standard

      • m_analyte = Mass of the analyte

      • m_std = Mass of the standard

      • P_std = Purity of the standard (as a percentage)

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Hexane (1 mg/mL) prep1->prep2 prep3 Prepare Calibration Standards prep2->prep3 prep4 Prepare Sample for Analysis prep3->prep4 analysis1 Inject Sample into GC-MS prep4->analysis1 analysis2 Separation on Capillary Column analysis1->analysis2 analysis3 Eluent Ionization and Mass Analysis analysis2->analysis3 data1 Obtain Total Ion Chromatogram (TIC) analysis3->data1 data2 Integrate Peak Areas data1->data2 data3 Identify Impurities via Mass Spectra Library data2->data3 data4 Calculate Percent Purity data3->data4

Caption: Workflow for Purity Assessment by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_data Data Processing and Calculation prep1 Accurately Weigh this compound prep3 Dissolve in Deuterated Solvent (e.g., CDCl3) prep1->prep3 prep2 Accurately Weigh Internal Standard prep2->prep3 analysis1 Acquire 1H NMR Spectrum prep3->analysis1 analysis2 Ensure Sufficient Relaxation Delay (d1) analysis1->analysis2 data1 Process FID (FT, Phasing, Baseline Correction) analysis2->data1 data2 Integrate Analyte and Standard Signals data1->data2 data3 Calculate Purity using the qNMR Equation data2->data3

Caption: Workflow for Purity Assessment by qNMR.

Conclusion

The purity of this compound can vary between commercial suppliers, and independent verification is crucial for ensuring the reliability of research outcomes. This guide provides the necessary framework for researchers to make informed decisions when sourcing this compound and to independently assess its purity using standard analytical techniques. By implementing these protocols, scientists can enhance the quality and reproducibility of their experimental work.

References

A Comparative Guide to Insect Electroantennographic (EAG) Responses to 3,7-Dimethylnonane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the electroantennographic (EAG) responses of insects to 3,7-Dimethylnonane and its various isomers. While a comprehensive search of scientific literature did not yield specific quantitative data comparing the EAG responses to different isomers of this compound, this document outlines the established methodologies and theoretical considerations for conducting such a comparative analysis. The provided experimental protocols and data presentation templates are based on standard practices in insect electrophysiology.

Introduction to EAG and Olfactory Signaling in Insects

Electroantennography is a technique used to measure the summated electrical response of the olfactory sensory neurons on an insect's antenna to a volatile chemical stimulus. This method is instrumental in identifying biologically active compounds, such as pheromones and other semiochemicals, that modulate insect behavior.

The insect olfactory system is a highly sensitive and specific apparatus for detecting and discriminating a vast array of volatile compounds. Odorant molecules enter the sensilla on the antenna and bind to Odorant Binding Proteins (OBPs). These OBPs are thought to transport the odorants to Olfactory Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs). The activation of these receptors initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the antennal lobe of the insect brain for processing.

Data Presentation: A Template for Comparison

In the absence of specific published data for this compound and its isomers, the following table provides a standardized format for presenting quantitative EAG results. This structure allows for a clear and direct comparison of the antennal responses to different isomers and concentrations.

Chemical CompoundIsomerConcentration (µg/µL)Mean EAG Response (mV) ± SEMNormalized Response (%)
This compoundRacemic10Hypothetical DataHypothetical Data
(3R,7R)-isomer10Hypothetical DataHypothetical Data
(3S,7S)-isomer10Hypothetical DataHypothetical Data
(3R,7S)-isomer (meso)10Hypothetical DataHypothetical Data
Control (Solvent)--Hypothetical Data0
Positive Control-10Hypothetical Data100

Note: The "Normalized Response" is typically calculated relative to a positive control (a known EAG-active compound) to account for variations in antennal preparations.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible EAG data. Below is a comprehensive methodology for assessing insect antennal responses to this compound and its isomers.

I. Insect Preparation
  • Insect Rearing: The chosen insect species should be reared under controlled conditions of temperature, humidity, and photoperiod to ensure physiological consistency.

  • Antenna Excision: An adult insect is immobilized by chilling. Under a stereomicroscope, an antenna is carefully excised at its base using micro-scissors.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with an electrolyte solution (e.g., Ringer's solution). The basal end of the antenna is inserted into the reference electrode, and the distal tip is placed in contact with the recording electrode. A small portion of the distal tip may be removed to ensure a good electrical connection.

II. Odorant Stimulation
  • Stimulus Preparation: Solutions of this compound and its isomers are prepared in a high-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) at various concentrations. A solvent-only sample serves as the negative control, and a known EAG-active compound for the specific insect species is used as a positive control.

  • Odorant Delivery: A 10 µL aliquot of each test solution is applied to a small piece of filter paper, which is then inserted into a Pasteur pipette. The pipette is connected to a stimulus delivery system that provides a purified and humidified air stream.

  • Stimulation: The antenna is continuously bathed in the clean air stream. A puff of air (typically 0.5 seconds) is passed through the odorant-containing pipette, delivering the stimulus to the antenna.

III. Data Recording and Analysis
  • Signal Amplification: The potential difference between the two electrodes is amplified using a high-impedance DC amplifier.

  • Data Acquisition: The amplified signal is digitized and recorded using specialized software. The amplitude of the negative voltage deflection (the EAG response) is measured in millivolts (mV).

  • Statistical Analysis: EAG responses to different isomers and concentrations are compared using appropriate statistical tests, such as ANOVA followed by a post-hoc test, to determine significant differences.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the insect olfactory signaling pathway and the experimental workflow for EAG.

olfactory_pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Odorant Odorant (this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation AL Antennal Lobe OSN->AL Signal Transmission Brain Higher Brain Centers AL->Brain Processing

Caption: Generalized insect olfactory signaling pathway.

eag_workflow A 1. Insect Preparation B 2. Antenna Excision A->B C 3. Electrode Placement B->C F 6. EAG Recording C->F D 4. Stimulus Preparation E 5. Odorant Delivery D->E E->F G 7. Data Analysis F->G

Caption: Experimental workflow for Electroantennography (EAG).

Conclusion

While direct comparative data on the EAG responses to this compound and its isomers are not currently available in the published literature, this guide provides the necessary framework for researchers to conduct such investigations. The stereochemistry of a molecule can significantly influence its interaction with olfactory receptors, and it is plausible that different isomers of this compound would elicit varied EAG responses in a given insect species. By following the detailed experimental protocols and data presentation guidelines outlined here, researchers can generate valuable data to elucidate the structure-activity relationships of these compounds in insect olfaction. This knowledge can, in turn, contribute to the development of novel semiochemical-based strategies for pest management and other applications.

A Comprehensive Review of 3,7-Dimethylnonane: Synthesis, Biological Activity, and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 3,7-Dimethylnonane, a saturated aliphatic hydrocarbon, with other relevant compounds, supported by available experimental data. It covers its synthesis, biological activity, particularly as a potential α-amylase inhibitor, and analytical methodologies.

Physicochemical Properties

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₄[1]
Molecular Weight156.31 g/mol [1]
CAS Number17302-32-8[1]
Boiling Point183.3 °C at 760 mmHg[2]
Density0.741 g/cm³[2]
LogP4.24890[2]
Refractive Index1.4176[2]

Synthesis of this compound

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • In the dropping funnel, add a solution of 2-bromopentane (B28208) in anhydrous diethyl ether.

  • Add a small amount of the 2-bromopentane solution to the magnesium to initiate the reaction, which may be evidenced by bubbling and a slight temperature increase.

  • Once the reaction has started, add the remaining 2-bromopentane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).

Step 2: Grignard Reaction with a Ketone

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate dropping funnel, prepare a solution of 4-methyl-2-hexanone (B86756) in anhydrous diethyl ether.

  • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3,7-dimethylnonan-3-ol.

Step 3: Dehydration of the Tertiary Alcohol

  • Dissolve the crude 3,7-dimethylnonan-3-ol in pyridine.

  • Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃).

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a mixture of alkene isomers (3,7-dimethylnonenes).

Step 4: Hydrogenation of the Alkenes

  • Dissolve the alkene mixture in ethanol (B145695) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Hydrogenation 2-bromopentane 2-bromopentane Grignard_Reagent Pentylmagnesium bromide 2-bromopentane->Grignard_Reagent Anhydrous Et2O Mg Mg Mg->Grignard_Reagent Tertiary_Alcohol 3,7-dimethylnonan-3-ol Grignard_Reagent->Tertiary_Alcohol 4-methyl-2-hexanone 4-methyl-2-hexanone 4-methyl-2-hexanone->Tertiary_Alcohol Alkenes 3,7-dimethylnonenes Tertiary_Alcohol->Alkenes POCl3, Pyridine 3_7_Dimethylnonane This compound Alkenes->3_7_Dimethylnonane H2, Pd/C a_amylase_inhibition_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare α-amylase, starch, DNSA, buffer, test compound, and control solutions Pre-incubation Pre-incubate enzyme with test compound/control for 10 min at 37°C Reagents->Pre-incubation Reaction_Initiation Add starch solution to initiate the reaction Incubate for 20 min at 37°C Pre-incubation->Reaction_Initiation Reaction_Termination Add DNSA reagent to stop the reaction Reaction_Initiation->Reaction_Termination Color_Development Boil for 5 minutes Reaction_Termination->Color_Development Absorbance_Measurement Cool, dilute, and measure absorbance at 540 nm Color_Development->Absorbance_Measurement Calculation Calculate % inhibition Absorbance_Measurement->Calculation a_amylase_pathway Dietary_Carbohydrates Dietary Complex Carbohydrates alpha_Amylase α-Amylase (in Small Intestine) Dietary_Carbohydrates->alpha_Amylase substrate for Simple_Sugars Simple Sugars (e.g., Glucose) alpha_Amylase->Simple_Sugars catalyzes conversion to Glucose_Absorption Glucose Absorption into Bloodstream Simple_Sugars->Glucose_Absorption Blood_Glucose Increased Postprandial Blood Glucose Glucose_Absorption->Blood_Glucose Insulin_Secretion Increased Insulin Secretion Blood_Glucose->Insulin_Secretion 3_7_Dimethylnonane This compound 3_7_Dimethylnonane->alpha_Amylase inhibits GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Plant_Material Leucaena leucocephala leaves Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Injection Inject sample into GC Filtration->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Data_Acquisition Acquire Mass Spectra and Retention Times Detection->Data_Acquisition Library_Search Compare with NIST Library Data_Acquisition->Library_Search Identification Identify this compound Library_Search->Identification Quantification Quantify using standard curve Identification->Quantification

References

Safety Operating Guide

Proper Disposal of 3,7-Dimethylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,7-Dimethylnonane, a saturated aliphatic hydrocarbon, is crucial for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with general laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or glasses.

  • Hand Protection: Use nitrile gloves.[2]

  • Body Protection: A lab coat is required.[2]

  • Respiratory Protection: Handle in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[2]

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. This information is critical for its safe handling and in determining the appropriate disposal route.

PropertyValue
Molecular Formula C₁₁H₂₄[3][4][5][6]
Molecular Weight 156.31 g/mol [3][4][5][6]
Boiling Point 183.3°C at 760 mmHg[4]
Flash Point 110.2°C[4]
Density 0.741 g/cm³[4]
Vapor Pressure 1.06 mmHg at 25°C[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[7] Under no circumstances should it be disposed of down the drain or in regular trash.[2][8][9]

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Due to its classification as a flammable aliphatic hydrocarbon, this compound waste is considered hazardous.[9]

  • Waste Stream Segregation: Do not mix this compound waste with other incompatible chemical waste streams. It should be collected as a non-halogenated organic solvent.[2][10]

Step 2: Waste Collection and Container Management

  • Container Selection: Use a chemically compatible container, preferably a high-density polyethylene (B3416737) (HDPE) plastic container, for collecting this compound waste.[7][10][11] The container must have a secure, leak-proof screw cap.[11]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable").[9]

  • Filling: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[7][10] Keep the container closed at all times except when adding waste.[8][9][11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9][11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Segregation: Store this compound waste away from incompatible materials, especially strong oxidizing agents.[12]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[9]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.

Step 5: Empty Container Disposal

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

  • Defacing Labels: After triple-rinsing and air-drying in a ventilated area, deface or remove the original labels from the container.[13]

  • Final Disposal: Once clean and properly defaced, the empty container can typically be disposed of in the regular trash or recycling, depending on institutional policies.[13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Waste this compound Generated is_empty_container Empty Container? start->is_empty_container collect_waste Collect in a Labeled, Compatible Hazardous Waste Container is_empty_container->collect_waste No triple_rinse Triple Rinse with Appropriate Solvent is_empty_container->triple_rinse Yes store_in_saa Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_in_saa contact_ehs Contact EHS for Pickup store_in_saa->contact_ehs disposal Proper Disposal by EHS contact_ehs->disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Air Dry Container collect_rinsate->deface_label dispose_container Dispose of Empty Container in Regular Trash/Recycling deface_label->dispose_container

Caption: Logical workflow for the safe disposal of this compound and its empty containers.

References

Essential Safety and Logistical Information for Handling 3,7-Dimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides procedural guidance for the use of 3,7-Dimethylnonane, a saturated aliphatic hydrocarbon. The following sections detail the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 standard or equivalent. A face shield should be worn in addition to goggles when splashing is a possibility.Protects against splashes of this compound, which can cause eye irritation.[1][2]
Hand Protection Nitrile or neoprene gloves. Thicker gloves (10-20 mil) offer better resistance but may reduce dexterity. For incidental contact, thinner disposable nitrile gloves (4-8 mil) are acceptable but must be replaced immediately upon contamination.[3][4]Provides a barrier against skin contact. This compound is expected to behave similarly to other aliphatic hydrocarbons, for which nitrile and neoprene offer good resistance.[3] Prolonged exposure can cause skin irritation.
Skin and Body Protection A flame-retardant lab coat or coveralls. Long-sleeved clothing should be worn.[1]Protects skin from accidental splashes and contamination. Flame-retardant material is recommended due to the flammable nature of aliphatic hydrocarbons.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation.[1][2] If ventilation is poor or in case of a large spill, a respirator with an organic vapor cartridge may be necessary.This compound is a volatile organic compound. Working in a well-ventilated area or a fume hood prevents the inhalation of vapors, which can cause respiratory irritation and dizziness.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-experiment cleanup.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare a Well-Ventilated Area (Fume Hood) gather_materials 2. Gather All Necessary Materials prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe dispense 4. Dispense this compound don_ppe->dispense conduct_experiment 5. Conduct Experiment dispense->conduct_experiment decontaminate 6. Decontaminate Glassware and Surfaces conduct_experiment->decontaminate dispose_waste 7. Dispose of Waste Properly decontaminate->dispose_waste remove_ppe 8. Doff and Dispose of PPE dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Assemble all necessary equipment, including glassware, stir plates, and any reactants.

    • Put on all required personal protective equipment as detailed in the PPE table.[1][2]

  • Handling:

    • Carefully dispense the required amount of this compound. Keep the container tightly closed when not in use.[1]

    • Carry out the experimental procedure, being mindful of potential ignition sources as aliphatic hydrocarbons are flammable. Use non-sparking tools where necessary.[1]

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with this compound.

    • Segregate and dispose of all waste materials according to the disposal plan.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE.[4]

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, clearly labeled, and sealed waste container for non-halogenated organic solvents.[5] The container should be made of a compatible material such as high-density polyethylene.[5]

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled hazardous waste bag.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

Disposal Procedure:

  • Collection: Place all sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not dispose of this compound down the drain or in regular trash.[6]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[7] Ensure the area is well-ventilated and eliminate all ignition sources.[1][7]

The logical relationship for the disposal of this compound is illustrated in the following diagram.

Disposal Logic for this compound cluster_generation Waste Generation cluster_collection Collection and Segregation cluster_disposal Final Disposal liquid_waste Liquid Waste (Unused this compound, solutions) liquid_container Labeled Non-Halogenated Solvent Waste Container liquid_waste->liquid_container solid_waste Solid Waste (Contaminated gloves, paper towels) solid_container Labeled Hazardous Solid Waste Bag solid_waste->solid_container saa Satellite Accumulation Area liquid_container->saa solid_container->saa disposal_company Licensed Environmental Disposal Company saa->disposal_company

Figure 2. A diagram illustrating the disposal pathway for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.